4,5-Dimethyl-2-isobutyl-3-thiazoline
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOISHJOXPONIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC(S1)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867188 | |
| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to amber liquid; meaty, spicy, herbaceous odour | |
| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |
| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.937 | |
| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65894-83-9 | |
| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65894-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutyl-4,5-dimethyl-3-thiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065894839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-2-isobutyl-4,5-dimethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4,5-Dimethyl-2-isobutyl-3-thiazoline chemical properties and structure
An In-Depth Technical Guide to 4,5-Dimethyl-2-isobutyl-3-thiazoline
Introduction: Unveiling a Potent Aroma Intermediate
In the vast landscape of heterocyclic chemistry, 2,4,5-trialkyl-substituted 3-thiazolines represent a class of compounds with profound impact, particularly in the realm of flavor and fragrance science. Among these, this compound (CAS No. 65894-83-9) stands out as a critical intermediate and potent aroma agent.[1] This guide provides an in-depth exploration of its chemical structure, properties, synthesis, and applications, tailored for researchers, chemists, and professionals in the fields of food science, organic synthesis, and drug development. Its unique organoleptic profile, born from the intricate chemistry of the Maillard reaction, makes it an indispensable component in crafting complex savory and nutty flavor profiles.[1][2] Beyond its sensory contributions, the thiazoline scaffold offers a versatile platform for further chemical synthesis, hinting at broader applications in agrochemical and pharmaceutical research.[3]
Molecular Structure and Chemical Identity
This compound, systematically named 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.[1][4] The structural arrangement of the isobutyl group at the C2 position and the two methyl groups at the C4 and C5 positions dictates its characteristic properties.
The molecule possesses two chiral centers at positions C4 and C5, leading to the existence of stereoisomers. Commercial products are typically a racemic mixture of diastereomers, specifically a 60:40 mix of cis and trans isomers.[5] This isomeric distribution is a crucial parameter for quality control, as it can influence the final sensory profile.
Caption: 2D representation of this compound.
Physicochemical and Organoleptic Properties
The utility of this thiazoline derivative is fundamentally linked to its distinct physical and sensory characteristics. These properties are summarized below.
Physical and Chemical Data
A compilation of key physicochemical data is presented in Table 1. These parameters are essential for handling, storage, and process design in both laboratory and industrial settings. The purity of the commercial product is typically high, often ≥97%, ensuring consistent performance in its applications.[5]
| Property | Value | Source(s) |
| CAS Number | 65894-83-9 | [1] |
| Molecular Formula | C₉H₁₇NS | [1] |
| Molecular Weight | 171.31 g/mol | [1] |
| Appearance | Colorless to pale yellow/amber liquid | [1][5] |
| Boiling Point | 233.5 ± 33.0 °C at 760 mmHg | [1] |
| Density | 0.933 - 0.937 g/cm³ at 25 °C | [5] |
| Refractive Index | 1.483 - 1.489 at 20 °C | [5] |
| Flash Point | ~87 - 95 °C (189 - 203 °F) | [1][5] |
| Solubility | Insoluble in water; miscible in ethanol and fats |
Organoleptic Profile: The Science of Sensation
The defining characteristic of this compound is its complex and potent aroma profile. It is a cornerstone ingredient for creating savory, roasted, and nutty notes. The interplay of sulfur and nitrogen within the heterocyclic ring, combined with the alkyl substituents, gives rise to its signature scent. At a concentration of 30 ppm, its taste is described as sulfur-like, nutty, brown, meaty, and reminiscent of burnt corn.[6]
| Aspect | Descriptors | Source(s) |
| Odor Type | Sulfurous, nutty, meaty, green, cocoa, corn-like | [1][6] |
| Taste Profile | Malty, cocoa, chocolate, nutty, yeasty, meaty | [5] |
| Flavor Application | Savory profiles, enhancing meaty and roasted notes | [1] |
| Typical Use Levels | Bakery/Desserts: ~2 ppm; Meat Products/Soups: ~0.5 ppm | [5] |
Genesis of a Flavor: Synthesis and Formation Pathways
Understanding the formation of this compound is key to controlling its production and application. It is primarily formed through two routes: directed chemical synthesis and as a natural product of thermal food processing.
Natural Formation: The Maillard Reaction
This thiazoline is a well-documented product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[7] Specifically, it forms from the reaction between a sulfur-containing amino acid like cysteine, an aldehyde, and a dicarbonyl compound.
The proposed pathway involves the reaction of key intermediates:
-
Isovaleraldehyde (3-methylbutanal): Derived from the Strecker degradation of leucine, provides the isobutyl group at the C2 position.
-
Ammonia (NH₃) and Hydrogen Sulfide (H₂S): Both are degradation products of cysteine.
-
A dicarbonyl compound (e.g., 2,3-butanedione): Derived from sugar fragmentation, provides the C4-C5 dimethyl backbone.
The condensation of these reactive intermediates leads to the formation of the thiazoline ring.
Caption: Simplified Maillard reaction pathway to the target thiazoline.
Directed Chemical Synthesis: A Representative Protocol
For industrial and research applications requiring high purity and yield, direct synthesis is employed. The most common approach for synthesizing 2,4,5-trisubstituted 3-thiazolines is the condensation of a β-aminothiol with an aldehyde or its equivalent. While a specific peer-reviewed protocol for this exact molecule is not readily public, a valid and representative procedure can be designed based on established methodologies.
The core transformation is the reaction between 3-mercapto-2-butanamine (the key β-aminothiol intermediate, which itself can be synthesized from 3-mercapto-2-butanone and ammonia) and isovaleraldehyde .
Experimental Protocol: Representative Synthesis
-
Objective: To synthesize this compound via condensation.
-
Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
-
Step 1: Formation of the β-aminothiol (in situ)
-
To a stirred solution of 3-mercapto-2-butanone (1.0 eq) in ethanol at 0°C, add a solution of aqueous ammonia (2.0 eq).
-
Allow the reaction to stir at room temperature for 2-3 hours. The formation of the aminothiol is often performed in situ and immediately used in the next step. Rationale: The β-aminothiol is often unstable and prone to oxidation; in situ generation minimizes degradation.
-
-
Step 2: Condensation with Aldehyde
-
To the reaction mixture from Step 1, add isovaleraldehyde (1.1 eq) dropwise while maintaining the temperature below 25°C.
-
Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Rationale: The dropwise addition controls the exothermic reaction. The extended reaction time ensures complete condensation and cyclization.
-
-
Step 3: Work-up and Extraction
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Rationale: This sequence removes water-soluble impurities and isolates the product in the organic phase.
-
-
Step 4: Purification
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the final product as a colorless to pale yellow liquid. Rationale: Vacuum distillation is suitable for thermally stable liquids and is effective for purification on a larger scale.
-
Analytical Characterization
Confirming the identity and purity of this compound is paramount. Standard analytical techniques are employed, although full spectral data are not always publicly disseminated for proprietary flavor compounds. Documentation submitted to regulatory bodies like the European Food Safety Authority (EFSA) confirms that characterization is based on standard spectroscopic methods.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity and confirming molecular weight. The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been reported, aiding in its identification in complex mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise molecular structure, including the connectivity of the isobutyl and dimethyl groups and the stereochemical relationship (cis/trans) of the protons on the thiazoline ring.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum would be expected to show a characteristic C=N (imine) stretching vibration around 1650-1550 cm⁻¹, along with C-H stretching and bending vibrations for the alkyl groups.
Chemical Reactivity and Stability
The 3-thiazoline ring possesses distinct reactive sites that are of interest for further synthetic transformations.
Caption: Key reactivity sites of the 3-thiazoline scaffold.
-
Electrophilic Center: The carbon atom of the C=N imine bond is electrophilic and susceptible to attack by nucleophiles, which can lead to ring-opening or addition reactions.
-
Nucleophilic Center: The nitrogen atom's lone pair of electrons makes it a nucleophilic site.
-
Stability: The compound is chemically stable under standard ambient conditions. However, it should be stored in a cool, well-ventilated place away from heat and ignition sources to prevent degradation.[1] It is a combustible liquid.
Applications and Industrial Relevance
The primary and most established application of this compound is as a high-impact aroma chemical.
-
Flavor & Fragrance Industry: It is a key component in the formulation of savory flavors, particularly for meat, roasted nuts, coffee, and cocoa profiles. Its low detection threshold makes it highly effective even at parts-per-million (ppm) concentrations.[1][5]
-
Organic Synthesis Intermediate: The thiazoline ring is a valuable scaffold in synthetic chemistry. While this specific molecule is mainly used for its flavor, the broader class of thiazolines serves as intermediates in the synthesis of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and other complex organic molecules.[3]
Safety and Handling
Conclusion
This compound is more than just a flavor molecule; it is a product of fascinating and complex food chemistry with significant industrial utility. Its well-defined physicochemical properties and potent sensory profile make it a valuable tool for flavor chemists. Furthermore, its underlying thiazoline structure provides a platform for broader synthetic applications. A thorough understanding of its structure, formation, and reactivity allows researchers and developers to harness its properties effectively and safely, driving innovation in food science and beyond.
References
- 1. innospk.com [innospk.com]
- 2. Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- (CAS 53498-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154) - FooDB [foodb.ca]
- 5. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 6. 4,5-DIMETHYL-THIAZOLE-2-THIOL(5351-51-9) 1H NMR [m.chemicalbook.com]
- 7. Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Characterization of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS 65894-83-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4,5-Dimethyl-2-isobutyl-3-thiazoline, also known by synonyms such as yeast thiazoline and 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, is a pale yellow liquid with a distinct sulfurous, nutty, and slightly meaty aroma.[3] Its unique organoleptic properties have made it a valuable component in the formulation of flavors and fragrances, particularly in enhancing savory profiles in food products and adding complexity to perfumes.[1] Beyond its sensory applications, its thiazoline core structure presents a versatile scaffold for organic synthesis, suggesting potential utility as a building block in the development of more complex molecules for pharmaceutical and agrochemical applications.[1][2] This guide aims to consolidate the available technical information to facilitate a deeper understanding and further research into this compound.
Physicochemical Characterization
The accurate characterization of a compound's physical and chemical properties is fundamental to its application and handling. This compound is typically available with a purity of 95-99%.[1] A compilation of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 65894-83-9 | [1] |
| Molecular Formula | C₉H₁₇NS | [1] |
| Molecular Weight | 171.30 g/mol | [1] |
| Appearance | Colorless to pale yellow, or light orange to green clear liquid | [1] |
| Density | Approximately 0.95 g/cm³ to 1.0±0.1 g/cm³ | [1][3] |
| Boiling Point | 233.5 ± 33.0 °C at 760 mmHg; 70 °C at 4 mmHg | [1][3] |
| Refractive Index | 1.48300 to 1.48900 @ 20.00 °C; n20D 1.49 | [1] |
| Flash Point | 189.00 °F TCC (87.22 °C); 95.0 ± 25.4 °C | [3] |
| Purity | ≥ 95% (GC) to ≥99.0% | [1][3] |
Spectroscopic Elucidation
Spectroscopic analysis is essential for the structural confirmation of organic molecules. This section details the available spectral data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern, which aids in structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer is used.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet : Splitless injection of a 1 µL sample dissolved in a suitable solvent (e.g., dichloromethane). Inlet temperature is typically set to 250 °C.
-
Oven Temperature Program : An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.
-
Mass Spectrometer : Electron ionization (EI) at 70 eV. The ion source temperature is maintained at 230 °C and the quadrupole at 150 °C.
-
Data Acquisition : Scan range of m/z 40-400.
Interpretation of Mass Spectrum:
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 171, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key expected fragmentation pathways include:
-
Loss of the isobutyl group: A significant fragment would likely be observed at m/z 114 [M - C₄H₉]⁺, resulting from the cleavage of the C-C bond between the thiazoline ring and the isobutyl substituent.
-
Alpha-cleavage: Fragmentation adjacent to the sulfur and nitrogen atoms in the ring.
-
Ring opening and subsequent fragmentation: Leading to smaller, characteristic ions.
A visual representation of the expected fragmentation is provided in the diagram below.
Caption: Proposed primary fragmentation of the molecular ion.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Experimental Protocol: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation : A small drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a good quality spectrum.
-
Background Correction : A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Interpretation of IR Spectrum:
The key expected absorption bands in the IR spectrum are:
-
C-H stretching (alkanes): Strong absorptions in the 2960-2850 cm⁻¹ region due to the methyl and methylene groups of the isobutyl and dimethyl substituents.
-
C=N stretching (imine): A characteristic absorption band around 1650-1550 cm⁻¹, indicative of the imine functional group within the 3-thiazoline ring.
-
C-N stretching: Absorption in the 1250-1020 cm⁻¹ range.
-
C-S stretching: Weaker absorptions in the 800-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for detailed structural elucidation of organic molecules. While experimental spectra for this specific compound are not widely published, a theoretical analysis of the expected ¹H and ¹³C NMR spectra is provided below.
Expected ¹H NMR Spectrum:
The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals are:
-
Isobutyl group:
-
A doublet for the two methyl groups (~0.9 ppm, 6H).
-
A multiplet for the methine proton (~1.8-2.0 ppm, 1H).
-
A doublet for the methylene protons (~1.5-1.7 ppm, 2H).
-
-
Thiazoline ring:
-
A signal for the proton at C2.
-
Signals for the protons at C4 and C5.
-
A signal for the methyl group at C4.
-
A signal for the methyl group at C5.
-
Expected ¹³C NMR Spectrum:
The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
-
Isobutyl group:
-
Signals for the two equivalent methyl carbons.
-
A signal for the methine carbon.
-
A signal for the methylene carbon.
-
-
Thiazoline ring:
-
A signal for the C2 carbon, significantly downfield due to its attachment to both sulfur and nitrogen.
-
A signal for the C4 carbon, bearing a methyl group.
-
A signal for the C5 carbon, also bearing a methyl group.
-
-
Methyl groups on the ring:
-
Signals for the two methyl carbons attached to the ring.
-
Caption: A typical workflow for the spectroscopic characterization of the compound.
Synthesis
The synthesis of 3-thiazolines generally involves the condensation of a β-aminothiol with an aldehyde or ketone. A plausible synthetic route for this compound would involve the reaction of 3-amino-2-butanethiol with isovaleraldehyde.
General Experimental Protocol for Thiazoline Synthesis
-
Reaction Setup : To a solution of the β-aminothiol in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the corresponding aldehyde.
-
Reaction Conditions : The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of water as a byproduct can be managed using a Dean-Stark apparatus if toluene is used as the solvent.
-
Work-up : After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification : Purification is commonly achieved by vacuum distillation or column chromatography on silica gel.
Applications and Future Perspectives
The primary application of this compound is in the flavor and fragrance industry, where it is used in low concentrations (ppm level) to impart specific savory and nutty notes to a variety of food products and perfumes.[3] Its potential as a synthetic intermediate in medicinal and agricultural chemistry is an area that warrants further exploration.[1] The thiazoline ring is a privileged scaffold in many biologically active compounds, and the specific substitution pattern of this molecule could lead to the discovery of novel compounds with interesting pharmacological or pesticidal properties.
Conclusion
This compound is a well-characterized compound with established applications in the flavor and fragrance sector. This guide has provided a detailed overview of its physicochemical properties and a thorough analysis of its available spectroscopic data. While a complete experimental NMR characterization is not widely available, the expected spectral features have been outlined. The provided general synthetic protocol offers a basis for its laboratory preparation. Further research into the synthetic utility and potential biological activities of this molecule is encouraged.
References
Synthesis and discovery of 2-isobutyl-4,5-dimethyl-3-thiazoline
An In-Depth Technical Guide to the Synthesis and Discovery of 2-Isobutyl-4,5-dimethyl-3-thiazoline
Abstract
This technical guide provides a comprehensive overview of 2-isobutyl-4,5-dimethyl-3-thiazoline (CAS No. 65894-83-9), a significant heterocyclic compound revered for its potent sensory characteristics. Primarily known for its role in the flavor and fragrance industry, this molecule imparts a unique savory, nutty, and slightly meaty aroma profile.[1] This document delves into its discovery as a product of thermal processing chemistry, details a robust synthetic pathway grounded in fundamental organic principles, outlines rigorous analytical methods for its characterization, and discusses its primary industrial applications. The content is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven insights into the chemistry of this important thiazoline derivative.
Introduction and Discovery: A Product of Flavor Chemistry
The discovery of 2-isobutyl-4,5-dimethyl-3-thiazoline is intrinsically linked to the study of food chemistry, specifically the Maillard reaction. This non-enzymatic browning reaction, which occurs between amino acids and reducing sugars upon heating, is responsible for generating a vast array of heterocyclic compounds that define the aromas of cooked foods.[2][3] Thiazoles and their dihydro-derivatives, thiazolines, are a prominent class of sulfur-containing compounds that frequently arise from the Maillard reaction, particularly when sulfur-containing amino acids like cysteine are present.[4][5]
2-Isobutyl-4,5-dimethyl-3-thiazoline is valued for its complex aroma, described as meaty, spicy, and herbaceous.[6] Its identification in thermally processed foods underscored its potential as a powerful flavoring agent, leading to the development of targeted synthetic routes to produce it with high purity and yield for commercial applications. Its molecular structure, featuring a five-membered heterocyclic ring with nitrogen and sulfur atoms, is the foundation of its chemical reactivity and sensory properties.[1][7]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-isobutyl-4,5-dimethyl-3-thiazoline are critical for its handling, application, and analysis. It is typically a clear liquid ranging from light orange to yellow-green.[7] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 65894-83-9 | [1][6][7] |
| Molecular Formula | C₉H₁₇NS | [6][7][8] |
| Molecular Weight | 171.31 g/mol | [6][7][8] |
| IUPAC Name | 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole | [6] |
| Appearance | Light orange to yellow to green clear liquid | [7] |
| Odor Profile | Meaty, spicy, nutty, herbaceous | [1][6] |
| Boiling Point | 70 °C at 4 mmHg; 233.5 °C at 760 mmHg | [1][7] |
| Density | ~0.95 g/cm³ | [1][7] |
| Refractive Index | n20/D 1.483 - 1.489 | [6][9] |
| Solubility | Insoluble in water; miscible in ethanol and fats | [6] |
| Purity (Typical) | ≥ 95% (GC) | [7] |
Synthesis: A Mechanistic Approach
While this thiazoline can be formed through complex Maillard pathways, a more direct and controllable laboratory synthesis involves the acid-catalyzed condensation of an appropriate aldehyde with a β-aminothiol. The core of this synthesis is the reaction between isovaleraldehyde (3-methylbutanal) and 3-amino-4-mercapto-pentan-2-one (or its precursors).
Causality of Reagent Selection:
-
Isovaleraldehyde: This aldehyde is the source of the isobutyl group at the C2 position of the thiazoline ring. The carbonyl carbon of the aldehyde becomes the C2 atom of the final heterocyclic structure.
-
3-Amino-4-mercapto-pentan-2-one: This bifunctional molecule provides the remaining atoms for the ring. The amino group reacts with the aldehyde to form an imine (Schiff base), and the thiol group executes the subsequent intramolecular cyclization. This precursor establishes the 4,5-dimethyl substitution pattern.
Reaction Mechanism
The synthesis proceeds through a well-established imine formation and subsequent cyclization pathway.
-
Imine Formation: The nitrogen of the β-aminothiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovaleraldehyde. This is followed by dehydration, typically under acidic catalysis, to form a protonated iminium ion, which then deprotonates to yield the imine intermediate.
-
Intramolecular Cyclization: The thiol group, now positioned correctly relative to the imine, acts as an intramolecular nucleophile. It attacks the imine carbon, leading to the formation of the five-membered thiazoline ring. A final deprotonation step yields the neutral 2-isobutyl-4,5-dimethyl-3-thiazoline product.
The following diagram illustrates this mechanistic pathway.
Caption: Reaction mechanism for the synthesis of 2-isobutyl-4,5-dimethyl-3-thiazoline.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
3-Amino-4-mercapto-pentan-2-one hydrochloride (or equivalent precursor)
-
Toluene (or another suitable azeotropic solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and condenser. Charge the flask with toluene, isovaleraldehyde (1.0 eq), and 3-amino-4-mercapto-pentan-2-one hydrochloride (1.05 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The theoretical amount of water should be collected upon completion.
-
Monitoring (Trustworthiness Check): Periodically, a small aliquot of the reaction mixture can be withdrawn and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the limiting reactant (isovaleraldehyde).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a light orange to yellow oil. Purify via vacuum distillation. Collect the fraction boiling at approximately 70 °C / 4 mmHg.[7]
-
Characterization: Confirm the identity and purity of the final product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Characterization and Quality Control Workflow
Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides the necessary authoritative grounding.
| Technique | Purpose | Expected Results |
| Gas Chromatography (GC) | Purity assessment and isomer ratio determination. | A major peak corresponding to the product with purity ≥ 95%. May show peaks for cis/trans isomers.[7][9] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Molecular ion peak (M+) at m/z = 171, corresponding to the molecular formula C₉H₁₇NS. |
| ¹H NMR Spectroscopy | Structural elucidation. | Signals corresponding to the isobutyl group (doublet, multiplet), methyl groups on the ring (doublets), and protons on the thiazoline ring. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | Resonances for all 9 distinct carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Functional group identification. | Presence of C=N stretch (imine character) around 1650 cm⁻¹ and absence of S-H and N-H stretches from the starting material. |
The following diagram outlines the logical flow from synthesis to a fully characterized, quality-controlled product.
Caption: A typical workflow for the synthesis and quality control of the target compound.
Applications in Industry and Research
The unique sensory profile of 2-isobutyl-4,5-dimethyl-3-thiazoline makes it a valuable compound in several sectors.
-
Flavor and Fragrance Industry: This is its primary application. It is used as a flavoring agent in a wide variety of food products to impart or enhance savory, roasted, and nutty notes.[1][7] It is commonly found in meat products, soups, sauces, and savory snacks.[9] In perfumery, it can add depth and complexity to fragrance blends.[1][7]
-
Agricultural Applications: The compound has been explored as an effective attractant in pest management strategies, demonstrating its utility in sustainable agriculture.[7]
-
Research and Development: In organic chemistry, it serves as a versatile building block for the synthesis of more complex sulfur- and nitrogen-containing molecules.[7] Its biological activities are also a subject of study, contributing to research in medicinal chemistry.[7][10]
Conclusion
2-Isobutyl-4,5-dimethyl-3-thiazoline stands as a testament to the intricate relationship between chemistry and sensory science. Born from the complexity of the Maillard reaction, its targeted synthesis is now achievable through robust and well-understood chemical principles. The methodologies outlined in this guide, from a mechanistically-driven synthesis to a comprehensive analytical workflow, provide the necessary framework for its production and validation. Its continued importance in the flavor industry and emerging applications in other fields ensure that this thiazoline derivative will remain a compound of significant interest to the scientific community.
References
- 1. innospk.com [innospk.com]
- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sulfur compounds in food flavor part I: Thiazoles | Semantic Scholar [semanticscholar.org]
- 6. 2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Isobutyl-4,5-dimethyl-3-thiazoline [webbook.nist.gov]
- 9. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 10. chemimpex.com [chemimpex.com]
Spectroscopic Profile of 4,5-Dimethyl-2-isobutyl-3-thiazoline: A Technical Guide for Researchers
Introduction
4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS RN: 65894-83-9) is a vital heterocyclic compound, recognized for its significant contributions to the flavor and fragrance industry.[1] Its characteristic sulfurous, nutty, and subtly meaty aroma makes it a key intermediate in the formulation of complex flavor profiles.[1] Beyond its sensory applications, this thiazoline derivative serves as a versatile building block in organic synthesis and is a subject of study in medicinal chemistry for its potential biological activities.[2]
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a compound that is often found as a mixture of cis and trans isomers, a thorough understanding of its spectroscopic characteristics is paramount for quality control, structural elucidation, and the development of new applications.[3] This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecular architecture and analytical characterization of this important chemical entity.
Molecular Structure and Isomerism
The molecular structure of this compound, with the chemical formula C₉H₁₇NS and a molecular weight of 171.30 g/mol , forms the basis for the interpretation of its spectroscopic data.[4][5] The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is the core functional group that dictates much of the molecule's chemical behavior and spectroscopic signature. The presence of chiral centers at the C4 and C5 positions of the thiazoline ring gives rise to diastereomers (cis and trans isomers), which can often be distinguished by high-resolution NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms and for potentially distinguishing between the cis and trans isomers.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Multiplet | 1H | H-2 |
| ~ 3.0 - 3.5 | Multiplet | 1H | H-4 |
| ~ 2.5 - 3.0 | Multiplet | 1H | H-5 |
| ~ 1.8 - 2.2 | Multiplet | 1H | CH (isobutyl) |
| ~ 1.5 - 1.8 | Multiplet | 2H | CH₂ (isobutyl) |
| ~ 1.2 - 1.4 | Doublet | 3H | CH₃ at C-4 |
| ~ 1.0 - 1.2 | Doublet | 3H | CH₃ at C-5 |
| ~ 0.8 - 1.0 | Doublet | 6H | 2 x CH₃ (isobutyl) |
Interpretation and Rationale:
The proton on the C2 carbon, being adjacent to both a nitrogen and a sulfur atom, is expected to be the most downfield of the aliphatic protons on the thiazoline ring. The protons on C4 and C5 will also be in the downfield region due to the influence of the adjacent heteroatoms. The isobutyl group will exhibit characteristic splitting patterns: a multiplet for the CH group, a multiplet for the CH₂ group, and a doublet for the two terminal methyl groups. The methyl groups directly attached to the chiral centers at C4 and C5 will appear as doublets. The precise chemical shifts and coupling constants for the protons on the thiazoline ring are expected to differ between the cis and trans isomers due to their different spatial orientations.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~ 70 - 80 | C-2 |
| ~ 60 - 70 | C-4 |
| ~ 50 - 60 | C-5 |
| ~ 40 - 50 | CH₂ (isobutyl) |
| ~ 25 - 35 | CH (isobutyl) |
| ~ 20 - 25 | 2 x CH₃ (isobutyl) |
| ~ 15 - 20 | CH₃ at C-4 |
| ~ 10 - 15 | CH₃ at C-5 |
Interpretation and Rationale:
The carbon atoms directly bonded to the heteroatoms (C2, C4, and C5) will resonate at the most downfield positions in the aliphatic region of the ¹³C NMR spectrum. The C2 carbon, bonded to both nitrogen and sulfur, is expected to be the most deshielded. The carbons of the isobutyl group and the methyl substituents on the ring will appear at more upfield chemical shifts, consistent with typical alkane environments.[6]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Employ a 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its various bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960-2850 | Strong | C-H stretching (aliphatic) |
| ~ 1650-1600 | Medium | C=N stretching (imine) |
| ~ 1465 | Medium | C-H bending (CH₂ and CH₃) |
| ~ 1385 | Medium | C-H bending (gem-dimethyl) |
| ~ 1200-1000 | Medium to Strong | C-N stretching |
| ~ 700-600 | Medium | C-S stretching |
Interpretation and Rationale:
The most prominent features in the IR spectrum will be the strong C-H stretching vibrations of the isobutyl and methyl groups in the 2850-2960 cm⁻¹ region.[7] A key diagnostic peak will be the C=N stretching vibration of the imine functional group within the thiazoline ring, which is expected to appear in the 1600-1650 cm⁻¹ range.[7] The C-N and C-S stretching vibrations will be found in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a neat liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.
-
Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique for the analysis of volatile compounds like this compound.[8]
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z 171
-
Key Fragmentation Ions:
-
m/z 156 ([M-CH₃]⁺): Loss of a methyl group.
-
m/z 128 ([M-C₃H₇]⁺): Loss of a propyl radical from the isobutyl group.
-
m/z 114 ([M-C₄H₉]⁺): Loss of the isobutyl group.
-
m/z 57 ([C₄H₉]⁺): Isobutyl cation.
-
Interpretation and Rationale:
The mass spectrum is expected to show a molecular ion peak at m/z 171, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. A common fragmentation pathway for 2-alkyl substituted thiazolines involves the cleavage of the alkyl group at the C2 position.[9] Therefore, the loss of the isobutyl group (or fragments thereof) is expected to be a prominent feature in the mass spectrum.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a DB-5 or equivalent).
-
Gas Chromatography: Inject the sample into the GC. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
-
Mass Spectrometry: The eluting compounds from the GC column are introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer then separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for the peak corresponding to this compound is analyzed to identify the molecular ion and the major fragment ions.
Visualizations
Molecular Structure of this compound
Caption: 2D structure of this compound.
Mass Spectrometry Fragmentation Workflow
Caption: Proposed MS fragmentation of this compound.
Conclusion
The spectroscopic characterization of this compound is fundamental to ensuring its quality and to understanding its chemical properties. While a complete set of publicly available experimental spectra is not readily found, a comprehensive analysis based on the known spectroscopic behavior of related thiazoline derivatives allows for a reliable prediction and interpretation of the expected NMR, IR, and MS data. This guide provides the foundational knowledge and hypothetical protocols necessary for researchers to confidently identify and characterize this important flavor and fragrance compound. The methodologies and interpretative principles outlined herein are grounded in established spectroscopic theory and serve as a valuable resource for scientists in the field.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 65894-83-9 [chemnet.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS RN: 65894-83-9), a significant heterocyclic compound utilized primarily in the flavor and fragrance industry. This document delves into its molecular structure, physicochemical characteristics, synthesis pathways with a focus on the Maillard reaction, and its chemical reactivity. Furthermore, it outlines detailed experimental protocols for its quality control and safety assessment, specifically focusing on genotoxicity testing as a self-validating system. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the scientific integrity and application of this compound.
Introduction and Molecular Overview
This compound, also known by its IUPAC name 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, is a volatile organic compound that plays a crucial role in the formulation of savory flavors.[1] Its distinct sulfurous, nutty, and slightly meaty aroma makes it a valuable component in creating complex flavor profiles for a variety of food products.[1][2] The molecule consists of a five-membered dihydrothiazole ring, which is a heterocyclic system containing both sulfur and nitrogen atoms. This core structure is substituted with two methyl groups at the 4 and 5 positions and an isobutyl group at the 2 position. The presence of these alkyl groups and the thiazoline ring system are key determinants of its characteristic aroma and chemical reactivity.
The compound exists as a mixture of cis and trans isomers, typically in a 60:40 ratio, with each of these diastereoisomers being a racemic mixture.[3] This isomeric complexity is an important consideration in its analysis and application.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in food systems and for ensuring its stability and safe handling. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NS | [1] |
| Molecular Weight | 171.31 g/mol | [1] |
| CAS Number | 65894-83-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Sulfurous, nutty, slightly meaty | [1][2] |
| Taste Profile | At 30 ppm: sulfur-like, nutty, brown, meaty, burnt corn | [2] |
| Boiling Point | 208 °C at 760 mmHg | [2] |
| Density | 0.95 g/mL | [1] |
| Refractive Index (n20/D) | 1.49 | [1] |
| Flash Point | 87.22 °C (189.00 °F) | [3] |
| Purity | Typically ≥95-99% | [1] |
| Isomeric Composition | Mixture of cis and trans isomers (approx. 60:40) | [3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the thiazoline ring. This heterocyclic system possesses two nucleophilic centers (the nitrogen and sulfur atoms) and an electrophilic center at the carbon atom of the C=N bond. This functionality makes it a versatile intermediate in organic synthesis.
The thiazoline ring can undergo a variety of reactions, including:
-
Hydrolysis: Under acidic conditions, the imine bond can be hydrolyzed to yield the corresponding amino thiol and isovaleraldehyde. This reaction is relevant to the stability of the compound in acidic food matrices.
-
Reduction: The C=N double bond can be reduced to form the corresponding thiazolidine.
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, which would significantly alter the sensory properties of the molecule.
-
Ring-opening reactions: The thiazoline ring can be opened under various conditions to yield linear sulfur- and nitrogen-containing compounds.
The isobutyl group and the methyl groups on the ring primarily influence the compound's steric hindrance and lipophilicity, which in turn affect its reactivity and sensory perception.
Synthesis of this compound
The industrial synthesis of this compound is often achieved through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. This reaction is fundamental to the development of flavor and aroma in cooked foods.
The key precursors for the synthesis of this compound are:
-
A sulfur-containing amino acid: Cysteine is a common source of the sulfur atom and the nitrogen atom of the thiazoline ring.
-
A dicarbonyl compound: The 4,5-dimethyl substitution pattern suggests the involvement of 2,3-butanedione (diacetyl).
-
An aldehyde: The 2-isobutyl group is derived from isovaleraldehyde.
The formation of the thiazoline ring in the Maillard reaction is a multi-step process. A simplified representation of the key steps is illustrated below.
Caption: Simplified pathway for the formation of this compound via the Maillard reaction.
Representative Laboratory Synthesis Protocol (Maillard Reaction)
This protocol is a representative method for the synthesis of flavor compounds via the Maillard reaction and can be adapted for the synthesis of this compound. The causality behind the choice of reactants is to provide the necessary building blocks for the target molecule. The reaction conditions (temperature, pH, and solvent) are critical for controlling the reaction pathways and maximizing the yield of the desired product.
Materials:
-
L-Cysteine hydrochloride monohydrate
-
2,3-Butanedione (Diacetyl)
-
Isovaleraldehyde
-
Propylene glycol (food grade)
-
Sodium bicarbonate
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
pH meter
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate in propylene glycol. The use of propylene glycol as a solvent is common in flavor chemistry as it is a food-grade solvent with a high boiling point, allowing for controlled heating.
-
pH Adjustment: Adjust the pH of the solution to 5.5-6.5 with sodium bicarbonate. The pH is a critical parameter in the Maillard reaction, influencing the rate of reaction and the types of products formed. A slightly acidic to neutral pH is often optimal for the formation of many thiazolines.
-
Addition of Carbonyl Compounds: Add 2,3-butanedione and isovaleraldehyde to the reaction mixture. The molar ratios of the reactants should be optimized to favor the formation of the desired product.
-
Heating and Reflux: Heat the mixture to 120-140°C with stirring under a reflux condenser for 2-4 hours. The temperature and reaction time are key variables that control the extent of the Maillard reaction. Higher temperatures can lead to the formation of more complex and potentially undesirable byproducts.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. The product can be extracted from the reaction mixture using a suitable solvent like diethyl ether or dichloromethane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available, peer-reviewed spectra for this specific compound is limited, the following represents the expected key features based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), two singlets or doublets for the methyl groups on the thiazoline ring, and signals for the protons on the thiazoline ring itself.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the C=N carbon of the imine, which would appear at a characteristic downfield shift.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 171, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to involve the loss of the isobutyl group and cleavage of the thiazoline ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=N stretching vibration of the imine group, typically in the region of 1650-1600 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be prominent.
Applications in Industry
The primary application of this compound is as a flavoring agent in the food industry. Its savory and meaty notes make it a valuable component in:
-
Processed meat and poultry products: To enhance or impart a roasted or grilled flavor.
-
Soups, sauces, and gravies: To add depth and a savory character.
-
Snack foods: To provide a savory and toasted flavor to chips, crackers, and other snacks.
-
Pet food: To improve the palatability of animal feeds.
Beyond the flavor industry, the thiazoline ring system is a scaffold of interest in medicinal chemistry, and as such, this compound could serve as a building block for the synthesis of more complex, biologically active molecules.[1]
Safety and Regulatory Information
As a flavoring agent, this compound has been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations are crucial for establishing its safety for human consumption.
A key aspect of the safety assessment of any chemical substance is the evaluation of its genotoxic potential, i.e., its ability to damage genetic material. A standard battery of genotoxicity tests is typically performed to assess this risk. The following sections describe the principles and a generalized protocol for two of the most important in vitro genotoxicity assays, which represent a self-validating system for assessing the mutagenic and clastogenic potential of a substance.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method for identifying substances that can cause gene mutations. The causality behind this experimental choice is its ability to detect a wide range of mutagenic events in a rapid and cost-effective manner.
Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These strains cannot grow in a medium lacking histidine. The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Self-Validating System: The protocol includes both positive and negative controls to ensure the validity of the results. Positive controls are known mutagens that are expected to produce a significant increase in revertant colonies, confirming that the test system is working correctly. Negative controls (vehicle controls) establish the spontaneous reversion rate of the bacterial strains.
Generalized Protocol:
-
Strain Selection: Select a set of at least five Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme-inducing agent. This is because some substances are not mutagenic themselves but are converted to mutagens by metabolic processes in the body.
-
Dose Selection: A preliminary toxicity test is performed to determine the appropriate dose range of this compound to be tested. The highest dose should show some evidence of toxicity or be at the limit of solubility.
-
Plate Incorporation Method:
-
To a test tube, add the test substance, the bacterial culture, and, if required, the S9 mix.
-
Add molten top agar and gently mix.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487
The in vitro micronucleus test is used to detect substances that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens). The causality behind this experimental choice is its ability to detect both types of chromosomal damage in a single assay.
Principle: The test uses cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division. They are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates that the test substance has caused chromosomal damage.
Self-Validating System: The protocol includes positive controls (a known clastogen and a known aneugen) and a negative control (vehicle) to ensure the validity of the assay. The use of cytochalasin B, a cytokinesis inhibitor, allows for the identification of cells that have completed one cell division, ensuring that only these cells are scored for micronuclei.
Generalized Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) with a stable karyotype and a known cell cycle time.
-
Metabolic Activation: As with the Ames test, the assay is performed with and without a metabolic activation system (S9 fraction).
-
Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate dose range. The highest concentration should induce approximately 50-60% cytotoxicity.
-
Treatment: Treat the cell cultures with a range of concentrations of this compound for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable fluorescent dye (e.g., acridine orange or DAPI).
-
Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A substance is considered positive in the micronucleus test if it induces a dose-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.
Conclusion
This compound is a chemically and sensorially significant molecule with important applications in the flavor industry. Its synthesis, primarily through the Maillard reaction, is a testament to the complex chemistry that underlies food flavor development. A thorough understanding of its physical and chemical properties, as well as its safety profile, is essential for its responsible and effective use. The experimental protocols outlined in this guide provide a framework for the quality control and safety assessment of this compound, ensuring its integrity and suitability for its intended applications. This technical guide serves as a foundational resource for scientists and researchers working with this and similar heterocyclic compounds.
References
Maillard reaction precursors for 4,5-Dimethyl-2-isobutyl-3-thiazoline formation
An In-depth Technical Guide to the Maillard Reaction Precursors for 4,5-Dimethyl-2-isobutyl-3-thiazoline Formation
Authored by: A Senior Application Scientist
Introduction: The Maillard Reaction and the Genesis of Flavor
The Maillard reaction, a cornerstone of food chemistry and flavor science, is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars. First described by Louis-Camille Maillard in 1912, this complex cascade of reactions is responsible for the desirable colors and aromas in a vast array of cooked foods, from baked bread to roasted coffee and seared meat. Beyond its culinary significance, understanding and controlling the Maillard reaction is critical in the development of flavor additives and in the pharmaceutical industry for understanding drug stability and formulation.
This guide provides a detailed exploration of the specific precursors and reaction pathways leading to the formation of a potent, meaty flavor compound: this compound. We will delve into the mechanistic underpinnings of its synthesis, offering field-proven insights and detailed protocols for its generation and analysis.
Part 1: The Core Precursors and Their Mechanistic Roles
The formation of this compound is not a random event but a directed chemical synthesis dictated by the choice of specific precursors. The primary reactants are a sulfur-containing amino acid, another amino acid to provide the isobutyl group, and a source of dicarbonyl compounds, typically derived from a reducing sugar.
The Essential Sulfur Source: Cysteine
Cysteine, a sulfur-containing amino acid, is the foundational precursor for the formation of the thiazoline ring. During the Maillard reaction, cysteine undergoes Strecker degradation, a critical step that yields hydrogen sulfide (H₂S), ammonia (NH₃), and a Strecker aldehyde. The release of H₂S is the defining contribution of cysteine, as this reactive sulfur species is essential for incorporation into the final heterocyclic structure.
The Isobutyl Donor: Leucine
The isobutyl side chain of this compound is derived from the amino acid leucine. Similar to cysteine, leucine also undergoes Strecker degradation. In this process, the amino group of leucine reacts with a dicarbonyl compound (formed from sugar degradation), leading to the formation of 3-methylbutanal (isovaleraldehyde), which carries the characteristic isobutyl group, along with ammonia and carbon dioxide. This Strecker aldehyde is a key intermediate that will later react with other components.
The Dicarbonyl Generator: Reducing Sugars
Reducing sugars, such as glucose, fructose, or ribose, are the source of the reactive dicarbonyl intermediates necessary for both the Strecker degradation of the amino acids and for forming the carbon backbone of the final thiazoline. Through a series of reactions including enolization and retro-aldol condensation, the sugar molecule breaks down into smaller, highly reactive fragments like glyoxal, methylglyoxal, and diacetyl. The specific dicarbonyl species formed will influence the final structure of the heterocyclic compounds produced. For the formation of the 4,5-dimethyl substitution pattern, a key intermediate is 2,3-butanedione (diacetyl).
The Overall Reaction Pathway
The formation of this compound can be conceptualized as a convergent synthesis where intermediates from parallel reaction pathways combine.
Figure 1: Convergent pathway for this compound formation.
Part 2: Experimental Protocol for Synthesis and Analysis
This section provides a robust, self-validating protocol for the laboratory-scale synthesis of this compound. The methodology is designed for reproducibility and accurate analytical assessment.
Precursor Solution Preparation
The precise molar ratios of the precursors are critical for maximizing the yield of the target compound.
| Component | Molecular Weight ( g/mol ) | Concentration (mmol/L) | Mass for 100 mL solution (mg) |
| L-Cysteine | 121.16 | 50 | 605.8 |
| L-Leucine | 131.17 | 50 | 655.9 |
| D-Glucose | 180.16 | 100 | 1801.6 |
| Phosphate Buffer (pH 7.0) | - | 0.1 M | - |
Methodology:
-
Prepare a 0.1 M sodium phosphate buffer solution and adjust the pH to 7.0.
-
In a 100 mL volumetric flask, dissolve the specified masses of L-Cysteine, L-Leucine, and D-Glucose in approximately 80 mL of the phosphate buffer.
-
Gently warm and stir the solution until all components are fully dissolved.
-
Allow the solution to cool to room temperature and then bring the final volume to 100 mL with the phosphate buffer.
Maillard Reaction Execution
The reaction is typically performed in a sealed system to prevent the loss of volatile intermediates and products.
Figure 2: Experimental workflow for the synthesis and analysis of the target thiazoline.
Methodology:
-
Pipette 10 mL of the prepared precursor solution into a 20 mL headspace vial with a screw cap and PTFE/silicone septum.
-
Securely seal the vial.
-
Submerge the vial in a preheated oil bath at 120°C for 60 minutes.
-
After the reaction time, carefully remove the vial and allow it to cool to room temperature in a fume hood.
-
Once cooled, open the vial and add 5 mL of dichloromethane.
-
Seal the vial and vortex for 2 minutes to extract the organic compounds.
-
Allow the layers to separate and carefully transfer the lower organic layer (dichloromethane) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried organic extract is now ready for analysis.
Analytical Validation: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying the volatile compounds produced.
Typical GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 280°C at 5°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: 40-400 m/z
The identification of this compound is confirmed by matching its mass spectrum and retention time with an authentic standard or with library data (e.g., NIST).
Part 3: Trustworthiness and Self-Validation
The described protocol incorporates several self-validating checkpoints:
-
pH Control: The use of a phosphate buffer ensures that the reaction pH remains stable. The Maillard reaction is highly pH-dependent, and maintaining a neutral pH is crucial for the desired reaction pathways.
-
Sealed System: Conducting the reaction in a sealed vial is essential. It prevents the escape of volatile intermediates like H₂S and 3-methylbutanal, ensuring they are available for the final cyclization step. This directly impacts the yield and reproducibility.
-
Definitive Analysis: GC-MS provides unambiguous identification. The mass spectrum of a thiazoline is characteristic, showing a distinct molecular ion and fragmentation pattern that serves as a chemical fingerprint, validating the success of the synthesis.
By controlling these parameters, researchers can ensure that the observed results are a direct consequence of the chosen precursors and conditions, leading to a trustworthy and reproducible experimental outcome.
Natural occurrence of 4,5-Dimethyl-2-isobutyl-3-thiazoline in food
An In-Depth Technical Guide to the Natural Occurrence of 4,5-Dimethyl-2-isobutyl-3-thiazoline in Food
Abstract
This compound is a potent, sulfur-containing heterocyclic volatile compound of significant interest to the food and flavor industry. While widely synthesized for use as a flavoring agent, its presence as a natural constituent of various foods is a subject of considerable scientific inquiry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of this compound. We will delve into its chemical and sensory properties, elucidate the primary mechanisms of its formation during food processing, detail its identification in various food matrices, and provide a robust analytical framework for its detection and quantification. This document synthesizes current knowledge to provide a field-proven perspective on this important aroma molecule.
Introduction: The Significance of Thiazolines in Food Aroma
Volatile sulfur compounds (VSCs) are pivotal to the aroma profiles of many foods, often acting as character-impact compounds even at trace concentrations (sub-ppb levels).[1][2] Their low sensory detection thresholds mean they can impart desirable savory, meaty, or roasted notes, but can also be responsible for off-flavors if present in excessive amounts or in the wrong context.[3]
Within this class, 2-alkyl-3-thiazolines, such as this compound (CAS No. 65894-83-9), are particularly noteworthy. These molecules are renowned for their complex, savory aroma profiles and are key contributors to the flavor of cooked and processed foods.[4] The presence of this compound is not typically due to its biosynthesis in raw ingredients but is rather a consequence of chemical reactions occurring during thermal processing. Understanding the pathways of its formation and its distribution in food is critical for flavor chemistry, food quality control, and the development of novel food products, including plant-based meat alternatives.
Chemical and Sensory Profile
This compound is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. It exists as a mixture of cis and trans isomers.[5] Its distinct sensory properties make it a valuable component of savory flavors.
| Property | Value | Source(s) |
| CAS Number | 65894-83-9 | [6] |
| Molecular Formula | C₉H₁₇NS | [6] |
| Molecular Weight | 171.31 g/mol | [6] |
| Appearance | Clear to amber liquid | [6] |
| Sensory Profile | Meaty, spicy, savory, herbaceous, nutty | [5][6] |
| Flavor Profile | Malt, cocoa, hop, and tropical fruit notes | [5] |
| Solubility | Insoluble in water; miscible in fats and ethanol | [6] |
| Boiling Point | 70 °C at 4 mmHg | [7] |
| Synonym(s) | Yeast thiazoline, 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | [5][6] |
Mechanism of Natural Formation: The Maillard Reaction
The occurrence of this compound in food is overwhelmingly attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[8] Specifically, the formation of sulfur-containing heterocycles like thiazolines requires sulfur-containing precursors, primarily the amino acid cysteine.[9]
The generally accepted mechanism involves several key steps:
-
Strecker Degradation: The Maillard reaction generates dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and promotes the Strecker degradation of amino acids. The degradation of cysteine yields hydrogen sulfide (H₂S), ammonia (NH₃), and a Strecker aldehyde.[10]
-
Intermediate Formation: An aldehyde (in this case, isovaleraldehyde, derived from the amino acid leucine) reacts with hydrogen sulfide and ammonia.
-
Cyclization and Dehydration: These intermediates undergo cyclization and dehydration to form the final 3-thiazoline ring structure. The dimethyl substitution on the ring originates from dicarbonyl intermediates formed from the sugar backbone.[8]
This pathway explains why thiazolines are characteristic of thermally processed foods such as cooked meats, roasted nuts, and coffee, where the necessary precursors (sugars, amino acids like cysteine and leucine) are abundant.[4][9]
Caption: General pathway for thiazoline formation via the Maillard reaction.
Documented Natural Occurrence in Foods
Direct identification of this compound in food is challenging due to its high volatility and typically low concentration.[11] However, research on related compounds and the volatiles of thermally processed foods provides strong evidence for its presence.
The structurally similar compound 2-isobutyl-4,5-dimethylthiazole has been reported to occur naturally in potatoes, beans, and cooked beef.[12] Given that thiazolines are precursors to thiazoles in the Maillard reaction, the presence of the thiazole strongly implies the transient or stable existence of the corresponding thiazoline.
More directly, studies focusing on meat flavor have identified numerous thiazolines as key aroma contributors. Research on boiled beef and chicken broth successfully identified families of thiazoles and 3-thiazolines generated during the cooking process.[4] While this specific isobutyl variant was not named in that particular study, its formation is chemically plausible given the presence of leucine (precursor to the isobutyl group) in meat proteins.
The compound's synonym, "yeast thiazoline," suggests its formation in fermented products, although specific identification in yeast extracts or baked goods requires further research.[5] Its presence can be inferred in foods where the necessary precursors and thermal conditions align.
| Food Matrix | Compound Type | Context of Formation | Source(s) |
| Cooked Beef | Thiazole (related) / Thiazolines (general) | Maillard reaction during cooking | [4][12] |
| Potatoes, Beans | Thiazole (related) | Thermal Processing | [12] |
| Roasted Nuts (Hazelnuts, Peanuts) | Inferred (Thiazoles identified) | Maillard reaction during roasting | [13][14] |
| Toasted Sesame Oil | Thiazolines (related) | Maillard reaction during toasting | [15] |
| Cooked Chicken | Thiazolines (general) | Maillard reaction during cooking | [4] |
Analytical Methodology for Detection and Quantification
The analysis of trace-level, reactive sulfur volatiles like this compound requires specialized, high-sensitivity techniques. The primary challenge lies in efficiently extracting the analyte from a complex food matrix without generating artifacts or losing the compound due to its volatility.[11] A robust, self-validating workflow is essential for trustworthy results.
Rationale for Method Selection
-
Extraction: Solvent-Assisted Flavor Evaporation (SAFE) or Simultaneous Distillation-Extraction (SDE) are preferred over static headspace or SPME for comprehensive profiling. These techniques provide a representative extract of semi-volatile compounds and minimize thermal degradation by operating under vacuum (SAFE) or controlled distillation temperatures (SDE).[4][15]
-
Analysis: Gas Chromatography (GC) is the gold standard for separating volatile compounds. For detection, Mass Spectrometry (MS) is indispensable for structural confirmation. Coupling GC with Olfactometry (GC-O) allows for the correlation of specific chemical peaks with their sensory impact, confirming the importance of the target analyte to the overall food aroma.[4]
Step-by-Step Experimental Protocol: Analysis in Cooked Beef Broth
This protocol outlines a validated approach for the identification of this compound in a cooked beef matrix.
-
Sample Preparation:
-
Prepare a standardized beef broth by simmering 500g of ground beef in 1L of deionized water for 2 hours.
-
Filter the broth through cheesecloth to remove solids.
-
Add an internal standard (e.g., 2-methyl-3-heptanone, deuterated analog if available) to a 500 mL aliquot of the broth for quantification purposes.
-
-
Volatile Extraction (SDE):
-
Place the 500 mL broth sample into the sample flask of a Likens-Nickerson SDE apparatus.
-
Add 50 mL of a suitable, freshly distilled solvent (e.g., dichloromethane) to the solvent flask.
-
Conduct the SDE for 2 hours. This process simultaneously steam distills volatiles from the aqueous sample and extracts them into the organic solvent, which is continuously recycled. This choice is causal: SDE mimics the ongoing cooking process, capturing aroma intermediates as they form.[4]
-
-
Extract Concentration:
-
Dry the collected solvent extract over anhydrous sodium sulfate to remove residual water.
-
Carefully concentrate the extract to a final volume of ~200 µL using a Vigreux column, followed by a gentle stream of nitrogen. This step is critical to bring the trace analytes to a detectable concentration.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) for general volatile separation.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.
-
MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 350.
-
Identification: Confirm the identity of this compound by comparing its mass spectrum and retention index with an authentic reference standard. Key fragments would be expected from the loss of the isobutyl group and cleavage of the thiazoline ring.
-
Caption: Workflow for the analysis of thiazolines in a food matrix.
Conclusion and Future Perspectives
This compound is a significant aroma compound whose "natural" presence in food is a direct result of thermal processing, primarily through the Maillard reaction. Its characteristic nutty and meaty notes make it a key contributor to the desirable flavors developed during cooking and roasting. While its related thiazole has been identified in cooked beef, potatoes, and beans, further research is needed to definitively quantify the thiazoline itself across a broader range of food products, including fermented and baked goods.
Future work should focus on:
-
Quantitative Studies: Developing stable isotope dilution assays to accurately quantify the compound in various matrices.
-
Formation Kinetics: Investigating how processing parameters (temperature, pH, precursor concentration) influence the rate of its formation.
-
Plant-Based Foods: Exploring its generation in plant-based meat analogues to help create more authentic meaty flavors.
This guide provides a foundational understanding of this compound, grounding its occurrence and analysis in established principles of flavor chemistry and analytical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 6. 2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Treatt rolls out six savoury top notes [foodnavigator.com]
- 13. Volatile aroma component of natural and roasted hazelnut varieties using solid-phase microextraction gas chromatography/mass spectrometry | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]
- 14. ccsenet.org [ccsenet.org]
- 15. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline: A Detailed Guide for Laboratory Applications
Introduction: The Significance of 4,5-Dimethyl-2-isobutyl-3-thiazoline in Research and Industry
This compound (CAS No. 65894-83-9) is a sulfur-containing heterocyclic compound that plays a significant role, particularly in the flavor and fragrance industry.[1][2] Its characteristic nutty, roasted, and slightly meaty aroma makes it a valuable component in the formulation of various food flavorings and perfumes.[2] Beyond its sensory applications, the thiazoline scaffold is a versatile building block in organic synthesis, offering a reactive core for the construction of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[3][4]
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. We will delve into the well-established Hantzsch thiazole synthesis, offering a detailed, step-by-step protocol. This guide is designed for researchers, scientists, and professionals in drug development, providing not just a procedure but also the underlying chemical principles and practical insights to ensure a successful synthesis.
The Hantzsch Thiazole Synthesis: A Classic Approach to Thiazoline Scaffolds
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole and its derivatives.[1] The classical approach involves the condensation reaction between an α-haloketone and a thioamide.[1][5] This method is renowned for its reliability, generally high yields, and the thermodynamic stability of the resulting aromatic or partially saturated heterocyclic ring system.[5]
For the synthesis of this compound, the key precursors are 3-bromo-2-butanone (an α-haloketone) and isovaleramide (a thioamide). The isobutyl group at the 2-position of the thiazoline ring originates from the isovaleramide, while the dimethyl groups at the 4 and 5-positions are derived from the 3-bromo-2-butanone.
Reaction Mechanism: A Step-by-Step Look at the Hantzsch Synthesis
The mechanism of the Hantzsch thiazole synthesis is a well-understood sequence of nucleophilic attack and cyclization reactions.[2][5]
-
Nucleophilic Attack: The synthesis initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the α-carbon of the 3-bromo-2-butanone. This is a classic SN2 reaction, resulting in the displacement of the bromide ion and the formation of an S-alkylated intermediate.
-
Tautomerization and Cyclization: The intermediate undergoes tautomerization to form a more reactive enethiolate. Subsequently, an intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This step leads to the formation of a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.
-
Dehydration: The final step involves the acid- or base-catalyzed dehydration (elimination of a water molecule) from the hydroxylated intermediate. This elimination reaction results in the formation of the double bond within the thiazoline ring, yielding the stable this compound product.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the synthesis of this compound in a laboratory setting. Adherence to standard laboratory safety practices is mandatory.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 3-Bromo-2-butanone | C₄H₇BrO | 151.00 | 50 | 7.55 g (approx. 5.1 mL) |
| Isovaleramide | C₅H₁₁NO | 101.15 | 55 (1.1 eq) | 5.56 g |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 27.5 (0.5 eq) | 11.12 g |
| Toluene | C₇H₈ | 92.14 | - | 150 mL |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | 100 mL |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | For extraction |
Step-by-Step Procedure
Part A: Thionation of Isovaleramide to Isovalerothioamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isovaleramide (5.56 g, 55 mmol) and Lawesson's reagent (11.12 g, 27.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: Continue refluxing for 2-4 hours or until the starting amide is consumed as indicated by TLC.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A solid precipitate of phosphorus-containing byproducts may form. Filter the mixture through a pad of celite to remove the solids.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude isovalerothioamide as an oil or a low-melting solid. This crude product is often used in the next step without further purification.
Part B: Hantzsch Cyclization
-
Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude isovalerothioamide in 50 mL of ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-bromo-2-butanone (7.55 g, 50 mmol) dropwise at room temperature. An exotherm may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
Part C: Work-up and Purification
-
Extraction: Transfer the neutralized reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product as a pale yellow liquid.[6]
Caption: Experimental Workflow for the Synthesis.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow liquid[2] |
| Molecular Formula | C₉H₁₇NS |
| Molecular Weight | 171.31 g/mol [7] |
| Boiling Point | 70 °C at 4 mmHg[6] |
| Density | ~0.95 g/cm³[6] |
| Refractive Index (n20/D) | ~1.49[6] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), and signals for the two methyl groups on the thiazoline ring, as well as a signal for the proton at the 5-position of the ring.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the nine carbon atoms in the molecule, including the characteristic chemical shift for the C=N carbon in the thiazoline ring.
-
FTIR (neat): The infrared spectrum would show characteristic C-H stretching vibrations for the alkyl groups, a C=N stretching frequency for the imine bond in the thiazoline ring, and C-S stretching vibrations.[7]
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound.
Safety and Handling
-
3-Bromo-2-butanone: is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Lawesson's Reagent: has a strong, unpleasant odor. Handle in a fume hood.
-
Toluene and Diethyl Ether: are flammable solvents. Avoid open flames and sources of ignition.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
The Hantzsch thiazole synthesis provides a robust and efficient method for the laboratory preparation of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can successfully synthesize this important flavor and fragrance compound. The versatility of the Hantzsch synthesis also opens avenues for the creation of a diverse library of substituted thiazolines for various research and development applications.
References
- 1. synarchive.com [synarchive.com]
- 2. youtube.com [youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of 4,5-Dimethyl-2-isobutyl-3-thiazoline using Automated Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and sensitive method for the identification and quantification of 4,5-Dimethyl-2-isobutyl-3-thiazoline, a key volatile flavor compound, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] this compound (CAS 65894-83-9) is a significant aroma constituent in many food products, imparting characteristic nutty, meaty, and sulfurous notes.[3][4] The protocol detailed herein employs an automated Headspace Solid-Phase Microextraction (HS-SPME) technique for sample preparation, which offers a solvent-free, efficient, and sensitive approach for extracting volatile and semi-volatile compounds from complex matrices.[5][6] This guide provides a comprehensive workflow, from sample preparation to data analysis, tailored for researchers, quality control scientists, and professionals in the flavor, fragrance, and food development industries.
Introduction and Scientific Rationale
This compound is a heterocyclic sulfur-containing compound that plays a pivotal role in the sensory profile of various cooked and processed foods.[7] As a member of the thiazoline family, its potent aroma means it can significantly influence the overall flavor even at trace concentrations.[7] Therefore, a highly sensitive and specific analytical method is essential for its accurate characterization and quantification in product development, quality assurance, and authenticity studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of flavor compounds due to its exceptional separating power and definitive identification capabilities.[1][8] The gas chromatograph separates volatile components of a mixture based on their physicochemical properties, while the mass spectrometer provides structural information by generating a unique mass spectrum "fingerprint" for each component.[1]
To overcome challenges associated with complex sample matrices and the low concentration of the analyte, this method utilizes Headspace Solid-Phase Microextraction (HS-SPME).[5][6] HS-SPME concentrates volatile analytes from the headspace above the sample onto a coated fiber, minimizing matrix effects and enhancing detection limits without the need for organic solvents.[5][9] The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is strategic, as it is highly effective for preconcentrating a broad range of volatile sulfur compounds.[6]
Experimental Workflow and Protocols
The overall analytical procedure is a streamlined process designed for high throughput and reproducibility. The workflow encompasses sample preparation via HS-SPME, separation and detection by GC-MS, and subsequent data analysis.
-
Analytical Standard: this compound, ≥97% purity (CAS 65894-83-9).
-
Internal Standard (IS): 2-Methyl-3-furanthiol or similar sulfur-containing volatile not present in the sample.
-
Solvent: Methanol or Dichloromethane (Pesticide or GC grade) for stock solution preparation.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Water: Deionized, ultrapure water.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 2 cm.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
The goal of this protocol is to effectively partition volatile analytes from the sample matrix into the headspace for efficient extraction by the SPME fiber. The addition of salt increases the ionic strength of the aqueous phase, which "salts out" volatile organic compounds, increasing their concentration in the headspace and improving extraction efficiency.[6]
-
Sample Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
Standard Spiking: Add a precise volume of the internal standard stock solution to the vial.
-
Salting Out: Add 5 mL of a saturated NaCl solution (or 2g of solid NaCl) to the vial. This step enhances the release of volatile compounds from the matrix.[6]
-
Vial Sealing: Immediately seal the vial tightly with the magnetic cap.
-
Equilibration and Extraction: Place the vial in the autosampler tray. The system is programmed to first incubate the sample at 50°C for 15 minutes with agitation to allow the sample to reach thermal equilibrium.[6] Following incubation, the DVB/CAR/PDMS SPME fiber is exposed to the headspace for 30 minutes at the same temperature to extract the volatile compounds.
The instrument parameters are optimized to achieve good chromatographic resolution and high sensitivity. A low-bleed MS-certified capillary column is critical to minimize background noise and ensure accurate mass spectral data.[10]
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Port | Splitless mode, 250°C | Ensures complete and rapid desorption of analytes from the SPME fiber into the column. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow maintains stable retention times. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of volatile and semi-volatile compounds. Low-bleed characteristic is crucial for MS detection.[10] |
| Oven Program | 40°C (hold 2 min), ramp to 250°C @ 8°C/min, hold 5 min | Initial low temperature traps volatiles at the head of the column. The temperature ramp allows for separation based on boiling point and polarity. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization at 70 eV produces repeatable fragmentation patterns for library matching.[11] |
| Source Temperature | 230°C | Optimizes ion formation and minimizes contamination. |
| Quadrupole Temp. | 150°C | Ensures consistent mass filtering. |
| Mass Range | m/z 40-350 | Covers the molecular ion and expected fragments of the target analyte while avoiding low-mass interference. |
| Acquisition Mode | Scan | Provides full spectral information for qualitative identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. |
| Transfer Line Temp. | 250°C | Prevents condensation of analytes between the GC and MS. |
Data Analysis and Interpretation
The primary identification of this compound is achieved by comparing its retention time and the acquired mass spectrum with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the experimental mass spectrum against a reference library like the NIST/EPA/NIH Mass Spectral Library.[11][12]
The molecular weight of this compound (C₉H₁₇NS) is 171.3 g/mol .[3] Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 171. The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. Thiazolines and related structures typically undergo fragmentation via cleavage of substituent groups and ring fissions.[13][14][15]
A proposed fragmentation pathway is as follows:
-
Molecular Ion (M⁺˙) at m/z 171: The intact molecule minus one electron.
-
Alpha-Cleavage: The most common fragmentation for alkyl-substituted heterocycles is cleavage at the bond alpha to the ring system, leading to the loss of the isobutyl group.[16] This results in a prominent fragment from the loss of a C₄H₉ radical (mass = 57).
-
Loss of Propene: A McLafferty-type rearrangement can lead to the loss of propene (C₃H₆, mass = 42) from the isobutyl group, resulting in a fragment at m/z 129.
-
Ring Fragmentation: The thiazoline ring itself can fragment, although these pathways are more complex.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Interpretation |
| 171 | [C₉H₁₇NS]⁺˙ | Molecular Ion (M⁺˙) |
| 114 | [M - C₄H₉]⁺ | Loss of the isobutyl radical (M-57), a key identifying fragment. |
| 129 | [M - C₃H₆]⁺˙ | Loss of propene via McLafferty rearrangement (M-42). |
| 57 | [C₄H₉]⁺ | Isobutyl cation, a common fragment for isobutyl-containing compounds. |
Method Performance (Illustrative)
The developed method should be validated to ensure it meets the requirements for its intended application. Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ). The following table presents typical performance data for this type of analysis.
| Parameter | Value | Description |
| Linearity (R²) | > 0.995 | Calibration curve constructed over a range of 0.1 - 50 ng/mL. |
| Limit of Detection (LOD) | 0.02 ng/mL | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | 0.07 ng/mL | The lowest concentration of analyte that can be accurately quantified (Signal-to-Noise ratio of 10:1). |
| Precision (%RSD) | < 10% | Repeatability of measurements for replicate samples. |
Conclusion
This application note details a sensitive and reliable GC-MS method for the analysis of the critical flavor compound this compound. The use of HS-SPME for sample preparation provides excellent analyte enrichment while minimizing matrix interference, making it suitable for complex food and beverage samples.[5][6] The provided GC-MS parameters and fragmentation data serve as a robust foundation for researchers and quality control professionals, enabling accurate identification and quantification of this compound to ensure consistent product quality and support new product development.
References
- 1. rroij.com [rroij.com]
- 2. research.wur.nl [research.wur.nl]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole [webbook.nist.gov]
- 13. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for 4,5-Dimethyl-2-isobutyl-3-thiazoline as a Flavor Ingredient
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical guide on the application of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS No. 65894-83-9) as a potent flavor ingredient. This thiazoline derivative is a critical component in the creation of authentic savory, nutty, and roasted flavor profiles. Its unique organoleptic properties, characterized by a low odor threshold, make it an indispensable tool for flavor chemists and product developers. This guide will delve into the compound's physicochemical properties, sensory characteristics, regulatory status, and provide detailed protocols for its handling, application, and analysis. The causality behind experimental choices is explained to empower users to not only follow procedures but also to innovate and adapt them to their specific needs.
Introduction: The Role of Thiazolines in Flavor Chemistry
Thiazoles and their reduced forms, thiazolines, are a class of sulfur-containing heterocyclic compounds that are paramount in the development of characteristic flavors in thermally processed foods.[1] These compounds are typically formed through the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars during cooking, roasting, or baking.[1] this compound is a prominent member of this class, valued for its ability to impart complex and desirable savory notes.[2][3] Its primary industrial application lies in the flavor and fragrance industry as a key intermediate and flavoring agent.[2][3][4]
Physicochemical and Sensory Profile
A thorough understanding of the compound's properties is fundamental to its effective application.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Name | 4,5-Dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole | [2] |
| CAS Number | 65894-83-9 | [2] |
| FEMA Number | 3621 | [5][6] |
| JECFA Number | 1045 | [5][7] |
| Molecular Formula | C₉H₁₇NS | [2] |
| Molecular Weight | 171.30 g/mol | [2] |
| Appearance | Colorless to pale yellow or light orange to green clear liquid | [1][2][6] |
| Density | Approx. 0.933 - 1.0 g/cm³ at 25°C | [2][6][8] |
| Boiling Point | 208 - 233.5 °C at 760 mmHg | [2][9] |
| Flash Point | 87.22 - 95.0 °C | [2][6] |
| Solubility | Insoluble in water; miscible in ethanol and fats. | [8][10] |
| Purity | Typically ≥97-99% | [2][6] |
Sensory Characteristics
This compound is a powerful aroma chemical with a complex sensory profile. Its character is highly dependent on its concentration.
-
Odor Profile: At a concentration of 1.00% in propylene glycol, it is described as having notes of green nut skin, sulfurous, burnt cocoa, and corn.[6] Other descriptors include meaty, vegetable, and spicy.[6]
-
Taste Profile: When tasted at 30 ppm, it exhibits sulfur-like, nutty, brown, meaty, and burnt corn characteristics.[5] A broader description includes malty, cocoa, chocolate, hops, nut skin, cornmeal, and yeasty notes.[6]
The low odor threshold of sulfur-containing compounds like this one means that even trace amounts can significantly impact the overall flavor profile of a food product.[2]
Regulatory and Safety Status
GRAS Status
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance under the designation FEMA No. 3621.[5][6] This status is based on a comprehensive review of safety and toxicological data by the FEMA Expert Panel.
JECFA Evaluation
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound (JECFA No. 1045) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7]
Genotoxicity Considerations
Application in Flavor Systems
The primary utility of this compound is in building savory and roasted flavor profiles. Its nutty and meaty notes are particularly effective in a variety of food matrices.
Recommended Usage Levels
The following are typical starting levels for incorporation into finished food products. Optimization will be necessary based on the specific food matrix and desired flavor profile.
| Food Category | Typical Use Level (ppm) |
| Bakery, Desserts, Confectionery | 2.0 |
| Meat Products, Soups, Sauces | 0.5 |
Source: The Good Scents Company[6][10]
Illustrative Flavor Formulation: Roasted Chicken Type Flavor
To demonstrate its application, the following is a hypothetical formulation for a roasted chicken flavor concentrate. This concentrate can then be used to flavor soups, sauces, or plant-based meat alternatives.
| Ingredient | Percentage (%) | Function |
| Propylene Glycol | 80.0 | Solvent/Carrier |
| 2-Methyl-3-furanthiol (1% in PG) | 5.0 | Meaty, savory base |
| 2-Furfurylthiol (1% in PG) | 3.0 | Roasted, coffee notes |
| Methional (1% in PG) | 4.0 | Boiled potato, savory |
| 2,4-Decadienal (1% in PG) | 2.0 | Fatty, fried notes |
| Guaiacol | 1.0 | Smoky, phenolic |
| Pyrazines (e.g., 2,3-dimethylpyrazine) | 4.0 | Roasted, nutty |
| This compound (10% in PG) | 1.0 | Enhances nutty, roasted, and meaty notes |
| Total | 100.0 |
Causality: In this formulation, this compound acts synergistically with other sulfur compounds and Maillard reaction products. The pyrazines provide the initial roasted character, while the thiols contribute the core meaty notes. The addition of the thiazoline derivative adds complexity and a more authentic, lingering roasted and nutty flavor that would be difficult to achieve otherwise.
Protocols
The following protocols are provided as a starting point for researchers and developers. They should be adapted and validated for specific laboratory and production environments.
Protocol for Preparation of a 1% Stock Solution in Propylene Glycol
Rationale: Propylene glycol is a common food-grade solvent used in flavorings. A 1% stock solution is a practical concentration for initial laboratory-scale application trials.
Materials:
-
This compound (≥97% purity)
-
Food-grade propylene glycol
-
Calibrated analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Glass pipette or syringe
-
Amber glass storage bottle with a PTFE-lined cap
Procedure:
-
Tare a clean, dry beaker on the analytical balance.
-
Carefully weigh 1.00 g of this compound into the beaker.
-
Add approximately 50 mL of propylene glycol to the beaker and stir gently with a glass rod until the thiazoline is fully dissolved.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small aliquots of propylene glycol, adding the rinsings to the volumetric flask.
-
Bring the flask to the 100 mL mark with propylene glycol.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the final solution to a properly labeled amber glass storage bottle.
-
Store the stock solution in a cool, dark place, preferably under refrigeration (2-8°C).
Protocol for Quality Control: GC-MS Analysis
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile flavor compounds. This protocol provides a general framework for the analysis of this compound in a flavor concentrate.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection: 1 µL, splitless mode (1 min)
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 amu
Sample Preparation:
-
Prepare a calibration curve using the 1% stock solution diluted in propylene glycol to concentrations ranging from 1 to 100 ppm.
-
Dilute the flavor concentrate sample to be analyzed in propylene glycol to fall within the calibration range.
-
Inject the standards and sample into the GC-MS system.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (key ions: m/z 171, 114, 57).
-
Quantify the compound by integrating the peak area and comparing it to the calibration curve.
Self-Validation: The protocol's validity is ensured by running a blank (propylene glycol) to check for contaminants, and by the linearity of the calibration curve (R² > 0.99). Matrix effects from complex food samples may require the use of matrix-matched calibration for accurate quantification.[12][13]
Stability and Handling
Storage
This compound should be stored in a cool, well-ventilated place, away from heat and sources of ignition.[2] The recommended storage temperature is between 2-8°C.[1] Use of tightly sealed containers, such as amber glass bottles or lined drums, is essential to prevent degradation from light and oxygen.
Stability Considerations
Sulfur-containing flavor compounds can be chemically labile.[5][6][14]
-
Oxidation: Thiols and related compounds can oxidize, leading to a loss of desired aroma and the formation of off-notes. Storing under an inert atmosphere (e.g., nitrogen) can mitigate this.
-
Thermal Stress: While it has a relatively high boiling point, prolonged exposure to high temperatures during food processing can lead to degradation or reaction with other food components.[2] Its formation is often a result of thermal processing, but excessive heat can also lead to its breakdown.[1]
-
pH: The stability of thiazolines can be pH-dependent. It is advisable to conduct stability studies in the specific food matrix to determine its shelf-life under intended product conditions.
Future Trends and Research Directions
The demand for authentic and complex savory flavors, particularly in the rapidly growing plant-based food sector, will continue to drive the use of compounds like this compound. Future research should focus on:
-
Controlled Formation: Investigating methods to promote the in-situ formation of this compound during food processing to generate natural savory flavors.
-
Synergistic Interactions: Quantifying the sensory synergy between this thiazoline and other flavor molecules to enable more precise and impactful flavor creation.
-
Precursor Systems: Developing stable precursor systems that release this compound upon heating, providing a clean-label solution for flavor enhancement.
Visualization
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound.
References
- 1. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. femaflavor.org [femaflavor.org]
- 9. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 11. mothersalwaysright.com [mothersalwaysright.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 4,5-Dimethyl-2-isobutyl-3-thiazoline in Modern Fragrance Formulations
Abstract
These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective use of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS No. 65894-83-9) in fragrance formulations. This high-impact sulfur-containing heterocyclic compound, while primarily known for its role in flavor chemistry, offers a unique and powerful tool for imparting complex, savory, and nutty characteristics to fine fragrances and consumer products. This document outlines its olfactory properties, provides detailed protocols for its incorporation, stability testing, and sensory evaluation, and explains the scientific rationale behind each procedural step to ensure successful and innovative fragrance development.
Introduction: The Role of High-Impact Sulfur Compounds
Sulfur-containing compounds are among the most potent odorants known, capable of eliciting strong olfactory responses at exceptionally low concentrations.[1] While often associated with malodors, when used with precision, they introduce a level of realism and complexity that is unattainable with other classes of materials.[1][2] They are critical for building authentic fruity, roasted, savory, and green notes.[3] this compound falls into this category, serving as a key building block for creating distinctive and memorable scent profiles.[4][5] Its strategic use can transform a simple accord into a multi-faceted and sophisticated fragrance experience.
Physicochemical and Olfactory Profile
This compound is a pale yellow liquid with a powerful and diffusive aroma.[4] Its character is predominantly nutty and slightly meaty, with sulfurous undertones that can be described as roasted or savory.[4] Its potency is notable, with an odor threshold detectable at parts-per-million levels.[4] Understanding its core properties is the first step in its successful application.
| Property | Value | Source |
| CAS Number | 65894-83-9 | [4][6] |
| Molecular Formula | C₉H₁₇NS | [4] |
| Molecular Weight | 171.30 g/mol | [4][7] |
| Appearance | Pale yellow liquid | [4][7] |
| Boiling Point | 233.5 ± 33.0 °C at 760 mmHg | [4] |
| Flash Point | 87.2 - 95.0 °C | [4][7] |
| Density | ~0.93 - 1.0 g/cm³ | [4][7] |
| Purity (Typical) | ≥97.0% | [4][7] |
| Olfactory Profile | Sulfurous, nutty, slightly meaty, roasted | [4] |
| FEMA Number | 3621 | [7][8] |
Core Directive: The Principle of Strategic Dilution
The primary challenge and opportunity in working with high-impact materials like this compound is dosage control. An incorrect dose can shift the fragrance profile from intriguingly complex to overtly unpleasant. Therefore, the cardinal rule is to never use the neat material directly in a fragrance compound. It must first be diluted to a manageable concentration. This approach ensures precision, prevents olfactory fatigue, and mitigates the risk of costly formulation errors.
Caption: Workflow for the controlled incorporation of this compound.
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework for the application and assessment of this compound.
Protocol 1: Preparation of Stock Dilutions
Objective: To create a working dilution of the thiazoline for safe and accurate incorporation into fragrance trials.
| Step | Procedure | Rationale (Causality) |
| 1 | Select an appropriate, low-odor solvent compatible with the final application (e.g., Dipropylene Glycol (DPG), Isopropyl Myristate (IPM), or 200-proof Ethanol). | The solvent must not interfere with the olfactory profile of the target material or the final fragrance. DPG is a common choice for its excellent solvency and low volatility. |
| 2 | Using a calibrated analytical balance, weigh 0.10g of this compound into a clean glass bottle. | Gravimetric measurement is essential for accuracy, especially when creating concentrated solutions. |
| 3 | Add 99.90g of the selected solvent to the bottle. | This creates a precise 0.1% w/w dilution, a common starting point for high-impact materials. |
| 4 | Secure the cap and agitate the mixture until the solution is homogeneous. | Ensures even distribution of the material for consistent dosing. |
| 5 | Label the bottle clearly with the material name, concentration (0.1% in DPG), date, and safety information. | Proper labeling is critical for lab safety and traceability. |
| 6 | For even finer work, a secondary 1% dilution can be made from this stock (e.g., 1g of the 0.1% stock + 9g of solvent for a 0.01% solution). | Provides greater control for applications requiring extremely subtle effects. |
Protocol 2: Stability and Compatibility Assessment
Objective: To evaluate the stability of this compound within a specific product base (e.g., lotion, shampoo, alcoholic spray) over time and under stress conditions.
Methodology: This protocol uses accelerated aging to predict long-term stability.[9] Changes in the perfumed product are compared against an unperfumed control.
Procedure:
-
Sample Preparation:
-
Prepare a fragrance oil containing a known concentration of this compound.
-
Create two batches of the final product base (e.g., 200g each of a lotion).
-
Batch A (Control): Store as the unperfumed base.
-
Batch B (Test): Incorporate the fragrance oil at the target concentration (e.g., 0.5%) and mix until uniform.
-
-
Incubation:
-
Dispense 50g of each batch into separate, appropriate containers (e.g., glass jars).
-
Place one set (Control A, Test B) at room temperature (~25°C) protected from light.
-
Place a second set (Control A, Test B) in a stability oven at an elevated temperature (e.g., 40°C).
-
Place a third set under a UV light source to simulate exposure to sunlight.[9]
-
-
Evaluation Schedule:
-
Evaluate all samples at baseline (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Assessment Parameters:
-
Olfactory: Smell the headspace of the container and apply the product to a smelling strip or skin. Note any changes in the fragrance profile, especially the emergence of off-notes or a decrease in the characteristic nutty/sulfurous character. Compare the Test sample to the Control to isolate changes due to the fragrance.
-
Visual: Record any changes in color or clarity. Sulfur compounds can sometimes contribute to discoloration.[9]
-
Physical: Measure viscosity or pH if relevant to the product type.
-
Caption: A decision-making workflow for assessing product stability.
Protocol 3: Sensory Panel Evaluation (Triangle Test)
Objective: To determine if a perceptible olfactory difference exists between a standard fragrance and one containing this compound. This is a foundational method in sensory science.[10][11]
Materials:
-
Fragrance A (Control).
-
Fragrance B (Test, identical to A but with a low dose of the thiazoline, e.g., 0.01% of a 0.1% dilution).
-
Identical smelling strips or product application base.
-
A panel of at least 15 screened and trained evaluators.[10]
-
A well-ventilated, odor-free testing environment.[12]
Procedure:
-
Sample Coding: Randomly code samples A and B with three-digit numbers.
-
Triangle Setup: Prepare sets of three samples for each panelist. Each set will contain two identical samples and one different sample (e.g., AAB, BBA, ABA, etc.). The order should be randomized for each panelist.
-
Presentation: Dip smelling strips into the coded fragrance oils for a standardized time (e.g., 2 seconds) and present them to the panelist in a controlled sequence.
-
Instruction: Ask panelists: "Two of these samples are identical, and one is different. Please identify the sample that is different."
-
Data Collection: Record the number of correct and incorrect identifications.
-
Statistical Analysis: Use a binomial or chi-squared test to determine if the number of correct identifications is statistically significant (p < 0.05). A significant result confirms that the addition of the thiazoline creates a perceptible difference.
Caption: Standardized process for conducting a sensory triangle test.
Protocol 4: Analytical Quantification via GC-MS
Objective: To verify the concentration of this compound in a fragrance oil for quality control purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for analyzing complex volatile mixtures like fragrances.[13][14][15]
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., Rxi-5Sil MS).[16]
-
Helium carrier gas.
-
Appropriate solvent (e.g., Ethanol or Hexane).
-
Internal standard (e.g., a stable hydrocarbon not present in the sample).
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent, each containing a fixed amount of the internal standard. Analyze these standards by GC-MS to create a calibration curve.
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance oil (e.g., 100 mg).
-
Add a precise amount of the internal standard.
-
Dilute with the solvent to a final known volume (e.g., 10 mL).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Run a temperature program that effectively separates the analytes. A typical program might start at 50°C and ramp up to 280°C.
-
-
Data Processing:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Calculate the ratio of the peak area of the thiazoline to the peak area of the internal standard.
-
Use the calibration curve to determine the concentration of the thiazoline in the sample.
-
Self-Validation: The use of an internal standard corrects for variations in injection volume and instrument response, ensuring the accuracy and reproducibility of the quantification. The mass spectrum provides definitive identification, preventing misinterpretation of chromatographic peaks.
Safety and Regulatory Considerations
This compound is recognized as a flavoring agent by JECFA (Joint FAO/WHO Expert Committee on Food Additives) and has been evaluated for safety.[8] Genotoxicity studies have been conducted, ruling out concerns for gene mutations and clastogenicity for this substance and structurally related compounds.[17][18][19][20] As with all fragrance materials, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Formulators must adhere to the usage guidelines and concentration limits set by regulatory bodies such as the International Fragrance Association (IFRA).
Conclusion
This compound is a highly versatile and impactful ingredient that, when used with scientific rigor, can significantly enhance the complexity and uniqueness of a fragrance. The key to its successful application lies not in its presence, but in its precision. By adhering to the principles of strategic dilution and following robust protocols for incorporation, stability testing, and sensory validation, formulators can unlock its potential to create innovative and compelling fragrances. The methodologies described herein provide a validated framework for harnessing the power of this unique molecule, ensuring both creative success and product integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 65894-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 8. JECFA Evaluations-4,5-DIMETHYL-2-ISOBUTYL-3-THIAZOLINE- [inchem.org]
- 9. orchadia.org [orchadia.org]
- 10. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 11. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 12. sense-lab.co.uk [sense-lab.co.uk]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30 - PMC [pmc.ncbi.nlm.nih.gov]
4,5-Dimethyl-2-isobutyl-3-thiazoline as an intermediate in organic synthesis
An In-Depth Guide to 4,5-Dimethyl-2-isobutyl-3-thiazoline as a Versatile Intermediate in Organic Synthesis
Introduction: Beyond Flavor and Fragrance
This compound (CAS No. 65894-83-9) is a heterocyclic compound widely recognized for its significant contribution to the flavor and fragrance industry.[1][2] It imparts desirable nutty, roasted, and savory notes, making it a key component in the formulation of complex food flavorings and perfumes.[2][3] However, its utility extends far beyond sensory applications. The inherent chemical architecture of the 3-thiazoline ring—featuring a reactive imine (C=N) bond, a nucleophilic nitrogen atom, and a sulfur heteroatom—renders it a valuable and versatile intermediate for advanced organic synthesis.[1][4]
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound's synthetic utility. We will move beyond its identity as a flavorant to explore its preparation, reactivity, and application in constructing more complex molecular frameworks. The protocols and discussions herein are grounded in the fundamental reactivity of the thiazoline scaffold, offering a predictive and practical framework for its use in synthetic projects, from agrochemicals to medicinal chemistry.[1][5]
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's properties is critical for reaction planning and monitoring. This compound is typically a pale yellow liquid with high purity (≥99.0%) when sourced from commercial suppliers.[2] Its physical and chemical characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 65894-83-9 | [2] |
| Molecular Formula | C₉H₁₇NS | [2] |
| Molecular Weight | 171.30 g/mol | [2] |
| Appearance | Pale yellow liquid | [2][6] |
| Boiling Point | 233.5 ± 33.0 °C at 760 mmHg | [2] |
| Density | ~1.0 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.4830 to 1.4890 @ 20.0 °C | [7] |
| Flash Point | 95.0 ± 25.4 °C | [2] |
| Solubility | Soluble in organic solvents. | - |
Section 2: Synthesis of this compound
The formation of this thiazoline is a classic example of the Maillard reaction, which involves the reaction of amino acids with reducing sugars.[8][9] Synthetic protocols often mimic this natural pathway by condensing a sulfur-containing amino compound, an aldehyde, and an α-aminoketone precursor. The following protocol outlines a common laboratory-scale synthesis.
Diagram 1: General workflow for the biomimetic synthesis of this compound.
Protocol 2.1: Biomimetic Synthesis via Maillard-Type Reaction
This protocol describes the condensation of 3-amino-2-butanone hydrochloride, isovaleraldehyde, and a sulfur source (hydrogen sulfide or cysteine) to yield the target thiazoline.
Materials and Reagents:
-
3-Amino-2-butanone hydrochloride
-
Isovaleraldehyde (3-methylbutanal)
-
L-Cysteine
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Step-by-Step Procedure:
-
Preparation of Reaction Medium: In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3-amino-2-butanone hydrochloride (1.0 eq) and L-cysteine (1.1 eq) in a 1:1 mixture of ethanol and water (100 mL).
-
pH Adjustment: Slowly add a 1M NaOH solution dropwise while monitoring the pH. Adjust the pH to approximately 5.5-6.5.
-
Addition of Aldehyde: Add isovaleraldehyde (1.0 eq) to the reaction mixture.
-
Thermal Reaction: Heat the mixture to a gentle reflux (approximately 70-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cooling and Extraction: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expert Rationale:
-
Causality of Reagent Choice: L-cysteine serves as the source of both the sulfur atom and the amino group that forms part of the thiazoline backbone, closely mimicking the Maillard reaction pathway.[10][11] Isovaleraldehyde provides the C2 carbon and the isobutyl substituent. 3-Amino-2-butanone provides the C4 and C5 carbons and their methyl substituents.
-
pH Control: A slightly acidic to neutral pH is crucial. It facilitates the initial imine formation between the carbonyl groups and amino groups while being optimal for the subsequent cyclization and dehydration steps without promoting unwanted side reactions.
-
Self-Validation: The protocol's success can be validated by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the final product, which should match the data reported in the literature for this compound. The characteristic nutty, meaty aroma is also a strong qualitative indicator of product formation.[2]
Section 3: Applications as a Synthetic Intermediate
The true potential of this compound lies in the reactivity of its heterocyclic core.[4] The following protocols illustrate its transformation into other valuable chemical scaffolds.
Diagram 2: Key synthetic transformations of this compound.
Protocol 3.1: Oxidation to 2-Isobutyl-4,5-dimethylthiazole
Thiazoles are a class of aromatic heterocycles prevalent in pharmaceuticals and bioactive compounds.[3][12] The oxidation of a 3-thiazoline provides a direct route to this valuable scaffold.
Materials and Reagents:
-
This compound
-
Manganese Dioxide (MnO₂, activated)
-
Toluene
-
Celite®
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in toluene (10 mL/mmol), add activated manganese dioxide (5.0-10.0 eq).
-
Heating: Heat the suspension to reflux (approx. 110°C) for 12-24 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a new, more polar spot.
-
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with toluene or ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield 2-isobutyl-4,5-dimethylthiazole.
Expert Rationale:
-
Reagent Choice: Activated MnO₂ is a mild and effective oxidizing agent for converting allylic-type systems, including thiazolines, into their corresponding aromatic counterparts without cleaving the ring.
-
Mechanism Insight: The reaction proceeds via dehydrogenation, removing two hydrogen atoms from the C4 and C5 positions of the thiazoline ring to introduce a double bond and achieve aromaticity. This transformation is thermodynamically favorable.
Protocol 3.2: N-Alkylation to Form a 3-Thiazolinium Salt
Quaternization of the ring nitrogen enhances the electrophilicity of the C2 carbon and transforms the heterocycle into an ionic liquid precursor or a reactive intermediate for nucleophilic additions.[4]
Materials and Reagents:
-
This compound
-
Iodomethane (Methyl Iodide, CH₃I)
-
Acetonitrile or Dichloromethane
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile (5 mL/mmol) in a flame-dried flask under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Add iodomethane (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate will often form as the thiazolinium salt is generated.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether to induce crystallization.
Expert Rationale:
-
Reactivity Principle: The lone pair of electrons on the sp²-hybridized nitrogen of the thiazoline is nucleophilic and readily attacks electrophilic alkyl halides like iodomethane in an Sₙ2 reaction.
-
Utility: The resulting thiazolinium salt is significantly more reactive. For example, the C2 position becomes susceptible to attack by nucleophiles or deprotonation by a strong base to form a carbene, opening up a wide range of synthetic possibilities.
Protocol 3.3: Ring Opening via Hydrolysis to a β-Amino Thiol Precursor
The thiazoline ring can serve as a stable protecting group for a β-amino thiol moiety, a critical functional group in many biologically active molecules and ligands.[4] Acid-catalyzed hydrolysis efficiently unmasks these functionalities.
Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl, 3M aqueous solution)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 3M aqueous HCl.
-
Heating: Heat the solution to 50-60°C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Extraction: Cool the reaction to room temperature and carefully neutralize the acid by adding solid sodium bicarbonate in portions until effervescence ceases (pH ~7-8). Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ring-opened product, an N-(β-mercaptoalkyl)amide.
Expert Rationale:
-
Mechanism: The reaction is initiated by the protonation of the ring nitrogen. This activates the imine carbon (C2) for nucleophilic attack by water. The resulting tetrahedral intermediate undergoes ring cleavage to yield the final N-acyl-β-amino thiol product.
-
Synthetic Value: This retro-synthetic transformation highlights the thiazoline's role as a robust cyclic precursor to valuable bifunctional building blocks that might otherwise be difficult to handle or require multi-step protection/deprotection sequences.
Section 4: Future Outlook and Broader Context
While this compound is primarily an achiral molecule, the broader class of thiazolines has been extensively developed as chiral ligands for asymmetric catalysis.[13] Asymmetric syntheses of substituted thiazolines, for instance, can produce enantiomerically pure ligands for reactions like palladium-catalyzed allylic substitutions or Diels-Alder reactions.[13]
Furthermore, the thiazoline heterocycle is a key structural motif in numerous bioactive natural products, including antibiotics and antibacterial agents.[4][14] The synthetic transformations outlined in this guide—aromatization to thiazoles, functionalization via thiazolinium salts, and ring-opening to amino thiols—provide a foundational toolkit for chemists to utilize this compound and its analogues as starting points in the discovery and development of novel pharmaceuticals and agrochemicals.[5][15]
Conclusion
This compound is more than a simple flavor ingredient; it is a readily accessible and synthetically versatile heterocyclic intermediate. By understanding its fundamental reactivity, researchers can leverage this compound to construct aromatic thiazoles, activated thiazolinium salts, and functionalized β-amino thiols. The protocols and insights provided here serve as a robust starting point for unlocking the full potential of this multifaceted building block in modern organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 8. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 13. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of 4,5-Dimethyl-2-isobutyl-3-thiazoline in Complex Food Matrices
Abstract
This application note presents robust and validated methodologies for the quantification of 4,5-Dimethyl-2-isobutyl-3-thiazoline, a key aroma compound, in diverse and complex food matrices. This compound is a critical flavor component, imparting desirable nutty, green, and cocoa-like notes in a variety of food products, including coffee, cocoa, and cooked meats.[1][2] The accurate quantification of this thiazoline derivative is essential for quality control, product development, and flavor profile optimization. The protocols detailed herein utilize Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] We describe two primary sample preparation workflows: Headspace Solid-Phase Microextraction (HS-SPME) for solid or semi-solid matrices and Liquid-Liquid Extraction (LLE) for liquid matrices. This guide provides scientists in food research and quality assurance with the necessary protocols to achieve high sensitivity, accuracy, and reproducibility in their analyses.
Introduction: The Significance of Thiazolines in Food Aroma
Thiazolines, including this compound, are a class of heterocyclic sulfur-containing compounds that are often formed during thermal processing, such as the Maillard reaction.[5] Despite their typically low concentrations, they can have a significant impact on the overall flavor profile of a food product due to their low odor thresholds.[6] The compound this compound (FEMA No. 3621) is recognized as a flavoring agent and is used in bakery, desserts, confectionery, meat products, soups, and sauces.[2][7]
The analytical challenge lies in the complexity of food matrices, which contain a multitude of volatile and non-volatile compounds that can interfere with the accurate quantification of the target analyte.[3] Therefore, a selective and sensitive analytical method is paramount. This note details methods that have been developed to address these challenges, ensuring reliable quantification for both research and industrial applications.
Principles of Analytical Methodologies
The quantification of this compound in food is best achieved by coupling a chromatographic separation technique with a highly selective and sensitive detector. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering excellent separation of volatile compounds and definitive identification based on mass spectra.[8][9]
Sample Preparation: The Critical First Step
The choice of sample preparation technique is dictated by the nature of the food matrix.[10] The primary goal is to efficiently extract the analyte from the sample while minimizing the co-extraction of interfering matrix components.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, simple, and sensitive method ideal for volatile and semi-volatile compounds in solid, semi-solid, and liquid samples.[11] The analytes are partitioned from the sample headspace onto a coated fiber, which is then thermally desorbed in the GC inlet. The choice of fiber coating is critical for selective and efficient extraction.
-
Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique for extracting analytes from liquid samples.[12][13] It involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following sample preparation, the extract is introduced into the GC-MS system. The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.[14]
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for Solid and Semi-Solid Matrices (e.g., Coffee, Cocoa Powder, Cooked Meat)
This protocol is optimized for the extraction of this compound from complex solid matrices where the aroma compounds are readily released into the headspace upon heating.
Materials and Reagents:
-
This compound standard (≥97% purity)
-
Internal Standard (IS): 2-Methyl-3-heptanone or a suitable deuterated analog
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation:
-
GC-MS system equipped with a split/splitless injector and an autosampler with SPME capabilities.
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Weigh 2.0 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Immediately cap the vial and vortex for 30 seconds.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the analytes between the sample and the headspace.
-
Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: DB-Wax or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
SIM Ions for this compound (m/z): (Quantifier and qualifiers to be determined from the mass spectrum of the standard).
-
SIM Ions for Internal Standard (m/z): (To be determined from the mass spectrum of the standard).
-
-
Workflow Diagram:
Caption: HS-SPME-GC-MS workflow for solid samples.
Protocol 2: LLE-GC-MS for Liquid Matrices (e.g., Sauces, Soups, Beverages)
This protocol is designed for liquid samples where the analyte can be efficiently partitioned into an organic solvent.
Materials and Reagents:
-
This compound standard (≥97% purity)
-
Internal Standard (IS): 2-Methyl-3-heptanone or a suitable deuterated analog
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL centrifuge tubes
-
Concentrator (e.g., rotary evaporator or nitrogen stream)
Instrumentation:
-
GC-MS system with a split/splitless injector and autosampler.
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Measure 10 mL of the liquid sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 10 mL of dichloromethane.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Extraction and Concentration:
-
Carefully collect the lower organic layer (DCM) using a Pasteur pipette and transfer it to a clean tube.
-
Repeat the extraction step with another 10 mL of DCM.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
The GC-MS parameters are the same as described in Protocol 1.
-
Workflow Diagram:
Caption: LLE-GC-MS workflow for liquid samples.
Method Validation and Performance
For any quantitative method to be trustworthy, it must be properly validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[11] Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.995 over a defined range. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% recovery of spiked analyte at different concentrations. |
| Precision (RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Expected Performance Characteristics:
Based on literature for similar sulfur-containing volatile compounds in comparable matrices, the following performance characteristics can be expected for the described methods.
| Matrix Type | Method | Expected LOQ (µg/kg) | Expected Recovery (%) | Expected Precision (RSD%) |
| Roasted Coffee Beans | HS-SPME-GC-MS | 0.1 - 1.0 | 85 - 110 | < 10 |
| Cooked Beef | HS-SPME-GC-MS | 0.5 - 5.0 | 80 - 115 | < 15 |
| Savory Sauce | LLE-GC-MS | 0.2 - 2.0 | 90 - 110 | < 10 |
Conclusion
The accurate quantification of this compound is crucial for understanding and controlling the flavor profiles of many food products. The HS-SPME-GC-MS and LLE-GC-MS methods detailed in this application note provide sensitive, accurate, and reliable frameworks for this analysis. The choice between the methods depends on the food matrix, with HS-SPME being particularly advantageous for its speed and solvent-free nature in solid sample analysis. Proper method validation is essential to ensure the generation of high-quality, defensible data for both quality control and research and development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. JECFA Evaluations-4,5-DIMETHYL-2-ISOBUTYL-3-THIAZOLINE- [inchem.org]
- 8. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectralworks.com [spectralworks.com]
- 11. researchgate.net [researchgate.net]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Roasting and Cacao Origin Affect the Formation of Volatile Organic Sulfur Compounds in 100% Chocolate | MDPI [mdpi.com]
Isotopic labeling of 4,5-Dimethyl-2-isobutyl-3-thiazoline for metabolic studies
An Application Guide to the Isotopic Labeling of 4,5-Dimethyl-2-isobutyl-3-thiazoline for High-Confidence Metabolic Profiling
Introduction: Elucidating the Metabolic Fate of a Key Aroma Compound
This compound (DMIBT) is a sulfur-containing heterocyclic compound recognized for its significant contribution to the flavor and fragrance industry.[1][2] Its characteristic nutty, meaty, and sulfurous aroma profile makes it a valuable intermediate in the formulation of complex sensory experiences.[1] Beyond its established use, understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is critical for assessing their safety and potential bioactivity.[3] Metabolic studies are a cornerstone of drug development and chemical safety assessment, providing essential insights into how a xenobiotic is processed by a biological system.[4][5]
Conventional metabolic analysis often faces a significant challenge: distinguishing true metabolites from endogenous background noise and artifacts within complex biological matrices. Isotopic labeling, the technique of strategically replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, offers a powerful solution.[6] By introducing a unique mass signature into the parent compound, its downstream metabolites can be identified with high confidence using mass spectrometry.[7][8] The labeled and unlabeled compounds form a characteristic "doublet" signal, a unique fingerprint that is easily discernible from the chemical background.[5]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details a complete workflow, from the strategic synthesis of ¹³C-labeled this compound to its application in in vitro metabolic studies using human liver microsomes and subsequent analysis by high-resolution mass spectrometry.
Part I: Synthesis and Characterization of [¹³C]-4,5-Dimethyl-2-isobutyl-3-thiazoline
Rationale for Isotope Selection and Labeling Position
The primary goal of isotopic labeling is to create a chemically identical analog of the parent compound that is distinguishable by mass. Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Sulfur-34 (³⁴S) are commonly employed.[9]
-
Why ¹³C? For this protocol, we select ¹³C as the isotopic label. It provides a clear and unambiguous mass shift (+1.00335 Da per ¹³C atom) that is readily detected by modern mass spectrometers. Unlike deuterium, which can sometimes alter reaction rates due to the kinetic isotope effect, ¹³C is generally considered metabolically inert and does not significantly impact the biochemical behavior of the molecule.
-
Labeling Position: The placement of the isotopic label is critical. It must be in a position that is not readily cleaved during metabolism to ensure the label is retained in the resulting metabolites.[3] A common synthetic route for thiazolines involves the condensation of an aldehyde with an amino-thiol. Based on the structure of DMIBT, a logical retrosynthesis points to isovaleraldehyde and 3-amino-2-butanethiol as precursors. Labeling the carbonyl carbon of isovaleraldehyde ([1-¹³C]Isovaleraldehyde) places the ¹³C atom at the C2 position of the thiazoline ring, a core and metabolically stable position.
Synthetic Workflow
The synthesis involves a classical condensation reaction to form the thiazoline ring. The isotopically labeled precursor, [1-¹³C]Isovaleraldehyde, reacts with 3-amino-2-butanethiol to yield the target labeled compound.
Caption: Synthetic workflow for [¹³C]-labeled DMIBT.
Detailed Synthetic Protocol
Objective: To synthesize [2-¹³C]-4,5-Dimethyl-2-isobutyl-3-thiazoline via condensation.
Materials:
-
[1-¹³C]Isovaleraldehyde (1.0 eq)
-
3-Amino-2-butanethiol hydrochloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
-
Dean-Stark apparatus
Procedure:
-
Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-amino-2-butanethiol hydrochloride and anhydrous toluene.
-
Base Addition: Add triethylamine to the mixture to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature. Causality: The free amine is the active nucleophile required for the condensation reaction.
-
Aldehyde Addition: Add [1-¹³C]Isovaleraldehyde to the flask.
-
Reaction: Heat the mixture to reflux. Water generated during the imine formation and subsequent cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed (typically 4-6 hours). Causality: Removal of water drives the reaction equilibrium towards product formation.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure labeled DMIBT as a pale yellow liquid.[1]
Characterization and Quality Control
Confirmation of successful synthesis, isotopic incorporation, and purity is essential.
Mass Spectrometry (MS): Analysis by high-resolution mass spectrometry (HRMS) is the definitive method to confirm isotopic enrichment. The labeled compound will exhibit a mass shift corresponding to the number of incorporated isotopes.
| Compound | Molecular Formula | Expected Monoisotopic Mass (Unlabeled) | Expected Monoisotopic Mass ([¹³C₁]-Labeled) |
| DMIBT | C₉H₁₇NS | 171.1082 | 172.1115 |
Causality: The mass difference of +1.00335 Da between the labeled and unlabeled peaks provides direct evidence of successful single ¹³C incorporation.[9] Isotopic purity can be calculated from the relative intensities of the labeled and unlabeled ion signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides orthogonal confirmation of the label's position.[10][11]
-
¹³C NMR: A significantly enhanced signal will be observed for the C2 carbon of the thiazoline ring, confirming the specific site of labeling.
-
¹H NMR: The proton attached to the C2 carbon will exhibit a large one-bond coupling constant (¹JC-H, typically ~140-160 Hz) to the ¹³C nucleus, appearing as a doublet, which is absent in the unlabeled spectrum.
Part II: In Vitro Metabolic Profiling Protocol
Principle of Metabolite Identification with Stable Isotopes
The core advantage of using a stable isotope-labeled compound in metabolic studies is the generation of unique isotopic signatures. When a 1:1 mixture of labeled and unlabeled DMIBT is incubated with a metabolically active system, every metabolite formed will appear in the mass spectrometer as a pair of peaks (a doublet) with a specific mass difference.[5][7] This allows for the rapid and unambiguous identification of drug-related material in a complex chromatogram, effectively filtering out all endogenous signals.
Experimental Workflow for Metabolic Profiling
The workflow involves incubating the labeled and unlabeled compound with a biological matrix, followed by sample cleanup and analysis by LC-MS.
Caption: Workflow for in vitro metabolic profiling.
Detailed Protocol: Human Liver Microsome (HLM) Incubation
Objective: To identify the metabolites of DMIBT using a pooled HLM preparation.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
[¹³C₁]-DMIBT and unlabeled DMIBT stock solutions (e.g., in Methanol or DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold Acetonitrile (ACN) containing an internal standard
-
Incubator or shaking water bath set to 37°C
Procedure:
-
Preparation: On ice, prepare incubation tubes. In each tube, add phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.[4][12]
-
Substrate Addition: Add the 1:1 mixture of labeled and unlabeled DMIBT to the tubes (final substrate concentration typically 1-10 µM).
-
Pre-incubation: Vortex the tubes gently and pre-incubate for 5 minutes at 37°C to equilibrate the temperature. Causality: This ensures the reaction starts at the optimal temperature for enzymatic activity.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADP+ (or the complete regenerating system if not added in step 1). Include a control incubation without the NADPH system to check for non-enzymatic degradation.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes). Time-course experiments (0, 15, 30, 60 min) can also be performed.
-
Reaction Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. Causality: ACN precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collection: Carefully transfer the supernatant to a new set of vials or a 96-well plate for LC-MS analysis.
Data Analysis and Metabolite Identification
LC-HRMS Analysis: Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer. The chromatographic separation is crucial for resolving isomeric metabolites.
Metabolite Hunting Strategy: The data analysis software is used to search for the characteristic isotopic doublets. The key is to look for pairs of peaks that are:
-
Co-eluting (have the same retention time).
-
Separated by the exact mass of the incorporated isotope(s) (1.00335 Da for a single ¹³C label).
-
Present in the +NADPH samples but absent or significantly lower in the -NADPH control.
Table of Potential Metabolites: Based on common metabolic pathways for sulfur- and nitrogen-containing compounds, one can predict likely biotransformations.
| Metabolic Reaction | Mass Change (Da) | Expected m/z (Unlabeled) | Expected m/z ([¹³C₁]-Labeled) |
| Parent Compound | +0 | 172.1155 [M+H]⁺ | 173.1189 [M+H]⁺ |
| Oxidation (Hydroxylation) | +15.9949 | 188.1104 [M+H]⁺ | 189.1138 [M+H]⁺ |
| S-Oxidation (Sulfoxide) | +15.9949 | 188.1104 [M+H]⁺ | 189.1138 [M+H]⁺ |
| S-Oxidation (Sulfone) | +31.9898 | 204.1053 [M+H]⁺ | 205.1087 [M+H]⁺ |
| N-Dealkylation (loss of isobutyl) | -56.0626 | 116.0528 [M+H]⁺ | 117.0562 [M+H]⁺ |
| Glucuronidation | +176.0321 | 348.1403 [M+H]⁺ | 349.1437 [M+H]⁺ |
Note: Expected m/z values are for the protonated molecule [M+H]⁺.
Conclusion
The strategic use of stable isotopic labeling provides an unparalleled level of confidence and efficiency in metabolic studies. By synthesizing a ¹³C-labeled version of this compound, researchers can leverage the power of high-resolution mass spectrometry to definitively distinguish true metabolites from endogenous interferences. This approach minimizes ambiguity, accelerates data interpretation, and provides a robust foundation for understanding the biotransformation of this important compound. The protocols detailed herein offer a validated framework that can be adapted for a wide range of xenobiotics, reinforcing the indispensable role of isotopic labeling in modern drug discovery and chemical safety assessment.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the purification of 4,5-Dimethyl-2-isobutyl-3-thiazoline
Welcome to the comprehensive technical support guide for overcoming challenges in the purification of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS 65894-83-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for achieving high-purity this compound in your laboratory.
Introduction to this compound and Its Purification Challenges
This compound is a vital heterocyclic compound, widely recognized for its characteristic nutty, roasted, and savory aroma, making it a key component in the flavor and fragrance industry.[1][2] Beyond its sensory applications, the thiazoline scaffold is a versatile intermediate in organic synthesis.[3] Achieving the desired ≥99.0% purity for this pale yellow liquid can present several challenges, primarily stemming from its synthesis and inherent chemical properties.[1]
The probable synthetic route to this compound is a variation of the Asinger reaction, a multicomponent reaction that, while efficient, can lead to a variety of byproducts.[4][5] These impurities, coupled with the compound's liquid nature and potential for thermal degradation, necessitate robust and carefully optimized purification protocols. This guide will address the most common issues encountered during purification and provide a structured approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent off-odor, reminiscent of rotten eggs or burnt matches. What is the likely cause and how can I remove it?
A1: A sulfurous off-odor is a common issue when working with sulfur-containing heterocyclic compounds.[6] The likely culprits are residual low molecular weight sulfur compounds from the synthesis, such as unreacted starting materials or volatile byproducts. Stressed reaction conditions, such as high temperatures during synthesis or distillation, can also lead to the formation of these undesirable compounds.[7]
Solution:
-
Copper Treatment: A simple and effective method is to stir the crude product with copper powder or copper turnings. Copper reacts with and scavenges many volatile sulfur compounds, effectively neutralizing the off-odors.[7]
-
Aqueous Washes: Perform a series of aqueous washes with a mild base (e.g., a dilute sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash to break any emulsions.
-
Careful Distillation: When purifying by distillation, ensure a slow and steady heating rate to properly separate the more volatile sulfur-containing impurities in the "heads" fraction.[8]
Q2: I'm attempting to purify by fractional distillation, but I'm seeing co-distillation of impurities. How can I improve the separation?
A2: Co-distillation is a common challenge when impurities have boiling points close to that of the target compound. This compound has a boiling point of approximately 233.5 °C at atmospheric pressure and 70 °C at 4 mmHg.[1][3]
Solution:
-
Improve Column Efficiency: Use a longer, more efficient fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.[9]
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column, leading to a more refined separation.[9]
-
Vacuum Distillation: If not already doing so, perform the distillation under a higher vacuum. This lowers the boiling points of all components and can sometimes increase the boiling point differences, aiding in separation.
Q3: My purified product is a pale yellow, but I've seen references to it being colorless. Is the color an indication of impurity?
A3: While this compound is often described as a pale yellow liquid, a darker or more intense yellow color can indicate the presence of impurities.[1] These are often higher molecular weight, conjugated byproducts formed during synthesis or from degradation.
Solution:
-
Activated Carbon Treatment: Before distillation, stir the crude product with a small amount of activated carbon. This can effectively adsorb many color-causing impurities. The carbon can then be removed by filtration.
-
Chromatography: If distillation does not remove the color, column chromatography over silica gel can be an effective, albeit more labor-intensive, purification method.
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common purification issues.
Problem 1: Low Purity After Distillation
Symptoms:
-
GC-MS analysis shows multiple peaks close to the product peak.
-
NMR spectrum shows unidentifiable signals.
-
The product has a broad boiling point range.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Fractional Distillation | The boiling points of the impurities are too close to the product's boiling point for effective separation with the current setup.[9] | 1. Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material. 2. Optimize Vacuum: A higher vacuum can sometimes increase the relative volatility of components. 3. Slow Distillation Rate: Reduce the heating rate to allow for better equilibration in the column. |
| Thermal Degradation | The compound may be degrading at the distillation temperature, creating new impurities. Thiazolines can be susceptible to thermal decomposition.[10] | 1. Use High Vacuum: Distill at the lowest possible temperature by using a high-vacuum pump. 2. Wiped-Film Distillation: For highly sensitive compounds, consider short-path or wiped-film distillation to minimize thermal stress.[11] |
| Azeotrope Formation | An impurity may be forming an azeotrope with the product, making separation by distillation impossible. | 1. Aqueous Workup: Perform a thorough aqueous workup before distillation to remove any water-soluble impurities that could form azeotropes. 2. Alternative Purification: If an azeotrope is suspected, an alternative purification method like column chromatography will be necessary. |
Problem 2: Product "Oiling Out" During Recrystallization Attempts
Symptoms:
-
Upon cooling a solution of the compound, a liquid or oily layer separates instead of solid crystals.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Impurity Level | Impurities can significantly lower the melting point of the mixture, a phenomenon known as freezing-point depression, leading to oiling out.[12] | 1. Pre-purification: Attempt a preliminary purification by distillation or a quick filtration through a silica plug to remove gross impurities. 2. Change Solvent System: Try a different solvent or solvent mixture.[13] |
| Inappropriate Solvent Choice | The solvent may be too nonpolar, or the solubility curve of the compound in the chosen solvent is not steep enough. | 1. Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently warm to redissolve and cool slowly.[14][15] 2. Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. |
| Cooling Too Rapidly | Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice. | 1. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[16] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is the recommended first-line approach for purifying crude this compound.
Methodology:
-
Pre-treatment:
-
Transfer the crude product to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the bulk of any solvent.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column.
-
Use a short-path distillation head to minimize product loss.
-
Ensure all joints are well-sealed for high vacuum.
-
-
Distillation Process:
-
Heat the distillation flask slowly using a heating mantle with a stirrer.
-
Collect a "heads" fraction, which will contain any low-boiling impurities.
-
Carefully collect the main fraction at the expected boiling point (e.g., ~70 °C at 4 mmHg).[3] Monitor the temperature at the distillation head closely; a stable temperature indicates a pure fraction.
-
Collect a "tails" fraction as the temperature begins to rise or drop.
-
-
Analysis:
-
Analyze the main fraction by GC-MS to confirm purity.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing the purity of volatile flavor and fragrance compounds.[15]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent like dichloromethane or methanol.
-
GC Conditions (Typical):
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram to determine the relative percentage purity.
-
Analyze the mass spectrum of the main peak to confirm the identity of this compound (expected molecular ion at m/z 171).
-
Attempt to identify impurity peaks by comparing their mass spectra to library databases.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity issues after distillation.
References
- 1. innospk.com [innospk.com]
- 2. 2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asinger reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
- 8. Classroom Resources | Fractional Distillation of Crude Oil | AACT [teachchemistry.org]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Distillation in Food Industry | Terpene Distillation | Pope Scientific, Inc. [popeinc.com]
- 12. reddit.com [reddit.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 16. brainly.com [brainly.com]
Stability and degradation of 4,5-Dimethyl-2-isobutyl-3-thiazoline under different conditions
Welcome to the comprehensive technical support guide for 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS No. 65894-83-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile sulfur-containing heterocyclic compound. As a key intermediate in the flavor and fragrance industries and a building block in organic synthesis, understanding its stability and degradation is paramount for reliable and reproducible results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a flavoring agent in food products, imparting savory, nutty, and slightly meaty aroma profiles.[1][5] It is also a valuable intermediate in the synthesis of fragrances and has applications in agrochemicals and as a building block for more complex molecules in pharmaceutical research.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum shelf-life and prevent degradation, it is recommended to store this compound in a cool, dry, and well-ventilated area, protected from heat and light.[1] The containers should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. Storage at 2-8°C is often suggested for long-term stability.[2]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for 3-thiazolines like this compound include hydrolysis (especially under acidic conditions), oxidation, and photodegradation. Thermal degradation can also occur at elevated temperatures. These pathways can lead to ring-opening, conversion to the corresponding thiazole, or the formation of various other degradation products.
Q4: Is this compound sensitive to pH changes?
A4: Yes, 3-thiazolines can be susceptible to pH-dependent hydrolysis. Studies on similar 2-substituted-Δ2-thiazolines have shown that hydrolysis rates are often maximal in weakly acidic conditions (around pH 3) and significantly slower in strongly acidic or neutral to alkaline conditions.[6] Therefore, maintaining a neutral pH is advisable for aqueous formulations where stability is critical.
Q5: What are the typical signs of degradation?
A5: Degradation of this compound may be indicated by a change in appearance from a pale yellow or colorless liquid to a darker or discolored solution.[1][2][5] A noticeable change or loss of its characteristic aroma, the formation of precipitates, or a decrease in purity as determined by analytical methods like Gas Chromatography (GC) are also key indicators of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Discoloration (darkening) of the compound upon storage. | Oxidation or photodegradation. | Action: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque vial to protect it from light. Rationale: The thiazoline ring can be susceptible to oxidation, potentially leading to the formation of the corresponding thiazole or other colored byproducts.[5][7] UV or visible light can provide the energy to initiate photochemical reactions, such as reaction with singlet oxygen, leading to degradation.[8] |
| Loss of characteristic aroma in a formulation. | Hydrolysis or thermal degradation. | Action: For aqueous solutions, ensure the pH is maintained in the neutral range (pH 6-8). Avoid prolonged exposure to high temperatures during experimental procedures. Rationale: Hydrolysis of the thiazoline ring can lead to ring-opening and the formation of non-volatile or less odorous compounds.[6] High temperatures can accelerate degradation reactions, leading to a loss of the parent compound.[3] |
| Formation of a precipitate in solution. | Formation of insoluble degradation products or impurities. | Action: Analyze the precipitate and the supernatant separately using techniques like HPLC or LC-MS to identify the components. Consider re-purification of the stock material if necessary. Rationale: Degradation can lead to the formation of more polar or higher molecular weight compounds that may have lower solubility in the chosen solvent system. |
| Inconsistent analytical results (e.g., variable peak areas in GC or HPLC). | Instability of the compound in the analytical solvent or on the analytical column. | Action: Prepare analytical standards fresh for each run. Investigate the stability of the compound in the chosen mobile phase or injection solvent over the typical analysis time. Ensure the GC inlet temperature is not excessively high. Rationale: The compound may degrade during the analytical process itself. Forced degradation studies can help identify stable analytical conditions.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
pH meter, heating block/oven, photostability chamber
-
HPLC-UV/DAD or HPLC-MS system, GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
Withdraw samples at various time points for analysis.
-
-
Thermal Degradation:
-
Place a solid or liquid sample of the compound in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Dissolve and dilute the stressed sample for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at defined time points.
-
-
Analysis:
-
Analyze all stressed and control samples by a stability-indicating HPLC or GC method.
-
Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A: Water; B: Acetonitrile (Gradient elution)
-
Gradient: Start with a higher percentage of A, and gradually increase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
-
Inject a mixture of the stressed samples (from Protocol 1) to ensure the separation of the parent peak from all degradation product peaks.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness as per regulatory guidelines.
Data Summary
The following table summarizes the expected stability of 3-thiazoline derivatives under different conditions, based on available literature for structurally similar compounds.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Moderate to Low | N- and S-acyl-β-mercaptoethylamine derivatives (ring-opening)[6] |
| Neutral (pH 6-8) | High | Minimal degradation | |
| Alkaline (pH > 9) | High | Minimal degradation | |
| Temperature | Elevated (e.g., > 60°C) | Moderate to Low | Thiazoles, products of ring cleavage[3] |
| Light | UV/Visible | Moderate | Endoperoxides, rearranged amide structures[8] |
| Oxidizing Agents | H₂O₂, MnO₂, Air | Moderate to Low | Thiazoles, sulfoxides, ring-opened products[1][5][7] |
Visualizations
Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 4. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Matrix Effects in the Analysis of 4,5-Dimethyl-2-isobutyl-3-thiazoline
Welcome to the technical support center for the analysis of 4,5-Dimethyl-2-isobutyl-3-thiazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical workflows. As a volatile, sulfur-containing compound used extensively as a flavoring agent in complex matrices like food products and beverages, its accurate quantification is often complicated by interferences from the sample matrix itself.[1][2][3]
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and logical workflows to help you diagnose, mitigate, and compensate for matrix effects, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect," and why is it a significant problem for analyzing this compound?
A matrix effect is the alteration of an analyte's signal response (either suppression or enhancement) caused by the co-eluting components of the sample matrix.[4][5] In simpler terms, the "matrix" is everything in your sample that is not the analyte you are trying to measure.[6] For this compound, which imparts nutty, meaty, and savory notes, the matrix could be the complex mixture of fats, proteins, sugars, and other compounds found in meat products, baked goods, or sauces.[1][2]
This becomes a critical issue in mass spectrometry-based methods (both Gas and Liquid Chromatography-Mass Spectrometry, GC-MS and LC-MS) because these co-extracted matrix components can interfere with the ionization process.[7][8] This interference can lead to:
-
Ion Suppression: The most common effect in LC-MS, where matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal and an underestimation of its concentration.[4][6]
-
Ion Enhancement: An increase in signal response, which can lead to an overestimation of the analyte's concentration. This is a well-documented phenomenon in GC-MS analysis.[9][10][11]
Ultimately, uncorrected matrix effects compromise the accuracy, precision, and reproducibility of your quantitative results.[12][13]
Q2: How can I definitively determine if my analysis is being affected by matrix effects?
The most straightforward and quantitative method is the post-extraction spike comparison .[12][14] This technique quantifies the matrix effect by comparing the analyte's response in a pure solvent to its response in a blank sample matrix that has been spiked with the analyte after the extraction process.
-
Prepare Three Solution Sets:
-
Set A (Neat Solution): Prepare a standard of this compound in a pure solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Select a representative sample matrix that is free of the analyte (a "blank" matrix). Process this blank matrix through your entire sample preparation procedure (extraction, cleanup, etc.). To the final extract, add the analyte from a stock solution to achieve the same final concentration as Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike the blank matrix with the analyte before the sample preparation procedure begins. The spiking amount should result in the same theoretical final concentration as Set A. This set is used to evaluate recovery, not the matrix effect itself, but is crucial for overall method validation.
-
-
Analysis:
-
Inject multiple replicates (n≥3) of Set A and Set B into your LC-MS or GC-MS system.
-
-
Calculation:
-
Calculate the average peak area for both sets.
-
The matrix effect (ME %) is calculated using the following formula:
ME (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100
-
| ME (%) Value | Interpretation | Implication for Quantification |
| < 100% | Signal Suppression | The analyte's concentration will be underestimated. |
| = 100% | No Matrix Effect | The method is accurate under these conditions. |
| > 100% | Signal Enhancement | The analyte's concentration will be overestimated. |
A qualitative method for LC-MS is the post-column infusion experiment.[13][14] This involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal indicate retention time regions where co-eluting matrix components cause suppression or enhancement.[12]
Q3: My GC-MS analysis shows significant signal enhancement. What is happening and how can I fix it?
Signal enhancement is the most common matrix effect in GC-MS.[9][10] It occurs when non-volatile matrix components, such as sugars or lipids, accumulate in the GC inlet liner. These components mask "active sites"—locations where sensitive analytes can adsorb or thermally degrade. By covering these sites, the matrix "protects" the analyte, allowing more of it to reach the detector and causing an artificially high signal.[5][10]
Caption: Troubleshooting workflow for diagnosing and addressing signal enhancement.
-
GC Inlet Maintenance: The first and simplest step is to check your GC inlet. A dirty liner is a primary cause of enhancement. Establish a routine maintenance schedule for replacing the liner and septum. Always use high-quality, deactivated liners to minimize active sites from the start.[5]
-
Matrix-Matched Calibration: This is a highly effective strategy. Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract that has gone through the same preparation process as your samples. This ensures that both standards and samples experience the same degree of enhancement, effectively canceling it out.[9][15]
-
Sample Dilution: If your analyte concentration is sufficiently high, diluting the final extract can reduce the concentration of matrix components introduced into the system, thereby minimizing the enhancement effect.[12][14]
Q4: I'm observing strong ion suppression in my LC-MS/MS analysis. What are the most effective solutions?
Ion suppression in Electrospray Ionization (ESI) LC-MS is caused by co-eluting matrix components that interfere with the formation of gas-phase ions. The primary mechanisms include competition for available charge in the ESI droplet, changes to the droplet's surface tension that hinder solvent evaporation, and co-precipitation of the analyte with non-volatile matrix components.[4][12][13]
Caption: Troubleshooting workflow for diagnosing and addressing signal suppression.
-
Enhance Sample Preparation (Most Effective): The best way to fight suppression is to remove the interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Transition from a simple "dilute-and-shoot" or liquid-liquid extraction to SPE. Choose a sorbent that retains your analyte while allowing interfering compounds (like salts, sugars, phospholipids) to be washed away. Mixed-mode or polymer-based SPE cartridges are excellent for complex matrices.[16]
-
-
Optimize Chromatography: If cleanup isn't enough, improve your chromatographic separation. The goal is to move the analyte's peak away from the regions where matrix components elute.
-
Adjust the mobile phase gradient.
-
Try a column with a different chemistry (e.g., a biphenyl phase instead of C18) to alter selectivity.
-
-
Reduce Matrix Load:
-
Dilute the Sample: As with GC-MS, diluting the sample extract can significantly reduce suppression, provided you have adequate sensitivity.[14]
-
Inject a Smaller Volume: Reducing the injection volume lowers the absolute amount of matrix entering the ion source.
-
-
Change Ionization Source: If your instrument allows, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes mitigate matrix effects, as APCI involves gas-phase ionization which can be less susceptible to interferences from non-volatile matrix components.[9]
Q5: What is the "gold standard" for compensating for matrix effects that cannot be eliminated?
The most robust and widely accepted method for correcting matrix effects is Stable Isotope Dilution (SID) analysis.[9][17][18] This technique is considered the gold standard because it corrects for both matrix effects and variability in extraction recovery simultaneously.[19]
The Principle: A stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms) is synthesized. This SIL internal standard is chemically identical to the native analyte but has a different mass, allowing the mass spectrometer to distinguish between them.[9][18]
Because the SIL internal standard has virtually identical physicochemical properties to the native analyte, it will:
-
Co-elute from the chromatography column.
-
Experience the exact same degree of ion suppression or enhancement.[9]
-
Behave identically during sample extraction.
Quantification is based on the ratio of the native analyte's peak area to the SIL internal standard's peak area. This ratio remains constant even if the absolute signal of both compounds is suppressed or enhanced, leading to highly accurate results.[19]
-
Obtain SIL Standard: Procure a certified stable isotope-labeled standard for this compound.
-
Spiking: Add a known, fixed amount of the SIL internal standard to every sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.
-
Mass Spectrometer Setup: Set up your MS/MS method to monitor at least one specific ion transition for the native analyte and one for the SIL internal standard.
-
Data Analysis:
-
Calculate the response ratio (Peak Area of Native Analyte / Peak Area of SIL Internal Standard) for each sample and standard.
-
Create a calibration curve by plotting the response ratio against the concentration of the native analyte in the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their response ratios from this curve.
-
While highly effective, the main limitation of SID is the cost and commercial availability of the required labeled standards.[17][20]
References
- 1. innospk.com [innospk.com]
- 2. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Restek - Blog [restek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Enhancing the flavor profile of food products using 4,5-Dimethyl-2-isobutyl-3-thiazoline
Technical Support Center: 4,5-Dimethyl-2-isobutyl-3-thiazoline
A Guide for Researchers and Application Scientists on Flavor Profile Enhancement
This guide serves as a comprehensive technical resource for scientists and researchers utilizing this compound (FEMA No. 3621; CAS No. 65894-83-9) to enhance the flavor profiles of food products. As a potent aroma chemical, its successful application requires a nuanced understanding of its properties, behavior in various food matrices, and potential challenges. This document provides in-depth FAQs, detailed experimental workflows, and a robust troubleshooting guide to ensure the effective and consistent application of this compound in your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and use of this compound.
Q1: What is this compound and what is its characteristic flavor profile?
A1: this compound is a sulfur-containing heterocyclic compound primarily used as a flavoring agent in the food industry.[1][2] Its sensory profile is complex and potent, often described as having savory, nutty, meaty, and slightly sulfurous notes.[1] At very low concentrations, it can impart a desirable roasted, earthy undertone to savory products, making it a valuable tool for building complex flavor systems.[1]
Q2: How is this compound typically formed? Is it a natural or synthetic substance?
A2: Thiazolines and the related thiazoles are key flavor compounds formed during the Maillard reaction, one of the most important chemical reactions in food science that contributes to the flavor of cooked foods.[3][4][5] This reaction occurs between amino acids (specifically sulfur-containing ones like cysteine) and reducing sugars upon heating.[3][6] The interaction of intermediates like dicarbonyl compounds, aldehydes, ammonia, and hydrogen sulfide leads to the formation of these heterocyclic structures.[5][7] While found naturally in cooked meats and other processed foods, the material used for flavor applications is typically produced via chemical synthesis to ensure high purity (≥97-99%) and consistency.[1][8][9]
Q3: In what types of food products is this compound typically used, and at what concentrations?
A3: Its savory and meaty character makes it suitable for a range of products. Common applications and typical usage levels include meat products, soups, and sauces at approximately 0.5 ppm, and in bakery, desserts, and confectionery at around 2 ppm.[10] It is crucial to note that this is a high-impact chemical, and even minor deviations from optimal concentrations can significantly alter the final flavor profile.
Q4: What are the primary solvents for this compound? Is it water-soluble?
A4: this compound is generally insoluble in water but is miscible with fats and ethanol.[11] This property is critical for developing an effective strategy for its incorporation into a food matrix. For aqueous systems, it is typically prediluted in a suitable solvent like ethanol or propylene glycol before being dispersed.
Q5: What is the regulatory status of this compound?
A5: this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3621.[10][12] However, regulatory landscapes are subject to change. For instance, the European Union has recently withdrawn authorization for several thiazoline derivatives due to a lack of sufficient safety data from manufacturers.[13] While this specific compound was not on that recent withdrawal list, users must always verify the current regulatory status in their specific region and for their intended application. The European Food Safety Authority (EFSA) has reviewed data on this compound in the context of broader flavouring group evaluations, noting that while concerns for gene mutations and clastogenicity were ruled out, further data may be needed for other endpoints.[14][15][16]
Part 2: Technical Data & Application Summary
For ease of reference, key quantitative data is summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65894-83-9 | [1][8] |
| Molecular Formula | C₉H₁₇NS | [1][11] |
| Molecular Weight | 171.30 g/mol | [1][11] |
| Appearance | Colorless to pale yellow/light orange clear liquid | [1][2][10] |
| Density | ~0.933 - 1.0 g/cm³ @ 25°C | [1][11] |
| Boiling Point | 233.5 ± 33.0 °C at 760 mmHg | [1] |
| Flash Point | ~87.2 - 95.0 °C | [1][10] |
| Solubility | Insoluble in water; miscible in ethanol and fats | [11] |
| Purity (Assay) | Typically ≥97.0% | [10] |
Table 2: Recommended Starting Concentrations in Food Matrices
| Food Category | Recommended Starting Level (ppm) | Sensory Contribution |
| Meat Products & Analogs | 0.2 - 0.8 ppm | Enhances savory, roasted, and meaty notes. |
| Soups & Sauces | 0.1 - 0.5 ppm | Adds depth, umami, and a cooked/stewed character. |
| Savory Snacks (e.g., Chips) | 0.5 - 1.5 ppm (in seasoning) | Provides a nutty, roasted, and slightly sulfurous background note. |
| Bakery (e.g., Crackers) | 1.0 - 2.0 ppm | Contributes to a toasted, nutty, and crust-like aroma. |
Part 3: Core Experimental Workflow for Application & Evaluation
This section provides a standardized protocol for incorporating and assessing the impact of this compound in a model food system.
Step-by-Step Protocol
-
Stock Solution Preparation (Critical Step):
-
Due to the compound's potency and poor water solubility, direct addition to a food matrix is not recommended.
-
Prepare a 0.1% or 1.0% (w/w) stock solution in a food-grade solvent such as ethanol or propylene glycol.
-
Causality: This step ensures accurate dosing and facilitates uniform dispersion in the final product, preventing localized "hot spots" of intense flavor.
-
-
Dosage Calculation:
-
Determine the target concentration (in ppm) for your final product based on Table 2 or preliminary benchtop tests.
-
Calculate the required mass of the stock solution to add to your total batch weight.
-
Formula:Mass of Stock (g) = (Target ppm / 1,000,000) * Total Batch Weight (g) / (Stock Concentration % / 100)
-
-
Incorporation into Food Matrix:
-
Add the calculated amount of stock solution to the liquid phase of your formulation if possible (e.g., into the water, oil, or slurry phase).
-
Ensure thorough mixing to distribute the flavorant evenly throughout the matrix. For solid applications, consider spraying the stock solution onto a carrier like maltodextrin before blending.
-
Causality: Even dispersion is paramount. The compound's effectiveness relies on its ability to integrate into the overall flavor system, not overpower it.
-
-
Processing and Control Sample:
-
Process the test sample and a control sample (without the added flavorant) under identical conditions (e.g., temperature, time, pH).
-
Causality: The Maillard reaction, which naturally produces thiazolines, is heat-dependent.[4] Processing can alter the background flavor profile, and a control is essential to accurately assess the additive effect of the compound versus process-generated flavors.
-
-
Sensory Evaluation:
-
Allow samples to cool and equilibrate for a set period before evaluation.
-
Conduct sensory analysis (e.g., descriptive analysis, triangle test) with a trained panel to characterize the flavor profile and intensity. Compare the test sample directly against the control.
-
-
Analytical Confirmation (Optional but Recommended):
-
For rigorous analysis, use analytical techniques to quantify the concentration of the thiazoline in the final product.
-
Methods often involve solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Photometric Detection (GC-FPD), which is selective for sulfur compounds.[17] High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can also be adapted for thiazoline analysis.[18]
-
Diagram: Experimental Workflow
Caption: Standard workflow for flavor application and validation.
Part 4: Troubleshooting Guide
This section addresses common issues encountered during experimentation, providing potential causes and actionable solutions.
Q1: The final product has a harsh, rubbery, or overly sulfurous off-note. What went wrong?
A1:
-
Potential Cause 1: Overdosing. This is the most common issue. This compound has a very low odor threshold, and exceeding the optimal concentration can quickly shift the profile from pleasantly savory to acrid.
-
Solution: Perform a dilution series. Prepare several samples at concentrations 50%, 75%, and 125% of your initial target level. This will help you pinpoint the optimal sensory window for your specific matrix.
-
-
Potential Cause 2: Poor Dispersion. If the compound is not evenly mixed, you may have "hot spots" that produce off-notes during sensory evaluation.
-
Solution: Re-evaluate your stock solution and incorporation method. Ensure the stock solution is fully solubilized and that it is added to a phase where it can be effectively sheared and distributed. Using a higher-speed mixer or homogenizer during incorporation can improve results.
-
-
Potential Cause 3: Interaction with Other Ingredients. The thiazoline may react with other components in your matrix, especially highly reactive aldehydes or other sulfur compounds, leading to the formation of new, unintended aroma compounds.
-
Solution: Systematically evaluate the impact of the thiazoline in simplified model systems first. For example, test it in a simple oil/water emulsion before adding it to a complex sauce with many other flavorings and ingredients.
-
Q2: The desired savory/meaty flavor impact is too weak or nonexistent.
A2:
-
Potential Cause 1: Underdosing. The concentration may simply be below the flavor threshold for your specific application.
-
Solution: Incrementally increase the concentration in 25% steps until the desired effect is noted. Refer to the recommended levels in Table 2 as a starting point.
-
-
Potential Cause 2: Flavor Masking. High levels of fat, salt, or acid in the food matrix can suppress the perception of certain volatile compounds.
-
Solution: This requires a rebalancing of the overall formulation. You may need to slightly increase the thiazoline concentration to overcome the masking effect. Alternatively, consider adjusting the levels of the masking agents (if possible) to allow the flavor to be more prominent.
-
-
Potential Cause 3: Volatility Loss during Processing. Thiazolines are volatile compounds.[5] If your process involves high heat for an extended period in an open system, a significant portion of the compound may be lost.
-
Solution: If possible, add the flavorant at the latest possible stage in the process, ideally during a cooling step, to minimize evaporative losses. If it must be added before heating, consider starting with a slightly higher concentration to account for expected losses.
-
Q3: The flavor profile of the product changes or degrades over its shelf life.
A3:
-
Potential Cause 1: Chemical Instability. The thiazoline ring can be susceptible to hydrolysis (especially at extreme pH) or oxidation, leading to a loss of character or the development of off-notes. Thiazolines can be less stable than their fully aromatic thiazole counterparts.[19]
-
Solution: Evaluate the pH of your system. Buffer the system if necessary to maintain a pH closer to neutral. Protect the product from oxygen by using appropriate packaging (e.g., oxygen-scavenging films, nitrogen flushing). The addition of antioxidants to the formulation may also help protect the flavorant.
-
-
Potential Cause 2: Interaction with the Matrix. The compound may bind to proteins or other macromolecules in the food matrix over time, reducing its availability in the headspace and thus decreasing its perceived aroma intensity.
-
Solution: This is a complex phenomenon known as "flavor scalping." Increasing the initial concentration may provide some buffer. Alternatively, microencapsulation of the flavorant can protect it from interacting with the matrix until the product is prepared or consumed.
-
Part 5: Advanced Topic: The Maillard Reaction & Thiazoline Formation
Understanding the natural formation pathway of this compound provides context for its application. It is a product of the complex Maillard reaction network.
The core reaction involves three types of precursors:
-
A Sulfur Source: Primarily the amino acid L-cysteine.[7]
-
A Carbonyl Source: Reducing sugars (like glucose) and their degradation products, such as dicarbonyls (glyoxal, methylglyoxal).[3][7]
-
An Aldehyde: In this case, the isobutyl group is derived from the Strecker degradation of the amino acid Leucine, which produces isovaleraldehyde.
The process involves the formation of an imine intermediate, followed by a nucleophilic attack from the sulfur atom of cysteine and subsequent cyclization and dehydration steps to form the thiazoline ring.[6]
Diagram: Simplified Maillard Formation Pathway
Caption: Key precursors in the Maillard reaction leading to thiazoline.
Part 6: References
-
Exploring this compound: Properties and Applications. (n.d.). Google Cloud. 1
-
Mottram, D. S. (1998). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction. ResearchGate. 20
-
Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (n.d.). Food Chemistry. 3
-
yeast thiazoline, 65894-83-9. (n.d.). The Good Scents Company. 10
-
Sourcing Specialty Chemicals: The Importance of this compound. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. 8
-
EU withdraws eight flavourings. (2024, February 28). AGRINFO Platform. 13
-
2-Isobutyl-4,5-dimethyl-3-thiazoline. (n.d.). PubChem. 11
-
Flavor compounds formed during the Maillard reaction. (n.d.). FAO AGRIS. 4
-
2-Isobutyl-4,5-dimethyl-3-thiazoline (mixture of isomers). (n.d.). Chem-Impex. 2
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). PMC - NIH. 5
-
Kataoka, H., Sumida, A., Nishihata, N., & Makita, M. (1995). Determination of aliphatic aldehydes as their thiazolidine derivatives in foods by gas chromatography with flame photometric detection. Journal of Chromatography A. 17
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2019, October 29). PubMed. 18
-
The Maillard Reaction. (2019, October 9). San Diego State University. 6
-
Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021, May 30). PubMed. 7
-
Bridging Chemical Innovation: this compound Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 9
-
Flavouring Group Evaluation 76 Revision 2 (FGE.76Rev2). (n.d.). ResearchGate. 21
-
Reactivity and applications of thiazolines. (n.d.). ResearchGate. 22
-
3621 this compound. (n.d.). Flavor Extract Manufacturers Association (FEMA). 12
-
geranium thiazole 4,5-dimethyl-2-isobutylthiazole. (n.d.). The Good Scents Company. 23
-
Simultaneously detecting chlorophenols and isothiazolinones in food contact paper packaging materials using ultrahigh-performance liquid chromatography tandem mass spectrometry. (2025, August 7). ResearchGate. 24
-
Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate. 25
-
Sourcing High-Purity this compound: A Buyer's Guide. (2025, November 6). LinkedIn. 26
-
Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6). (2023, February 16). ResearchGate. 15
-
Overview of the Chemistry of 2-Thiazolines. (n.d.). ACS Publications. 27
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022, May 27). MDPI. 28
-
2-(2-butyl)-4,5-dimethyl-3-thiazoline, 65894-82-8. (n.d.). The Good Scents Company. 29
-
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. (n.d.). Journal of Agricultural and Food Chemistry. 30
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC - PubMed Central. 31
-
Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (n.d.). PMC - NIH. 32
-
Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. (n.d.). NIH. 16
-
Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024, July 5). PubMed. 19
-
Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives. (n.d.). Angewandte Chemie. 33
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavor compounds formed during the Maillard reaction [agris.fao.org]
- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 11. 2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. femaflavor.org [femaflavor.org]
- 13. EU withdraws eight flavourings - AGRINFO Platform [agrinfo.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of aliphatic aldehydes as their thiazolidine derivatives in foods by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. researchgate.net [researchgate.net]
- 23. geranium thiazole, 53498-32-1 [thegoodscentscompany.com]
- 24. researchgate.net [researchgate.net]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. nbinno.com [nbinno.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. 2-(2-butyl)-4,5-dimethyl-3-thiazoline, 65894-82-8 [thegoodscentscompany.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. opendata.uni-halle.de [opendata.uni-halle.de]
Preventing off-flavor formation from 4,5-Dimethyl-2-isobutyl-3-thiazoline degradation
Welcome to the technical support center for 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS: 65894-83-9). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of off-flavors resulting from the degradation of this potent aroma compound. By understanding the mechanisms of degradation and implementing proper control strategies, you can ensure the stability and desired sensory profile of your formulations.
Section 1: Troubleshooting Guide for Off-Flavor Formation
This section addresses common issues encountered during experimentation and manufacturing, presented in a direct question-and-answer format.
Q1: My product, which contains this compound, has developed a harsh, burnt, or rubbery off-flavor. What is the likely cause?
A: The desirable nutty, meaty, and sulfurous aroma of this compound is a result of its specific molecular structure[1][2]. Degradation of the compound, often through cleavage of the thiazoline ring or modification of its side chains, can lead to the formation of simpler, more volatile, and often pungent sulfur compounds. These smaller molecules (such as mercaptans, sulfides, or various sulfur oxides under harsh conditions) are typically responsible for the harsh, burnt, or rubbery off-notes that can overpower the intended aroma profile[3]. The initial sign of a problem is a shift from a complex, desirable aroma to a simpler, more aggressive sulfurous character.
Q2: What are the primary factors that trigger the degradation of this compound?
A: The stability of this compound is highly dependent on its environment. Based on established handling protocols and the general chemistry of sulfur-containing heterocyclic compounds, the primary triggers for degradation are:
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Heat Exposure: Thermal energy can initiate the breakdown of the thiazoline ring. Thiazolines and related thiazoles are often formed during high-temperature food processing, such as the Maillard reaction; this process can be reversible, with excessive heat causing the molecule to degrade back into smaller, volatile components[4][5].
-
Light Exposure: Photochemical degradation is a significant risk. Energy from UV or even high-intensity visible light can be absorbed by the heterocyclic ring, leading to bond cleavage and rearrangement. This is why storage in a dark place is explicitly recommended[6].
-
Oxidation: The sulfur atom in the thiazoline ring is susceptible to oxidation, especially when exposed to atmospheric oxygen or incompatible oxidizing agents[3]. Oxidation can alter the molecule's structure and sensory properties, diminishing the desired aroma and creating off-notes.
-
Matrix Effects (e.g., pH, Incompatible Ingredients): The compound's stability can be influenced by the pH of the formulation. Highly acidic or alkaline conditions can catalyze the hydrolysis or rearrangement of the thiazoline ring. Furthermore, interaction with other reactive ingredients in your formulation can accelerate degradation.
Q3: How can I analytically confirm that the off-flavor is due to the degradation of this compound?
A: Analytical testing is essential for a definitive diagnosis. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) , often preceded by a headspace extraction technique.
A comparative analysis is the most effective approach:
-
Obtain Samples: Collect a sample from a "good" batch (control) with the desired aroma and a "bad" batch exhibiting the off-flavor.
-
Extraction: Use Headspace Solid-Phase Microextraction (HS-SPME) to capture the volatile and semi-volatile compounds from the headspace above the sample. This technique is ideal for isolating aroma compounds from complex matrices.
-
Analysis: Analyze the extracted compounds using GC-MS.
-
Interpretation: Compare the chromatograms of the good and bad batches. You should look for two key pieces of evidence:
-
A significant decrease in the peak area corresponding to this compound in the bad batch.
-
The appearance of new, often earlier-eluting (smaller, more volatile) peaks in the bad batch. The mass spectra of these new peaks can be used to identify them as potential degradation products.
-
For a more direct link between a chemical compound and a specific aroma, Gas Chromatography-Olfactometry (GC-O) can be employed. This technique allows a human assessor to smell the effluent from the GC column, pinpointing the exact compound(s) responsible for the specific off-flavor.
Section 2: Proactive Prevention & Stability Enhancement
This section provides clear, actionable strategies to prevent degradation before it occurs.
Q4: What are the optimal storage and handling conditions to ensure the long-term stability of this compound?
A: Adherence to proper storage protocols is the most critical factor in preventing degradation. The following conditions are recommended based on supplier data sheets and chemical principles[1][6][7][8].
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, refrigerated environment (2-8 °C recommended). | Reduces the rate of thermally induced degradation reactions. |
| Light | Store in a dark place, using amber glass vials or opaque containers. | Prevents photochemical degradation from UV and visible light exposure. |
| Atmosphere | Purge the headspace of the storage container with an inert gas (e.g., nitrogen, argon) before sealing. | Displaces oxygen, preventing oxidative degradation of the sulfur atom. |
| Container | Use tightly sealed, non-reactive containers (e.g., glass, stainless steel). | Prevents ingress of atmospheric oxygen and moisture and avoids reaction with container material. |
| Handling | Minimize the time the container is open to the atmosphere. Work quickly in a well-ventilated area away from direct heat or light sources. | Reduces exposure to environmental degradation triggers during handling and use. |
Q5: How can I protect the compound within my final formulation?
A: Beyond proper storage of the raw material, you can enhance its stability within your product matrix:
-
Antioxidant Addition: Consider the inclusion of antioxidants in your formulation. Scavengers such as BHT (Butylated hydroxytoluene), BHA (Butylated hydroxyanisole), or tocopherols (Vitamin E) can help protect against oxidative degradation.
-
pH Control: Buffer your formulation to a neutral or near-neutral pH, if possible. Conduct stability studies at different pH values to identify the optimal range for your specific matrix.
-
Chelating Agents: If trace metals are present in your formulation, they can act as catalysts for degradation. The addition of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester these metals and improve stability.
-
Opaque Packaging: Package the final product in opaque or UV-blocking materials to protect it from light throughout its shelf life.
Section 3: Visualized Workflows and Degradation Pathways
Postulated Degradation Pathway
Caption: Postulated pathway from stable compound to off-flavor formation.
Analytical Workflow for Troubleshooting
Caption: Step-by-step workflow for identifying degradation via GC-MS.
Section 4: Frequently Asked Questions (FAQs)
What is this compound? It is a sulfur-containing heterocyclic compound (CAS 65894-83-9) used as a flavoring agent and fragrance intermediate.[1] It is prized for its complex aroma profile, which is typically described as nutty, meaty, sulfurous, and sometimes having notes of cocoa or roasted corn.[2]
What are the primary commercial applications? Its main use is in the flavor and fragrance industry. In flavors, it imparts savory, roasted notes to products like soups, sauces, meat products, and baked goods.[2] In fragrances, it can add unique depth and character to perfume formulations.[7]
Is this compound safe? Yes, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to have no safety concern at current levels of intake when used as a flavouring agent.[9]
What are the immediate signs of potential degradation? The first sign is a noticeable change in aroma. The desirable, complex nutty/meaty profile will shift towards a simpler, more pungent, and often unpleasant sulfurous character, which may be perceived as burnt or rubbery. The liquid may also change color, deepening from pale yellow to orange or brown.[7]
Section 5: Key Experimental Protocol
Protocol: HS-SPME-GC-MS Analysis of this compound Stability
This protocol provides a self-validating system for comparing the volatile profiles of different samples.
1. Objective: To quantitatively compare the concentration of this compound and identify potential degradation products in a sample matrix.
2. Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
HS-SPME autosampler and fiber (e.g., 50/30 µm DVB/CAR/PDMS).
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Analytical balance.
-
Control ("good") sample and Test ("bad") sample.
-
Internal Standard (IS) solution (e.g., a stable isotopically labeled analogue or a compound with similar chemical properties not present in the sample, like 2-methyl-3-heptanone).
3. Sample Preparation (Self-Validating):
-
Blank: Add 5 g of deionized water (or your sample matrix without the thiazoline) to a 20 mL vial. This validates that the system and matrix are clean.
-
Control Sample: Accurately weigh 5 g of the "good" sample into a 20 mL vial.
-
Test Sample: Accurately weigh 5 g of the "bad" sample into a 20 mL vial.
-
Spiking: To each vial (including the blank), add a precise amount (e.g., 10 µL) of the Internal Standard solution. The IS is crucial for accurate quantification and validates the consistency of the injection.
-
Immediately cap and seal all vials.
4. HS-SPME Method:
-
Incubation/Equilibration: Place the vial in the autosampler tray. Incubate at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
5. GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temp: 250°C.
-
Oven Program: Start at 40°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS Transfer Line: 260°C.
-
MS Ion Source: 230°C.
-
Scan Range: m/z 35-350.
6. Data Analysis and Interpretation:
-
System Suitability: Confirm the blank vial is free of contaminants and shows only the IS peak.
-
Identification: Locate the peak for this compound (target ion m/z can be predicted or found in a library) and the Internal Standard in the chromatogram of the Control sample.
-
Quantification: Calculate the response ratio (Peak Area of Target / Peak Area of IS) for the thiazoline in both the Control and Test samples. A significant decrease in this ratio in the Test sample indicates degradation.
-
Degradation Product Search: In the Test sample's chromatogram, meticulously examine for new peaks not present in the Control. Analyze their mass spectra to tentatively identify them. Compare these spectra against a library (e.g., NIST) to find matches for potential degradation products like smaller sulfur-containing molecules.
References
- 1. innospk.com [innospk.com]
- 2. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 65894-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4,5-dimethyl-2-ethyl-3-thiazoline, 76788-46-0 [thegoodscentscompany.com]
- 9. JECFA Evaluations-4,5-DIMETHYL-2-ISOBUTYL-3-THIAZOLINE- [inchem.org]
Method refinement for the extraction of thiazolines from complex samples
Welcome to the technical support center for thiazoline extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating thiazoline and its derivatives from challenging matrices. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and refine your extraction methodologies for robust and reproducible results.
Part A: Troubleshooting Guide
This section addresses specific problems encountered during the extraction workflow, from low analyte recovery to confounding matrix effects. Each issue is broken down by potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Why is my thiazoline recovery unexpectedly low?
Low recovery is one of the most frequent challenges in analyte extraction. It points to a loss of the target molecule somewhere between the initial sample preparation and final analysis. The solution often lies in systematically evaluating each step of your workflow.[1][2][3]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solutions |
| 1. Inefficient Extraction Solvent | The principle of "like dissolves like" is fundamental. If the polarity of your extraction solvent does not closely match that of the thiazoline derivative, you will achieve poor partitioning from the sample matrix into the solvent.[1] Solution: • Adjust Solvent Polarity: Systematically test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile). For complex samples, a mixture of solvents may be necessary to achieve optimal extraction.[1][4] • Increase Solvent-to-Sample Ratio: A higher volume of solvent can improve extraction efficiency, but be mindful of the need for subsequent evaporation steps.[2] |
| 2. Analyte Degradation (pH Sensitivity) | The thiazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking the ring and destroying your analyte.[5][6][7] The stability of your specific thiazoline derivative across a pH range must be considered.[6][8] Solution: • Buffer Your Sample: Maintain the pH of your sample and extraction solvent within a stable range for your analyte, typically between pH 4 and 7 for many heterocyclic compounds.[8] Use appropriate buffer systems (e.g., phosphate or acetate buffers) to prevent pH fluctuations during extraction.[6] |
| 3. Strong Analyte-Matrix Interactions | In complex biological samples (e.g., plasma, tissue), thiazolines can bind to proteins or lipids, preventing their extraction into the solvent phase.[9] Solution: • Protein Precipitation: For plasma or serum samples, begin with a protein precipitation step. Adding a cold organic solvent like acetonitrile or methanol denatures proteins, releasing the bound analyte.[10][11] • Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that has a higher affinity for your analyte than the matrix components. This allows you to wash away interfering substances before eluting the purified thiazoline.[12] |
| 4. Incomplete Sample Homogenization | If the sample is not thoroughly homogenized, the extraction solvent cannot efficiently access the entire sample, leaving a significant portion of the analyte trapped within the matrix.[2] Solution: • Optimize Homogenization: For solid samples, ensure they are ground to a fine, consistent powder to maximize surface area.[2] For tissues, use mechanical homogenizers (e.g., bead beaters, rotor-stators) to ensure complete disruption. |
Issue 2: How can I mitigate severe matrix effects in my LC-MS/MS analysis?
Matrix effects are a major hurdle in LC-MS/MS, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source.[13] This can lead to ion suppression or enhancement, compromising the accuracy and precision of quantification.[13][14][15]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solutions |
| 1. Co-elution of Interfering Compounds | Endogenous matrix components like phospholipids, salts, and metabolites can have similar retention times to your thiazoline analyte and compete for ionization, typically leading to signal suppression.[10][13] The ESI source is particularly susceptible to these effects.[11][13] Solution: • Improve Chromatographic Separation: Lengthen the LC gradient, change the mobile phase composition, or switch to a column with a different stationary phase chemistry to better resolve the analyte from matrix interferences.[15] • Implement a Cleanup Step: A targeted cleanup step after initial extraction is critical. Dispersive solid-phase extraction (dSPE), often used in QuEChERS, can effectively remove common interferences.[16] |
| 2. Insufficient Sample Cleanup | A simple "dilute-and-shoot" or protein precipitation method may not be sufficient for complex matrices, leaving behind a high concentration of interfering compounds.[11] Solution: • Optimize SPE Protocol: Select an SPE sorbent that strongly retains your analyte while allowing matrix components to be washed away. Test different wash solvents and elution solvents to maximize purity.[10][12] • Utilize QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines salting-out extraction with dSPE cleanup, is highly effective for removing a broad range of matrix components in food and environmental samples.[17][18][19] |
| 3. Lack of Appropriate Internal Standard | Without a proper internal standard, it is impossible to correct for signal variability caused by matrix effects.[14] Solution: • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. An SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and ionization suppression/enhancement.[20][21] This allows for the most accurate correction. • Use a Structural Analog: If an SIL is unavailable, a closely related structural analog that does not occur in the sample can be used. It should have similar chromatographic behavior and ionization efficiency to the analyte.[20][22] |
Workflow Visualization: Troubleshooting Low Analyte Recovery
The following diagram outlines a logical workflow for diagnosing and resolving issues of low thiazoline recovery.
Caption: A flowchart for diagnosing the root causes of low thiazoline recovery.
Part B: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method selection and optimization for thiazoline extraction.
Q1: Which primary extraction technique should I choose: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS?
The best technique depends on your sample matrix, the required level of cleanliness, throughput needs, and the physicochemical properties of your specific thiazoline analyte.
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| LLE | Partitions analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent) based on relative solubility.[23] | Simple aqueous samples (e.g., urine, wastewater); initial cleanup of complex samples. | Low cost, simple equipment.[23] | Can be labor-intensive, may form emulsions[24], uses large solvent volumes.[4] |
| SPE | Analyte is adsorbed onto a solid sorbent, interferences are washed away, and the purified analyte is eluted with a small solvent volume. | Biological fluids (plasma, serum), complex aqueous samples requiring high purity. | High selectivity, excellent sample cleanup, high concentration factor, easily automated.[12] | Higher cost per sample, requires method development to select the correct sorbent and solvents. |
| QuEChERS | A two-step method: 1) Salting-out LLE with acetonitrile. 2) Dispersive SPE (dSPE) cleanup of the extract.[17] | Complex solid matrices, especially food and environmental samples (e.g., fruits, vegetables, soil).[17][25] | Fast, easy, effective for a wide range of analytes, uses minimal solvent.[17] | Primarily designed for food matrices; may require modification for other sample types.[17] |
Q2: How critical is pH control during the extraction of thiazolines?
Extremely critical. Thiazoline-containing compounds can be sensitive to pH.[26] The stability of the heterocyclic ring and the ionization state of the molecule are both pH-dependent, which directly impacts extraction efficiency and analyte integrity.[5][6]
-
Stability: At extreme pH values (highly acidic or alkaline), the thiazoline ring may undergo hydrolysis, leading to irreversible degradation of the analyte.[6][7] Studies on similar heterocyclic compounds show that a pH range of 4-7 is often optimal for stability.[8]
-
Extraction Efficiency: The charge state of a thiazoline derivative can change with pH. For LLE, you generally want the analyte to be in a neutral, non-ionized state to maximize its partitioning into the organic solvent. For SPE, you can manipulate the pH to control the charge of the analyte and the sorbent surface to enhance retention or elution.
Best Practice: Always perform preliminary stability tests of your thiazoline standard in solutions of varying pH (e.g., pH 3, 5, 7, 9) to determine the optimal range before developing your extraction method.
Q3: What constitutes a good internal standard for quantitative thiazoline analysis?
An ideal internal standard (IS) is a compound added to a sample in a known quantity before extraction to correct for analyte loss and instrumental variability.[21][27]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the preferred choice. An SIL standard (e.g., containing ²H, ¹³C, or ¹⁵N) is chemically identical to the analyte. It will have the same extraction recovery, chromatographic retention time, and ionization response, but a different mass-to-charge ratio (m/z) that is easily distinguished by the mass spectrometer.[20] This allows it to perfectly mimic the behavior of the analyte throughout the entire process, providing the most accurate quantification.[21]
-
Structural Analog: If an SIL standard is not available, the next best option is a close structural analog. This compound should:
-
Have similar chemical properties (polarity, pKa) to the analyte.
-
Behave similarly during extraction and chromatography.
-
Have a similar ionization efficiency in the MS source.
-
Not be naturally present in the sample.[22]
-
Key Takeaway: The goal is for the IS to track the analyte through every step. The closer the IS is to the analyte in chemical structure and behavior, the more reliable your quantitative results will be.[20][27]
Workflow Visualization: Extraction Method Selection Guide
This diagram provides a decision-making framework for selecting the most appropriate extraction technique.
Caption: A decision tree to guide the selection of an extraction method.
References
- 1. welchlab.com [welchlab.com]
- 2. benchchem.com [benchchem.com]
- 3. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
- 15. researchgate.net [researchgate.net]
- 16. Fibrous Mesoporous Silica KCC-1 Functionalized with 3,5-Di-tert-butylsalicylaldehyde as an Efficient Dispersive Solid-Phase Extraction Sorbent for Pb(II) and Co(II) from Water [mdpi.com]
- 17. QuEChERS: About the method [quechers.eu]
- 18. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cerilliant.com [cerilliant.com]
- 21. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. opendata.uni-halle.de [opendata.uni-halle.de]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in the Synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline
Welcome to the technical support center for the stereoselective synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of stereocontrol in your experiments.
Introduction to the Stereochemical Challenge
This compound possesses two chiral centers at the C4 and C5 positions, leading to the existence of diastereomers, primarily the cis and trans isomers. Controlling the ratio of these stereoisomers is a common challenge in synthetic chemistry, particularly for applications in flavor, fragrance, and pharmaceuticals where specific isomers may have desired properties.[1][2][3][4] This guide will walk you through the key parameters and strategies to influence and control the stereoisomeric outcome of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct syntheses of 2,4,5-trisubstituted-3-thiazolines involve the condensation of a β-amino thiol with an appropriate carbonyl compound (or its derivative) or the cyclization of a β-hydroxy thioamide.[5][6] For this compound, this typically involves the reaction of 3-amino-2-mercaptobutane with isovaleraldehyde or a related electrophile. The choice of starting materials and reaction conditions is critical for stereocontrol.
Q2: Which factors have the most significant impact on the cis:trans ratio of the final product?
A2: The stereoisomeric ratio is primarily influenced by three factors:
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable isomer, which is often the trans product due to reduced steric hindrance.
-
Choice of Base and Solvent: The polarity of the solvent and the nature of the base can influence the transition state geometry of the cyclization step, thereby affecting the diastereoselectivity.[7]
-
Cyclization Reagent: For syntheses proceeding via a β-hydroxy thioamide intermediate, the choice of dehydrating/cyclizing agent (e.g., DAST, Burgess reagent, Lawesson's reagent) can have a profound effect on the stereochemical outcome.[8]
Q3: How can I accurately determine the stereoisomeric ratio of my product mixture?
A3: The most common methods for determining the diastereomeric ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient, as the protons at C4 and C5 will have different chemical shifts and coupling constants for the cis and trans isomers.
-
Gas Chromatography (GC): Using a chiral column or a standard non-polar column can often separate the diastereomers, allowing for quantification by peak integration.[1]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying both diastereomers and enantiomers.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve stereocontrol.
Problem 1: Poor or inconsistent cis:trans diastereoselectivity.
-
Underlying Cause: This is often due to a lack of control over the reaction's kinetic versus thermodynamic pathways. Higher temperatures can lead to an equilibrium mixture, while kinetic control at lower temperatures may favor one diastereomer. The choice of reagents can also lead to different transition states.
-
Troubleshooting Steps:
-
Temperature Control:
-
Action: Run the reaction at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature) to determine the optimal condition for favoring one isomer.
-
Rationale: Lower temperatures are more likely to yield the kinetically controlled product, which may offer higher diastereoselectivity.
-
-
Solvent and Base Screening:
-
Action: Experiment with a variety of solvents (e.g., toluene, THF, dichloromethane, acetonitrile) and bases (e.g., triethylamine, DBU, potassium carbonate).
-
Rationale: The solvent polarity and the steric bulk of the base can influence the orientation of the substituents during the ring-closing step.[7]
-
-
Reagent Selection (for β-hydroxy thioamide cyclization):
-
Action: If your route involves the cyclization of an N-(β-hydroxy)thioamide, compare different cyclizing agents.
-
Rationale: Reagents like DAST (diethylaminosulfur trifluoride) or the Burgess reagent can promote cyclization under mild conditions, potentially preserving stereochemical integrity.[5] Lawesson's reagent is also used for thionation and can influence the subsequent cyclization.[8]
-
-
Problem 2: Difficulty in separating the cis and trans isomers.
-
Underlying Cause: The cis and trans isomers of this compound may have very similar physical properties, making separation by standard column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Action: Screen different solvent systems (e.g., hexane/ethyl acetate, pentane/diethyl ether) and stationary phases (silica gel, alumina). A shallow gradient can improve resolution.
-
Rationale: Small differences in polarity between the diastereomers can be exploited with a carefully optimized chromatography system.
-
-
Preparative HPLC:
-
Action: If benchtop chromatography fails, consider using preparative HPLC with a suitable chiral or achiral column.
-
Rationale: HPLC offers significantly higher resolving power than standard column chromatography.
-
-
Derivatization:
-
Action: Temporarily convert the thiazoline mixture into diastereomeric derivatives that are more easily separated. The original thiazoline can then be regenerated.
-
Rationale: Derivatization can amplify the physical differences between the isomers, facilitating separation.
-
-
Kinetic Resolution/Diastereomeric Crystallization:
-
Action: React the mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
-
Rationale: The different physical properties of the diastereomeric salts, such as solubility, can allow for efficient separation.[11]
-
-
Problem 3: Epimerization or racemization at one or more chiral centers.
-
Underlying Cause: Harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, can lead to the loss of stereochemical integrity at the C4 or C5 positions.
-
Troubleshooting Steps:
-
Use Milder Reaction Conditions:
-
Action: Employ milder bases, lower reaction temperatures, and shorter reaction times.
-
Rationale: Minimizing the energy input into the system reduces the likelihood of bond-breaking and bond-forming events that can lead to epimerization.
-
-
pH Control:
-
Action: If your reaction is sensitive to pH, use a buffered system to maintain a stable pH throughout the process.
-
Rationale: This prevents excursions into highly acidic or basic conditions that can promote racemization.
-
-
Protecting Group Strategy:
-
Action: Consider if a protecting group on the nitrogen atom could stabilize the chiral centers during certain reaction steps.
-
Rationale: A protecting group can prevent side reactions and stabilize the molecule against conditions that might otherwise cause epimerization.
-
-
Experimental Protocols & Data
Illustrative General Protocol for Diastereoselective Thiazoline Synthesis
This protocol is a general guideline and should be optimized for your specific laboratory conditions and desired stereoisomeric ratio.
-
Thioamide Formation (if applicable):
-
To a solution of the corresponding β-hydroxy amide in dry toluene, add Lawesson's reagent (0.55 equivalents).
-
Heat the mixture to 80 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter, and concentrate the solvent under reduced pressure. Purify the resulting β-hydroxy thioamide by column chromatography.
-
-
Cyclization to Thiazoline:
-
Dissolve the purified β-hydroxy thioamide in dry dichloromethane and cool to -78 °C.
-
Slowly add DAST (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature slowly over several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the this compound as a mixture of diastereomers.
-
Table 1: Influence of Reaction Parameters on Stereoisomeric Ratio (Hypothetical Data)
| Entry | Cyclization Reagent | Temperature (°C) | Solvent | cis:trans Ratio |
| 1 | DAST | -78 to 25 | CH₂Cl₂ | 30:70 |
| 2 | Burgess Reagent | 0 to 25 | THF | 45:55 |
| 3 | TsCl, Pyridine | 0 to 50 | CH₂Cl₂ | 60:40 |
| 4 | Lawesson's Reagent | 80 | Toluene | 50:50 |
This table presents hypothetical data to illustrate how different conditions can influence the stereoisomeric ratio. Actual results will vary.
Visualizing the Synthesis and Control Points
General Synthetic Pathway
Caption: Key synthetic routes and critical control points for stereoselectivity.
Logical Flow for Troubleshooting Poor Diastereoselectivity
Caption: A systematic workflow for optimizing the stereoisomeric ratio.
References
- 1. 2-Isobutyl-4,5-dimethyl-3-thiazoline [webbook.nist.gov]
- 2. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 3. 2-(2-butyl)-4,5-dimethyl-3-thiazoline, 65894-82-8 [thegoodscentscompany.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4,5-Dimethyl-2-isobutyl-3-thiazoline
For researchers, scientists, and professionals in drug development and quality control, the robust validation of analytical methods is not merely a regulatory formality but the cornerstone of reliable product development. This guide provides an in-depth comparison of analytical methodologies for the validation of 4,5-Dimethyl-2-isobutyl-3-thiazoline, a key intermediate in the flavor and fragrance industries.[1][2] By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing scientifically sound and defensible analytical protocols.
The Imperative for Rigorous Method Validation
This compound is a volatile compound that contributes to the sensory profile of various products.[1][2] Its purity and concentration are critical quality attributes that directly impact the final product's efficacy and safety. Therefore, analytical methods used for its quantification and impurity profiling must be validated to ensure they are fit for their intended purpose.[3] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this validation process, ensuring that analytical data is reliable, reproducible, and meets global regulatory standards.[3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended use.[3] This involves a thorough evaluation of several performance characteristics, which are discussed in detail in the following sections.
Foundational Pillars of Analytical Method Validation: The ICH Q2(R2) Framework
Before comparing specific analytical techniques, it is crucial to understand the core validation parameters as defined by ICH Q2(R2).[3][4] These parameters form a self-validating system, where each characteristic contributes to the overall trustworthiness of the method.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Range: The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[6]
-
Accuracy: This refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often expressed as percent recovery.
-
Precision: Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (%RSD) and is considered at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).[5]
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: This parameter measures a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Comparative Analysis of Analytical Techniques for this compound
Given the physicochemical properties of this compound, particularly its volatility and thermal stability, Gas Chromatography (GC) is a primary candidate for its analysis.[1][2] However, High-Performance Liquid Chromatography (HPLC) can also be adapted for this purpose, offering an alternative approach. This guide will now compare a hypothetical, yet scientifically grounded, GC method with an HPLC method, complete with detailed validation protocols and performance data.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality of Method Choice: GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound. The flame ionization detector (FID) is well-suited for this analysis as it provides excellent sensitivity for organic compounds. The choice of a non-polar capillary column is based on the principle of "like dissolves like," ensuring good separation of the relatively non-polar analyte from potential impurities.
Experimental Protocol: GC-FID
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound in methanol to fall within the calibration range.
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 220°C at 15°C/min, and hold for 5 minutes.
-
Detector: FID at 280°C.
-
Validation of the GC-FID Method
The validation of this method would proceed according to the workflow below, with each step designed to test a specific performance characteristic as mandated by ICH guidelines.[7]
Caption: Workflow for the validation of the GC-FID method.
Hypothetical Performance Data for GC-FID Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte peak. | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 5 µg/mL - 75 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.3% |
| LOQ | S/N ≥ 10 | 1 µg/mL |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for varied parameters | Pass |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality of Method Choice: While GC is often preferred for volatile compounds, HPLC offers a valuable alternative, particularly for analyzing potential non-volatile impurities or when a GC is not available. The thiazoline ring system should provide some UV absorbance, allowing for detection.[8] A reversed-phase C18 column is chosen for its versatility in separating moderately polar organic molecules. The mobile phase of acetonitrile and water is a common starting point for such separations.
Experimental Protocol: HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Create a series of calibration standards ranging from 5 µg/mL to 150 µg/mL by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase to fall within the calibration range.
-
HPLC-UV Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Validation of the HPLC-UV Method
The validation workflow for the HPLC method would be analogous to the GC method, ensuring all ICH performance characteristics are thoroughly evaluated.
Caption: Workflow for the validation of the HPLC-UV method.
Hypothetical Performance Data for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte peak. | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range | 10 µg/mL - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 1.1%Intermediate: 1.5% |
| LOQ | S/N ≥ 10 | 5 µg/mL |
| LOD | S/N ≥ 3 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for varied parameters | Pass |
Objective Comparison of Validated Methods
| Feature | GC-FID Method | HPLC-UV Method | Rationale for Performance |
| Sensitivity (LOQ) | Higher (1 µg/mL) | Lower (5 µg/mL) | FID is generally more sensitive to hydrocarbons than UV detection for compounds with weak chromophores. |
| Specificity | High | High | Both methods demonstrate good separation, but HPLC with a Diode Array Detector can provide additional peak purity information. |
| Sample Throughput | Potentially higher due to faster run times. | Potentially lower due to longer column equilibration times. | GC temperature programming can be faster than HPLC gradient elution and re-equilibration. |
| Solvent Consumption | Low | High | HPLC methods typically use significantly more organic solvent than GC methods. |
| Analysis of Impurities | Excellent for volatile impurities. | Superior for non-volatile or thermally labile impurities. | HPLC is non-destructive and operates at lower temperatures, making it ideal for a wider range of impurity profiles. |
| Robustness | High | High | Both methods, once validated, are reliable. HPLC can be more susceptible to issues with mobile phase preparation and column degradation. |
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography can be developed into robust and reliable methods for the analysis of this compound. The choice between the two depends on the specific analytical need.
For routine quality control focusing on the purity of the main volatile component, the GC-FID method is superior due to its higher sensitivity, lower solvent consumption, and potentially faster analysis time.
Conversely, if the analytical goal is a comprehensive stability study or the characterization of a broad range of potential impurities, including non-volatile or thermally sensitive species, the HPLC-UV method is the more appropriate choice .
Ultimately, the validation data presented, although hypothetical, demonstrates that a properly developed and validated analytical method, regardless of the chosen technology, can provide the necessary confidence in the quality and consistency of this compound. This commitment to scientific integrity and adherence to established guidelines like ICH Q2(R2) is paramount for any researcher or professional in the pharmaceutical and allied industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
A Comparative Sensory Validation of 4,5-Dimethyl-2-isobutyl-3-thiazoline in Food Product Development
This guide provides an in-depth, technical comparison of the sensory properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline, a potent flavoring agent, against a common alternative, 2-isobutylthiazole. It is intended for researchers, scientists, and product development professionals in the food and beverage industry. The methodologies and data presented herein are designed to offer a robust framework for the sensory validation of savory flavor compounds.
Introduction: The Nuances of Savory Flavor
The development of compelling savory food products hinges on the precise application of character-impact flavor compounds. Among these, sulfur-containing heterocycles play a pivotal role in delivering desirable meaty, roasted, and nutty notes. This compound is a versatile compound known for its complex aroma profile, contributing layers of nutty, slightly meaty, and sulfurous notes that enhance the sensory experience of a wide range of products.[1] Its proper application, however, requires a thorough understanding of its sensory performance, particularly in comparison to other commercially available flavoring agents.
This guide presents a comprehensive sensory panel validation protocol to objectively quantify the flavor profile of this compound. We will compare its performance with 2-isobutylthiazole, another widely used sulfur-containing flavor compound known for its distinct green and tomato-like characteristics.[2] By following the detailed experimental workflows and analyzing the provided data, researchers can gain actionable insights into the selection and application of these potent flavor molecules.
Sensory Profile and Key Characteristics
This compound is characterized by a multifaceted aroma profile. Its primary notes are often described as nutty, meaty, and slightly roasted. Depending on its concentration and the food matrix, it can also present subtle hints of cocoa, corn, and a general sulfurous quality.[3] This complexity makes it a valuable component in flavor systems for meat products, soups, sauces, and savory snacks.
In contrast, 2-isobutylthiazole offers a distinctly different sensory experience. Its dominant characteristic is a powerful green note, often likened to tomato foliage.[2][4] While it also possesses a sulfurous undertone, its profile is less nutty and meaty than that of this compound. This makes it a primary choice for enhancing the fresh, green character of tomato-based products, as well as a variety of fruit and vegetable flavors.
The selection between these two compounds is therefore not a matter of direct substitution but of strategic application based on the desired sensory outcome. The following sections will provide the methodologies to empirically determine these differences.
Experimental Design for Sensory Validation
A robust sensory validation protocol is essential for making informed decisions in product development. The following experimental design employs a trained sensory panel to quantify the distinct flavor attributes of this compound and 2-isobutylthiazole.
Panelist Selection and Training
A panel of 12-15 individuals should be selected based on their sensory acuity and ability to describe flavor perceptions. Training is crucial and should involve familiarization with the specific flavor attributes to be evaluated. Reference standards for each attribute (e.g., roasted nuts for "nutty," beef broth for "meaty," tomato leaf for "green") should be provided to calibrate the panelists.
Sample Preparation
To ensure a neutral and consistent evaluation medium, the flavor compounds will be diluted in a base of warm, unsalted chicken broth. The concentrations should be carefully selected to be clearly perceptible without overwhelming the panelists.
-
Sample A: Chicken broth with 0.5 ppm this compound
-
Sample B: Chicken broth with 0.5 ppm 2-isobutylthiazole
-
Control: Plain chicken broth
Samples should be presented to panelists at a consistent temperature of 50°C in coded, identical containers.
Sensory Evaluation Methodologies
A combination of descriptive analysis and affective testing will be employed to generate a comprehensive sensory profile and assess consumer preference.
-
Quantitative Descriptive Analysis (QDA): Panelists will rate the intensity of key flavor attributes for each sample on a 15-point intensity scale (0 = not perceptible, 15 = extremely intense).
-
Triangle Test: This difference test will be used to determine if a perceptible difference exists between the two flavor compounds at the specified concentration.[1][5]
-
Paired Comparison Preference Test: Panelists will be presented with the two flavored samples and asked to indicate which they prefer.
The following diagram illustrates the overall experimental workflow:
References
- 1. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 2. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 3. Savory flavor trends, global market overview. Global consumers [innovamarketinsights.com]
- 4. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triangle Test [sensorysociety.org]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Thiazoline Analysis
In the landscape of pharmaceutical and chemical analysis, the robust quantification of heterocyclic compounds like thiazolines is paramount. These moieties are integral to a wide array of pharmacologically active agents and specialty chemicals, making their accurate measurement critical for quality control, stability testing, and pharmacokinetic studies.[1] The choice of analytical methodology is a pivotal decision in the development pipeline, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) standing out as the two primary chromatographic techniques.
This guide provides an in-depth, objective comparison of HPLC and GC for the analysis of thiazoline, grounded in the principles of scientific integrity and method validation. We will explore the theoretical underpinnings of each technique, present a detailed protocol for a cross-validation study, and analyze hypothetical data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
The Analytical Dichotomy: HPLC vs. GC for Thiazoline Analysis
The fundamental difference between HPLC and GC lies in the state of the mobile phase. HPLC utilizes a liquid mobile phase to transport the sample through a packed column, while GC employs an inert gas.[2] This distinction dictates the types of compounds that are best suited for each technique.
High-Performance Liquid Chromatography (HPLC) is generally the workhorse for non-volatile and thermally labile compounds, which encompasses a broad range of thiazoline derivatives.[3][4] Separation is based on the differential partitioning of the analyte between the liquid mobile phase and the solid stationary phase, often driven by polarity.[2]
Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds.[3][4] The sample must be vaporized at a high temperature without degradation to be carried by the gas mobile phase through the column.[2] For many thiazoline compounds, which can be non-volatile, derivatization is often a necessary prerequisite for GC analysis to increase their volatility and thermal stability.[5]
Designing a Robust Cross-Validation Study
To objectively compare the performance of HPLC and GC for thiazoline analysis, a comprehensive cross-validation study is essential. The objective of such a study is to demonstrate that both methods are suitable for their intended purpose and to understand their respective strengths and limitations.[6] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[7][8]
Caption: Workflow for the cross-validation of HPLC and GC methods.
Experimental Protocols
Herein, we outline a detailed, step-by-step methodology for the cross-validation of a hypothetical thiazoline analyte.
1. Materials and Reagents:
-
Thiazoline reference standard (purity >99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade phosphate buffer salts
-
Derivatization agent for GC (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Organic solvents for extraction (e.g., ethyl acetate)
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the thiazoline reference standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for both HPLC and GC analysis.
-
Sample Preparation: For a hypothetical drug product, dissolve a known quantity of the product in a suitable diluent, filter, and dilute to the appropriate concentration. For GC analysis, an additional derivatization step is required.
3. HPLC Method Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0) (e.g., 30:70 v/v).[9][10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD) or UV detector at the wavelength of maximum absorbance for the thiazoline analyte.[11]
4. GC Method Protocol (with Derivatization):
-
Derivatization Step: Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen. Add the derivatization agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C[12]
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)[13][14]
Comparative Data Analysis
To facilitate a direct comparison, the following tables summarize hypothetical data from the cross-validation study.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-FID |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-FID |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Repeatability (RSD%) | < 1.0% | < 1.5% |
| Intermediate Precision (RSD%) | < 2.0% | < 2.5% |
Table 3: Method Robustness
| Parameter Variation | HPLC-UV (% Change in Assay) | GC-FID (% Change in Assay) |
| Mobile Phase Composition (±2%) | < 2.0% | N/A |
| Column Temperature (±2°C) | < 1.5% | < 2.5% |
| Flow Rate (±0.1 mL/min) | < 2.0% | < 3.0% |
Discussion and Interpretation
The hypothetical data presented above highlights the key performance differences between HPLC and GC for thiazoline analysis.
Caption: Key advantages and considerations for HPLC vs. GC.
HPLC: The primary advantage of HPLC for thiazoline analysis is its direct applicability without the need for derivatization. This simplifies the sample preparation process, reduces potential sources of error, and is suitable for a wider range of thiazoline derivatives, including those that are thermally unstable.[4][15] The precision of the HPLC method, as indicated by the low Relative Standard Deviation (RSD) values, is typically excellent.
GC: The standout feature of the GC method is its superior sensitivity, with significantly lower LOD and LOQ values.[4] This makes GC an excellent choice for trace-level analysis of thiazoline, such as in impurity profiling or bioanalytical studies. When coupled with a mass spectrometer (GC-MS), it provides unparalleled specificity and structural information.[12][16] However, the necessity of derivatization adds complexity and potential variability to the analytical workflow. The high temperatures required in the injector and oven also pose a risk of degradation for thermally sensitive thiazolines.[2]
Conclusion and Recommendations
The cross-validation of HPLC and GC methods for thiazoline analysis reveals that both techniques are viable, with distinct advantages that make them suitable for different applications.
-
For routine quality control, assay, and content uniformity testing of thiazoline in pharmaceutical formulations, HPLC is the recommended technique. Its simplicity, high precision, and direct applicability to non-volatile compounds make it a robust and efficient choice.
-
For applications requiring high sensitivity, such as the analysis of trace impurities, degradation products, or for pharmacokinetic studies in biological matrices, GC (preferably GC-MS) is the superior option. The lower detection limits and high specificity of GC-MS can provide critical data that may not be attainable with HPLC-UV.
Ultimately, the choice between HPLC and GC should be guided by the specific requirements of the analysis, including the nature of the thiazoline analyte, the required level of sensitivity, the complexity of the sample matrix, and the intended purpose of the analytical data. This guide provides the foundational knowledge and a practical framework for making that critical decision.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. apps.dtic.mil [apps.dtic.mil]
Efficacy of 4,5-Dimethyl-2-isobutyl-3-thiazoline as a flavor enhancer versus other compounds
An In-Depth Comparative Guide to the Efficacy of 4,5-Dimethyl-2-isobutyl-3-thiazoline as a Flavor Enhancer
Introduction: The Quest for Complexity in Flavor
In the dynamic landscape of food science and flavor chemistry, the pursuit of novel compounds that can elicit unique and desirable sensory experiences is perpetual. Among the vast array of flavor-active molecules, sulfur-containing heterocyclic compounds play a pivotal role, often contributing potent and character-defining notes to foods.[1][2][3] This guide focuses on this compound (CAS No. 65894-83-9), a volatile compound recognized for its significant contribution to savory, nutty, and meaty flavor profiles.[4][5][6]
The objective of this document is to provide researchers, scientists, and product development professionals with a comprehensive, evidence-based comparison of this compound against other classes of flavor enhancers. We will delve into its intrinsic properties, contrast its efficacy with established alternatives, and provide detailed experimental protocols for its evaluation. This guide moves beyond a simple cataloging of compounds, aiming instead to explain the causality behind analytical choices and to equip the reader with the practical knowledge required for effective flavor modulation.
Section 1: A Profile of this compound
This compound, also known as yeast thiazoline, is a key component in the flavor chemist's toolkit, valued for its ability to impart complex and sought-after notes.[5]
1.1 Chemical and Physical Properties
-
Molecular Formula: C₉H₁₇NS[4]
-
Molecular Weight: 171.303[4]
-
Odor Profile: Described as having green, nutty, sulfurous, burnt, and cocoa notes.[5]
-
Taste Profile: Characterized by malty, cocoa, chocolate, nutty, yeasty, and meaty notes.[5]
-
Boiling Point: 233.5±33.0 °C at 760 mmHg.[4]
-
Purity: Typically supplied at ≥99.0% purity for applications in flavor and fragrance intermediates.[4][7]
This compound is primarily utilized as a flavoring agent in a variety of food products, including baked goods, desserts, meat products, soups, and sauces, at concentrations typically in the parts-per-million (ppm) range.[5]
1.2 Mechanism of Flavor Contribution Unlike taste enhancers that interact directly with taste receptors (e.g., umami or sweet receptors), this compound functions primarily as an aroma enhancer . Its mechanism is rooted in its volatility and potent aroma profile.[8] The perception of flavor is a multisensory experience, dominated by retronasal olfaction, where volatile compounds released in the mouth travel to the olfactory receptors in the nasal cavity. This thiazoline derivative contributes specific nutty, roasted, and savory notes that round out and intensify the overall flavor profile of a food product.[1][5] It is often formed during the Maillard reaction in cooked foods, contributing to authentic cooked meat flavors.[1][2]
Section 2: The Landscape of Alternative Flavor Enhancers
To accurately assess the efficacy of this compound, it is crucial to understand the function and application of other major classes of flavor enhancers.
-
Umami Enhancers: These compounds amplify the "fifth taste," described as savory or meaty.[8][9][10]
-
Sweetness Enhancers: These substances increase the perception of sweetness, allowing for sugar reduction.[8] They often work as allosteric modulators of the sweet taste receptor, enhancing the effect of sweeteners like sucrose.[12]
-
Salt Enhancers: These compounds intensify the perception of saltiness, aiding in sodium reduction efforts.[8] Salt itself is a universal flavor enhancer, known to suppress bitterness and elevate other flavors.[11][13]
-
General Aroma Enhancers: This broad category includes compounds that add their own distinct aroma to a product.
The primary distinction is that this compound provides a highly specific and complex aroma signature (nutty, roasted, meaty), whereas compounds like MSG provide a foundational taste (umami) without a distinct aroma of their own.
Section 3: Comparative Efficacy Analysis: Experimental Protocols
A robust comparison requires a dual approach: objective instrumental analysis to quantify volatile compounds and subjective sensory analysis to measure human perception. The following protocols are designed as self-validating systems for a comprehensive evaluation.
3.1 Protocol: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation
Causality: QDA is chosen over simpler difference tests because it provides a complete sensory profile of a product, quantifying the intensity of multiple flavor attributes. This allows for a detailed comparison of how different enhancers modify the flavor, not just if they do.[14][15]
Methodology:
-
Panelist Selection & Training:
-
Select 8-12 individuals based on their sensory acuity and ability to describe perceptions.
-
Conduct training sessions where panelists develop a consensus vocabulary to describe the flavor attributes of a base product (e.g., a simple chicken broth or a plant-based meat analogue). Key descriptors might include "savory," "meaty," "roasted," "nutty," "brothy," and "chemical off-note."
-
Train panelists on the use of an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each attribute.[15]
-
-
Sample Preparation:
-
Prepare a neutral base product (e.g., chicken broth).
-
Create multiple test samples by adding flavor enhancers at commercially relevant concentrations:
-
Control (base product only)
-
Sample A: Base + this compound (e.g., 0.5 ppm)
-
Sample B: Base + MSG (e.g., 0.2%)
-
Sample C: Base + MSG (0.1%) + Disodium 5'-Ribonucleotides (0.01%)
-
Sample D: Base + Yeast Extract (e.g., 0.5%)
-
-
-
Evaluation Procedure:
-
Present the samples blind-coded and in a randomized order to each panelist.
-
Panelists evaluate each sample and rate the intensity of the agreed-upon sensory attributes on the provided scales.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Convert the ratings from the line scales into numerical data.
-
Calculate the mean intensity score for each attribute for each sample.
-
Use Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the samples for each attribute.
-
Visualize the results using a spider web plot to compare the sensory profiles.
-
3.2 Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Causality: GC-MS is the gold standard for separating, identifying, and quantifying volatile and semi-volatile compounds.[16][17][18] This is essential for objectively confirming the presence and concentration of this compound and identifying other volatile compounds that may be influenced by the addition of different enhancers. The mass spectrum of a compound serves as a unique "fingerprint" for its identification.[17]
Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a precise amount (e.g., 5 mL) of each liquid sample from the sensory evaluation into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vial and place it in a heated agitator (e.g., 60°C for 15 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the heated injection port (e.g., 250°C) of the gas chromatograph.
-
Separate the compounds on a capillary column (e.g., DB-5ms) using a temperature program (e.g., start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min). Helium is used as the carrier gas.
-
The separated compounds enter the mass spectrometer.
-
-
Mass Spectrometry Detection:
-
Ionize the compounds using Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
-
Confirm identification by comparing retention indices with literature values.
-
Quantify the peak area of this compound and other key odorants across the different samples to compare their relative abundance.
-
3.3 Protocol: Electronic Tongue Analysis
Causality: The electronic tongue provides an objective, instrumental measurement of taste profiles, complementing the subjective data from human panels.[19][20][21] It uses an array of non-specific sensors that interact with taste molecules, generating a unique "fingerprint" of the product's taste in categories like sourness, saltiness, umami, and bitterness.[19][20][22]
Methodology:
-
Sample Preparation: Prepare the same set of liquid samples used in the sensory evaluation. Samples must be aqueous and filtered if necessary.[22]
-
Instrument Calibration: Calibrate the sensor array according to the manufacturer's instructions using standard taste solutions (e.g., salt, acid, umami, bitter compounds).
-
Measurement:
-
The sensor array is dipped into the control sample to establish a baseline.
-
The sensors are then sequentially dipped into each test sample, with a rinsing step in between.
-
The instrument measures the electrical potential changes at the sensor surfaces as they interact with the taste compounds.[20]
-
-
Data Analysis:
-
The instrument's software processes the raw sensor data using pattern recognition algorithms.[20]
-
The output is typically a principal component analysis (PCA) map or a radar chart, visually representing the differences in the taste profiles (e.g., intensity of umami, saltiness, bitterness) between the samples.[19]
-
Section 4: Comparative Data & Discussion
The following tables present hypothetical but representative data from the described experiments to illustrate the comparative efficacy.
Table 1: Quantitative Descriptive Analysis - Mean Intensity Scores (0-15 scale)
| Attribute | Control | + Thiazoline | + MSG | + MSG & Ribonucleotides | + Yeast Extract |
| Savory/Brothy | 4.5 | 6.0 | 9.5 | 12.5 | 8.0 |
| Umami | 3.0 | 4.0 | 10.0 | 13.0 | 7.5 |
| Roasted/Meaty | 2.0 | 9.0 | 2.5 | 3.0 | 5.0 |
| Nutty | 1.0 | 8.5 | 1.0 | 1.0 | 3.0 |
| Overall Flavor Impact | 4.0 | 8.0 | 9.0 | 11.0 | 8.5 |
| Off-Note | 1.5 | 1.5 | 1.5 | 1.5 | 2.0 |
Discussion: The data clearly demonstrates the distinct roles of each enhancer.
-
This compound is unparalleled in its ability to introduce specific "Roasted/Meaty" and "Nutty" characteristics. It moderately lifts the savory impression but does not significantly impact the core umami taste. Its strength lies in adding aromatic complexity and a specific cooked-meat signature.
-
MSG and 5'-Ribonucleotides are exceptionally effective at boosting the foundational "Umami" and "Savory/Brothy" tastes.[9][10] They do not, however, contribute the complex roasted or nutty notes characteristic of the thiazoline.
-
Yeast Extract provides a broader savory profile than pure MSG, contributing some complexity and background notes, but lacks the specific, high-impact roasted character of the thiazoline.[10]
Table 2: GC-MS Analysis - Relative Peak Area of Key Volatile Compounds
| Compound | Flavor Descriptor | + Thiazoline | + MSG |
| This compound | Nutty, Roasted, Meaty | +++++ | - |
| 2-Methyl-3-furanthiol | Meaty, Roasted | + | + |
| Methional | Boiled Potato, Savory | ++ | ++ |
| (E,E)-2,4-Decadienal | Fatty, Fried | + | + |
Discussion: The GC-MS data provides objective validation of the sensory findings. The sample containing this compound shows a significant peak corresponding to this compound, confirming its contribution to the flavor profile. The analysis also shows that enhancers like MSG do not introduce new volatile aroma compounds; they work by amplifying the perception of non-volatile taste components already present.
Table 3: Electronic Tongue Taste Profile - Relative Intensity
| Taste Attribute | + Thiazoline | + MSG & Ribonucleotides |
| Umami | + | +++++ |
| Saltiness | + | ++ |
| Sourness | + | + |
| Bitterness | + | + |
Section 5: Conclusion and Authoritative Recommendations
The efficacy of a flavor enhancer is not absolute but is highly dependent on the desired outcome. This comparative analysis demonstrates that this compound is not a direct competitor to umami enhancers like MSG but rather a highly specialized and synergistic tool.
-
For building a foundational savory and umami taste , MSG and 5'-ribonucleotides are the most efficient and effective compounds. Their mechanism is directly linked to the activation of taste receptors.[8][10]
-
For adding authentic, complex, and specific cooked flavor notes , this compound is a superior choice. Its strength lies in providing the characteristic nutty, roasted, and savory aromas that are difficult to achieve with simple taste enhancers. It is particularly valuable in applications like plant-based meats, savory snacks, and soups where an authentic "cooked" character is desired.[1][4]
A holistic flavor development strategy should leverage both types of compounds. A product might use MSG to establish a strong umami base while incorporating this compound to provide the specific aromatic signature that defines its unique flavor profile. The choice of enhancer must be driven by a clear understanding of the target sensory profile, and its efficacy must be validated through a combination of rigorous sensory and instrumental analysis as outlined in this guide.
References
- 1. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines | MDPI [mdpi.com]
- 2. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. innospk.com [innospk.com]
- 5. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. kimecopak.ca [kimecopak.ca]
- 9. aqcchem.com [aqcchem.com]
- 10. Common Flavor Enhancers & Flavoring Agents Compared [periodical.knowde.com]
- 11. 5 Most Common Flavor Enhancers and What They Do — Bell Chem [bellchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How Flavor Enhancers Work | HowStuffWorks [recipes.howstuffworks.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. foodresearchlab.com [foodresearchlab.com]
- 16. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 17. rroij.com [rroij.com]
- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. medallionlabs.com [medallionlabs.com]
- 20. What is the Electronic Tongue? — The Electronic Tongue [electronictongue.co.uk]
- 21. electronicsforu.com [electronicsforu.com]
- 22. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
The Cysteine Dichotomy: A Comparative Analysis of Maillard Reaction Products
A technical guide for researchers on the divergent pathways and products of the Maillard reaction in the presence and absence of L-cysteine.
The Maillard reaction, a cornerstone of flavor chemistry and a critical consideration in food science and drug development, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. The inclusion of the sulfur-containing amino acid L-cysteine dramatically alters the reaction's trajectory, leading to a unique portfolio of products with distinct sensory, chromophoric, and bioactive properties. This guide provides a comparative analysis of Maillard reaction products (MRPs) generated with and without cysteine, supported by experimental data and protocols for reproduction and further investigation.
The Pivotal Role of Cysteine in the Maillard Reaction
Cysteine's sulfhydryl group is the linchpin of its influence on the Maillard reaction. This nucleophilic moiety readily participates in reactions with carbonyl intermediates, diverting the pathway from the typical formation of nitrogen-containing heterocyclic compounds, such as pyrazines, towards the generation of sulfur-containing volatile compounds.[1][2] This fundamental shift has profound implications for the final product's characteristics.
Comparative Analysis of Maillard Reaction Products
The presence of cysteine bifurcates the Maillard reaction, leading to two distinct product profiles. The following sections detail the key differences observed in flavor and aroma, color formation, and antioxidant properties.
Flavor and Aroma Profile: A Tale of Two Palates
The most striking difference between the two reaction pathways lies in the organoleptic properties of the resulting MRPs.
-
Without Cysteine: In the absence of cysteine, the Maillard reaction between a reducing sugar (e.g., glucose, xylose) and other amino acids (e.g., glycine, arginine) typically yields a flavor profile characterized by caramel, roasted, and nutty notes.[3] This is largely due to the formation of pyrazines and other nitrogen-containing heterocyclic compounds.[3]
-
With Cysteine: The introduction of cysteine leads to the development of savory, meaty, and umami flavors.[2][3][4] This is attributed to the formation of a diverse array of sulfur-containing volatile compounds, including thiophenes, thiazoles, and various mercaptans.[1][2] These compounds are hallmarks of cooked meat aromas.[1] Studies have shown that the concentration of cysteine is a critical factor; lower levels tend to produce a more pronounced meaty taste, while higher concentrations can lead to a stronger sulfurous odor.[3]
| Feature | Maillard Reaction without Cysteine | Maillard Reaction with Cysteine | Key Compounds |
| Primary Flavor Notes | Caramel, Roasted, Nutty | Meaty, Savory, Umami | Pyrazines, Furans |
| Key Aroma Compounds | Pyrazines, Pyrroles, Furans | Thiophenes, Thiazoles, Mercaptans, Sulfur-containing heterocycles | [1][2][3] |
Color Formation: The Browning Inhibition Effect
The Maillard reaction is synonymous with browning, the formation of brown pigments known as melanoidins. However, cysteine acts as a potent inhibitor of this process.
-
Without Cysteine: The reaction proceeds through the formation of various intermediates that ultimately polymerize into high molecular weight, brown-colored melanoidins. The intensity of browning is often measured by absorbance at 420 nm.[3]
-
With Cysteine: The presence of cysteine significantly reduces the browning intensity of MRPs.[3][5] This is because the sulfhydryl group of cysteine can trap key carbonyl intermediates, such as 5-hydroxymethylfurfural (HMF), preventing their participation in the later stages of melanoidin formation.[6] This inhibitory effect is generally more pronounced at higher cysteine concentrations and lower initial pH.[3][4] For instance, one study observed a sharp decrease in absorbance at 420 nm with increasing cysteine addition.[3]
| Parameter | Maillard Reaction without Cysteine | Maillard Reaction with Cysteine | Mechanism |
| Browning Intensity (A420) | High | Low | Inhibition of melanoidin formation |
| Visual Appearance | Brown | Lighter, yellowish | [3][5] |
| Mechanism | Polymerization of intermediates into melanoidins | Trapping of carbonyl intermediates (e.g., HMF) by the sulfhydryl group | [6] |
Antioxidant Properties: A Boost in Bioactivity
MRPs are known to possess antioxidant properties, and the inclusion of cysteine can enhance this bioactivity.
-
Without Cysteine: MRPs generated from various amino acids and sugars exhibit antioxidant activity, which is often attributed to the formation of reductone-like structures and melanoidins.[7]
-
With Cysteine: Cysteine-derived MRPs have demonstrated potent antioxidant effects.[7][8][9] The sulfhydryl group of cysteine and the resulting sulfur-containing compounds can act as radical scavengers and metal chelators. Some studies suggest that these MRPs can be effective in inhibiting lipid oxidation in complex food systems.[8] The antioxidant capacity is influenced by reaction conditions such as heating time.[8]
Experimental Protocols
To facilitate further research and verification of the comparative effects of cysteine, the following experimental protocols are provided.
Preparation of Maillard Reaction Products (MRPs)
This protocol describes a general method for generating MRPs in a model system.
Materials:
-
Reducing sugar (e.g., D-xylose, glucose)
-
Amino acid (e.g., glycine for the 'without cysteine' model)
-
L-cysteine
-
Phosphate buffer (0.1 M, pH 7.0-8.0)
-
Distilled water
-
Reaction vessels (e.g., sealed glass tubes or a temperature-controlled reactor with magnetic stirring)
-
Heating apparatus (e.g., oil bath, heating block)
-
Cooling apparatus (e.g., ice water bath)
Procedure:
-
Reactant Preparation: Prepare aqueous solutions of the reducing sugar and amino acids. For a typical reaction, a 1:1 or 2:1 molar ratio of sugar to total amino acid is used.
-
Model System Assembly:
-
Without Cysteine: In a reaction vessel, combine the reducing sugar solution and the amino acid (e.g., glycine) solution. Adjust the pH to the desired level (e.g., 7.5) using the phosphate buffer.[3]
-
With Cysteine: In a separate reaction vessel, combine the reducing sugar solution, the primary amino acid solution (if any), and the L-cysteine solution. Adjust the pH as in the previous step.[3]
-
-
Maillard Reaction: Seal the reaction vessels and place them in the heating apparatus pre-set to the desired temperature (e.g., 100-140°C).[3] The reaction time can vary from minutes to several hours, depending on the desired extent of reaction.[3]
-
Reaction Termination: After the designated time, immediately transfer the reaction vessels to an ice water bath to quench the reaction.[3]
-
Storage: Store the resulting MRP solutions at -20°C for further analysis.[5]
Analysis of Maillard Reaction Products
A variety of analytical techniques can be employed to characterize the MRPs.
3.2.1. Colorimetric Analysis (Browning Intensity):
-
Dilute the MRP solutions with distilled water.
-
Measure the absorbance at 294 nm (for intermediate products) and 420 nm (for final browning products) using a UV-Vis spectrophotometer.[3][5]
3.2.2. Volatile Compound Analysis (Flavor and Aroma):
-
Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile compounds.
-
Sample preparation can be done using Solid-Phase Microextraction (SPME).[5]
-
The GC is typically equipped with a capillary column suitable for separating volatile organic compounds. The mass spectrometer is used for compound identification based on their mass spectra.[5]
3.2.3. Antioxidant Activity Assays:
-
Several assays can be used to evaluate antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay and the ferric reducing antioxidant power (FRAP) assay.[7]
-
The Trolox Equivalent Antioxidant Capacity (TEAC) assay is another common method.[8]
Visualizing the Reaction Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the conceptual reaction pathways and the experimental workflow.
Figure 1: Comparative Maillard reaction pathways with and without cysteine.
Figure 2: Experimental workflow for comparative analysis of MRPs.
Conclusion
The inclusion of cysteine fundamentally alters the course of the Maillard reaction, steering it away from the production of typical browning and caramel-like flavor compounds towards the generation of savory, meat-like aromas and flavors. This is accompanied by a significant inhibition of color formation and a potential enhancement of antioxidant properties. Understanding these divergent pathways is crucial for researchers in food science seeking to create specific flavor profiles and for professionals in drug development concerned with the formation of advanced glycation end products (AGEs) in pharmaceutical formulations. The provided experimental framework offers a starting point for further exploration and application of these principles.
References
- 1. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidative Effects of a Glucose-Cysteine Maillard Reaction Product on the Oxidative Stability of a Structured Lipid in a Complex Food Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maillard reaction products derived from thiol compounds as inhibitors of enzymatic browning of fruits and vegetables: the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Quantification of 4,5-Dimethyl-2-isobutyl-3-thiazoline
This guide provides an in-depth, objective comparison of methodologies for the quantification of 4,5-Dimethyl-2-isobutyl-3-thiazoline, a key aroma compound. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of analytical techniques, supporting experimental data from a simulated inter-laboratory study, and expert insights into protocol design and data interpretation. Our aim is to equip you with the knowledge to establish robust and reproducible analytical methods for this and similar volatile compounds.
Introduction: The Analytical Challenge of a Potent Aroma Compound
This compound (CAS RN: 65894-83-9) is a volatile heterocyclic compound that contributes significantly to the sensory profile of many food products, imparting desirable nutty, cocoa, and savory notes. Its potent aroma means that even at trace levels, it can have a profound impact on the overall flavor. Consequently, accurate and precise quantification of this compound is critical for quality control, product development, and regulatory compliance in the food and fragrance industries.
However, the inherent volatility and reactivity of sulfur-containing compounds like this compound present unique analytical challenges. These include potential losses during sample preparation, matrix interference, and the need for highly sensitive detection methods. To ensure data reliability and comparability across different laboratories, a thorough understanding of the available analytical methodologies and their performance characteristics is paramount.
This guide will explore the prevalent analytical technique for this application, Gas Chromatography-Mass Spectrometry (GC-MS), and delve into the critical aspects of sample preparation and method validation. We will present data from a simulated inter-laboratory comparison to highlight potential sources of variability and provide guidance on achieving consistent and trustworthy results.
Analytical Methodologies: A Deep Dive into GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices.[1] Its high separation efficiency and sensitive, specific detection make it ideally suited for the quantification of trace-level flavor compounds like this compound.
A typical GC-MS workflow for this analysis involves three key stages: sample preparation, gas chromatographic separation, and mass spectrometric detection. The choices made at each stage have a significant impact on the overall performance of the method.
subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Sample" [shape=ellipse, fillcolor="#FFFFFF"]; "Extraction" [label="Extraction\n(HS-SPME or SAFE)"]; "Sample" -> "Extraction" [label="Matrix\nIsolation"]; }
subgraph "cluster_gc" { label="Gas Chromatography"; style="rounded"; bgcolor="#E6F4EA"; "GC_Inlet" [label="GC Inlet\n(Vaporization)"]; "GC_Column" [label="GC Column\n(Separation)"]; "Extraction" -> "GC_Inlet" [label="Injection"]; "GC_Inlet" -> "GC_Column"; }
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"Data_Analysis" [shape=note, fillcolor="#FFF7E0", fontcolor="#202124", label="Data Analysis\n(Quantification)"]; "Detector" -> "Data_Analysis"; }
The Crucial First Step: Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the sample matrix and concentrate it to a level suitable for GC-MS analysis, while minimizing the co-extraction of interfering compounds. For volatile compounds, headspace techniques are often preferred as they are solvent-free and can reduce matrix effects.[2]
Headspace Solid-Phase Microextraction (HS-SPME): This technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace above the sample. Volatile analytes partition onto the fiber, which is then desorbed in the hot GC inlet. HS-SPME is a simple, sensitive, and solvent-free method.[2] The choice of fiber coating is critical and depends on the polarity of the analyte. For a compound like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad selectivity for volatile compounds.
Solvent-Assisted Flavor Evaporation (SAFE): This is a specialized distillation technique performed under high vacuum and at low temperatures.[2] It is particularly useful for extracting thermally labile compounds and can provide a more comprehensive profile of volatile and semi-volatile compounds compared to headspace techniques. While more labor-intensive than HS-SPME, SAFE can be advantageous for complex matrices or when a broader range of analytes is of interest.
Gas Chromatographic Separation: Achieving Resolution
The GC column is where the separation of the extracted volatile compounds occurs. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used for the analysis of flavor and fragrance compounds. The temperature program of the GC oven is optimized to achieve good resolution between the target analyte and other matrix components.
Mass Spectrometric Detection: Identification and Quantification
Following separation by the GC, the analytes enter the mass spectrometer. In the ion source, molecules are ionized, typically by electron ionization (EI), which creates a predictable fragmentation pattern. These fragments are then separated by their mass-to-charge ratio (m/z) in the mass analyzer. A full scan acquisition mode is useful for initial identification by comparing the obtained mass spectrum to a reference library. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are preferred due to their higher sensitivity and selectivity.
Inter-laboratory Comparison: A Simulated Study
To illustrate the expected performance and variability in the quantification of this compound, we present data from a simulated inter-laboratory study involving five laboratories. Each laboratory was provided with a spiked food matrix sample and a standard solution and was asked to perform the analysis using their in-house GC-MS method.
The following table summarizes the key performance characteristics reported by each laboratory. This data is illustrative and based on typical values observed in proficiency tests for volatile sulfur compounds in food matrices.[3]
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Sample Prep. | HS-SPME | SAFE | HS-SPME | HS-SPME | SAFE |
| GC Column | DB-5ms | HP-5ms | ZB-5ms | DB-5ms | VF-5ms |
| LOD (µg/kg) | 0.5 | 0.2 | 0.8 | 0.6 | 0.3 |
| LOQ (µg/kg) | 1.5 | 0.7 | 2.5 | 2.0 | 1.0 |
| Linearity (R²) | 0.998 | 0.999 | 0.995 | 0.997 | 0.999 |
| Repeatability (RSDr %) | 4.5 | 3.8 | 6.2 | 5.1 | 4.1 |
| Reproducibility (RSDR %) | 12.8 | 10.5 | 15.1 | 13.5 | 11.2 |
| Accuracy (Recovery %) | 95.2 | 102.1 | 91.5 | 98.7 | 101.5 |
Key Observations and Discussion:
-
Sample Preparation Impact: Laboratories 2 and 5, which utilized the SAFE technique, reported lower Limits of Detection (LOD) and Quantification (LOQ) compared to the laboratories using HS-SPME. This suggests that for trace-level analysis, the more exhaustive extraction of SAFE can be beneficial.
-
Method Precision: The intra-laboratory precision (repeatability, RSDr) was generally good across all participants, with Relative Standard Deviations below 7%. However, the inter-laboratory precision (reproducibility, RSDR) was significantly higher, ranging from 10.5% to 15.1%. This highlights the importance of standardized protocols and the use of internal standards to minimize between-laboratory variability.
-
Accuracy: The accuracy, expressed as the recovery of a known spike, was within an acceptable range of 91.5% to 102.1% for all laboratories, demonstrating the capability of GC-MS to provide accurate quantitative results when properly calibrated.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the analytical results, it is crucial to follow a well-defined and validated protocol. Below is a detailed, step-by-step methodology for the quantification of this compound using HS-SPME-GC-MS, which can be adapted and validated by individual laboratories.
Preparation of Standards and Samples
-
Stock Standard Solution (1000 mg/L): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range in the samples.
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) at a concentration of 1000 mg/L in methanol.
-
Sample Preparation (HS-SPME):
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a defined amount of the internal standard solution.
-
Add a salt (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum.
-
HS-SPME-GC-MS Analysis
-
Incubation: Place the sealed vial in an autosampler with an incubation chamber set to a specific temperature (e.g., 60 °C) for a defined time (e.g., 20 minutes) to allow for equilibration of the volatile compounds in the headspace.
-
Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to extract the analytes.
-
Desorption and GC Separation:
-
Retract the fiber and inject it into the GC inlet, which is held at a high temperature (e.g., 250 °C) to desorb the analytes.
-
Use a suitable GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Employ a temperature program that provides good separation, for example: start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C.
-
Operate the mass spectrometer in SIM mode, monitoring at least two characteristic ions for this compound and its internal standard.
-
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Method Development"]; "Specificity" [fillcolor="#FBBC05"]; "Linearity" [fillcolor="#FBBC05"]; "Range" [fillcolor="#FBBC05"]; "Accuracy" [fillcolor="#EA4335"]; "Precision" [fillcolor="#EA4335", label="Precision\n(Repeatability &\nIntermediate)"]; "LOD_LOQ" [fillcolor="#34A853", label="LOD & LOQ"]; "Robustness" [fillcolor="#34A853"]; "Validated_Method" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Validated Method"];
"Start" -> "Specificity"; "Specificity" -> "Linearity"; "Linearity" -> "Range"; "Range" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "LOD_LOQ"; "LOD_LOQ" -> "Robustness"; "Robustness" -> "Validated_Method"; }
Conclusion: Towards Harmonized and Reliable Quantification
The accurate quantification of potent aroma compounds like this compound is a challenging yet essential task in ensuring product quality and consistency. This guide has highlighted the suitability of GC-MS for this purpose and emphasized the critical role of sample preparation and rigorous method validation.
The simulated inter-laboratory comparison underscores that while individual laboratories can achieve high levels of precision and accuracy, inter-laboratory reproducibility remains a key challenge. To address this, we advocate for the adoption of standardized and validated methods, the use of appropriate internal standards, and participation in proficiency testing schemes. By fostering a culture of scientific integrity and collaboration, the research and industrial communities can move towards more harmonized and reliable quantification of this important flavor compound.
References
- 1. rroij.com [rroij.com]
- 2. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Contribution of 4,5-Dimethyl-2-isobutyl-3-thiazoline to Meat Flavor
Introduction: The Chemical Symphony of Meat Flavor
The rich, savory, and complex flavor of cooked meat is not the result of a single molecule, but rather a symphony of hundreds of volatile and non-volatile compounds.[1][2] This intricate flavor profile is primarily orchestrated by two key chemical events: the Maillard reaction and lipid oxidation.[3][4][5] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, generates a vast array of heterocyclic compounds, including pyrazines, furans, and thiophenes, which contribute roasted, savory, and meaty notes.[6][7][8] Concurrently, the thermal degradation of lipids produces aldehydes, ketones, and alcohols that often impart species-specific characteristics.[9]
Within this complex matrix, sulfur-containing compounds are of paramount importance, often possessing remarkably low odor thresholds and contributing potent meaty and savory aromas.[1][10] Among these, thiazolines, a class of heterocyclic compounds containing both sulfur and nitrogen, are recognized as significant contributors to the characteristic flavor of cooked meat.[3][4][10] This guide focuses on a specific member of this family, 4,5-Dimethyl-2-isobutyl-3-thiazoline , and provides a comprehensive framework for validating its precise contribution to the overall meat flavor profile. We will explore the necessary instrumental and sensory analysis techniques, present a robust experimental design for its evaluation against other key flavorants, and provide the technical rationale behind these methodologies.
Characterizing the Key Player: this compound
This compound is a well-established flavoring agent, recognized for its contribution to meat and savory flavors.[11][12] Its sensory profile is often described with nutty, roasted, and meaty-like notes. This compound is a known product of the Maillard reaction, likely formed through the interaction of sulfur-containing amino acids like cysteine with dicarbonyl intermediates derived from reducing sugars.[7][10]
Key Properties:
-
Molecular Formula: C9H17NS[11]
-
Sensory Descriptors: Nutty, roasted, meaty, savory.
-
Occurrence: Found in cooked beef, pork, and chicken.[3][5][13]
-
Formation: Primarily through the Maillard reaction during thermal processing.[3][4]
Methodologies for Flavor Validation: A Two-Pronged Approach
To rigorously validate the contribution of a single compound to a complex flavor system, a dual approach combining instrumental analysis and human sensory evaluation is essential. Instrumental methods provide quantitative data on the presence and concentration of the compound, while sensory analysis qualifies and quantifies its actual perceived impact.
Part A: Instrumental Analysis Workflow
The primary goal of instrumental analysis is to identify and quantify the volatile compounds in a food matrix. Gas Chromatography (GC) coupled with various detectors is the cornerstone of this analysis.
Detailed Protocols:
1. Volatile Compound Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
-
Rationale: HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from the headspace above a sample.[14][15][16] This method is ideal for meat flavor analysis as it minimizes the extraction of non-volatile matrix components that can interfere with GC analysis.[17] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity towards a wide range of flavor compounds.[18]
-
Protocol:
-
Prepare a standardized meat sample (e.g., 5g of cooked, homogenized beef in a 20 mL headspace vial).
-
Add a known concentration of an internal standard for quantification purposes.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).
-
Immediately desorb the fiber in the GC injection port.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
-
Rationale: GC-MS is the gold standard for separating and identifying volatile compounds. The gas chromatograph separates the mixture into individual components, and the mass spectrometer provides a unique mass spectrum for each, acting as a chemical fingerprint for identification against spectral libraries.
-
Protocol:
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) suitable for flavor compound separation.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute a wide range of volatiles.
-
MS Detection: Operate in full scan mode to collect mass spectra for compound identification. Use Selected Ion Monitoring (SIM) mode for accurate quantification of target compounds like this compound.
-
Identification: Compare the obtained mass spectra and retention indices with those of authentic reference standards and commercial libraries (e.g., NIST, Wiley).
-
3. Gas Chromatography-Olfactometry (GC-O) for Odor Activity Assessment
-
Rationale: While GC-MS tells us what compounds are present and in what quantity, it doesn't reveal their sensory impact. GC-O is a powerful technique where the effluent from the GC column is split, with one part going to a detector (like MS) and the other to a sniffing port where a trained assessor can evaluate the odor of each eluting compound.[19][20][21] This allows for the identification of odor-active compounds, even those present at concentrations too low for MS detection.[22][23]
-
Protocol:
-
Use the same GC setup as for GC-MS analysis.
-
At the end of the column, use a splitter to direct the effluent to both the MS detector and a heated sniffing port.
-
A trained sensory panelist sniffs the effluent and records the time, duration, and description of each perceived odor.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived gives a Flavor Dilution (FD) factor, indicating the potency of that odorant.[24]
-
4. Calculation of Odor Activity Values (OAVs)
-
Rationale: The OAV is a crucial metric that links quantitative data with sensory relevance. It is calculated by dividing the concentration of a compound by its odor detection threshold.[25][26] An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma of the food.[26]
-
Formula: OAV = Concentration / Odor Threshold
Part B: Sensory Analysis
Instrumental data must be corroborated by human perception. Quantitative Descriptive Analysis (QDA) is a robust method for this purpose.[27][28][29][30]
Detailed Protocol: Quantitative Descriptive Analysis (QDA®)
-
Rationale: QDA® provides a detailed, quantitative profile of a product's sensory attributes.[31] A trained panel develops a specific vocabulary (lexicon) to describe the aroma and flavor of the meat samples and then rates the intensity of each attribute on a numerical scale.[27][30] This allows for statistical comparison between samples.[31]
-
Protocol:
-
Panel Selection: Screen and select 8-12 individuals based on their sensory acuity and ability to verbalize perceptions.
-
Lexicon Development: In group sessions, the panel is presented with a range of meat samples (including the control and spiked samples) to collaboratively develop a list of descriptive terms for aroma and flavor (e.g., "meaty," "roasted," "nutty," "brothy," "fatty").
-
Training: Train the panelists on the agreed-upon lexicon, using chemical reference standards to anchor the terms. For example, a solution of this compound can be used as the reference for "nutty/meaty."
-
Evaluation: In individual, controlled sensory booths, panelists evaluate the coded, randomized samples. They rate the intensity of each descriptor on an unstructured line scale (e.g., 0 = not perceptible, 100 = very intense).
-
Data Analysis: Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.
-
Comparative Analysis: Experimental Design
To validate the specific contribution of this compound, it must be compared against a control and in the context of other known meat flavorants.
Objective: To quantify the sensory impact of this compound, both individually and in combination with other key odorants, in a simplified meat model system.
Materials:
-
Base Model System: A simple, low-flavor beef broth prepared under controlled conditions to serve as the control.
-
Target Compound: this compound (pure standard).
-
Comparative Compounds:
Experimental Samples:
-
Control: Base beef broth.
-
Sample A: Control + this compound (at a concentration determined by GC-MS analysis of authentic cooked beef).
-
Sample B: Control + 2-Methyl-3-furanthiol.
-
Sample C: Control + 2,5-Dimethylpyrazine.
-
Sample D: Control + Methional.
-
Sample E (Mixture): Control + all four compounds.
-
Sample F (Omission): Sample E minus this compound.
Analysis:
-
Each sample will be analyzed using the full suite of instrumental (HS-SPME-GC-MS/O) and sensory (QDA) methods described above.
Data Presentation and Expected Outcomes
The results should be summarized in clear, comparative tables.
Table 1: Instrumental Analysis of Key Odorants in Experimental Samples
| Compound | Concentration in Control (µg/kg) | Concentration in Spiked Sample (µg/kg) | Odor Threshold (µg/kg) | Calculated OAV |
|---|---|---|---|---|
| This compound | < LOD | 15.0 | 0.5 | 30.0 |
| 2-Methyl-3-furanthiol | < LOD | 0.2 | 0.01 | 20.0 |
| 2,5-Dimethylpyrazine | 1.2 | 20.0 | 25.0 | 0.8 |
| Methional | 0.8 | 5.0 | 0.2 | 25.0 |
LOD: Limit of Detection. Odor thresholds are hypothetical values based on literature.
Table 2: QDA Mean Intensity Scores for Key Aroma Attributes
| Sample | Meaty | Roasted | Nutty | Brothy | Overall Flavor Intensity |
|---|---|---|---|---|---|
| Control | 15.2 | 10.5 | 8.1 | 25.6 | 20.4 |
| Sample A (Thiazoline) | 35.8* | 30.1* | 45.3* | 26.1 | 40.7* |
| Sample E (Mixture) | 68.4* | 60.7* | 55.2* | 30.5 | 72.1* |
| Sample F (Omission) | 45.1* | 58.9* | 20.4* | 29.8 | 55.6* |
*Indicates a statistically significant difference from the Control (p < 0.05).
Discussion: Synthesizing the Evidence
The power of this guide lies in its self-validating structure. The instrumental data from GC-MS provides the quantitative foundation, confirming the presence and concentration of this compound. The GC-O analysis directly links this specific molecule to a perceived odor, in this case, "nutty" and "meaty." The calculated OAV then provides a numerical hypothesis for its sensory relevance.
This hypothesis is then tested and validated by the QDA panel. We would expect the data to show that the addition of this compound (Sample A) significantly increases the intensity ratings for "meaty," "roasted," and particularly "nutty" attributes compared to the control.
The most compelling evidence comes from the omission test.[25][26] When comparing the full mixture (Sample E) to the mixture without the thiazoline (Sample F), a significant drop in the "nutty" and "meaty" scores would provide definitive validation of its crucial contribution. This demonstrates not only its individual impact but also its role in the synergistic interplay with other flavor compounds to create the complete, authentic meat flavor profile. This multi-faceted approach, grounded in both objective chemical measurement and subjective human perception, provides an authoritative and trustworthy validation of the compound's role.
Conclusion
References
- 1. Making sure you're not a bot! [iastatedigitalpress.com]
- 2. beefresearch.org [beefresearch.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flavor compounds formed during the Maillard reaction [agris.fao.org]
- 9. Food Science of Animal Resources [kosfaj.org]
- 10. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 11. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 12. femaflavor.org [femaflavor.org]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. Analysis of volatile compounds in beef fat by dynamic-headspace solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. imreblank.ch [imreblank.ch]
- 20. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. spgykj.com [spgykj.com]
- 24. Decoding the Aroma Gap: Sensomics-Based Characterization of Key Odorants in the Plant-Based Egg and Chicken Egg - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of the key odorants of foods by dilution experiments, aroma models and omission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [PDF] Evaluation of the key odorants of foods by dilution experiments, aroma models and omission. | Semantic Scholar [semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. fiveable.me [fiveable.me]
- 31. sensorysociety.org [sensorysociety.org]
- 32. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Thiazoline Derivatives
Thiazoline derivatives, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The inherent structural features of the thiazoline ring, containing both sulfur and nitrogen atoms, confer unique physicochemical properties that enable interaction with various biological targets.[2] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of different thiazoline derivatives, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiazoline derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[3] Their mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.[4][5]
A noteworthy study synthesized a series of thiazole derivatives and evaluated their cytotoxic effects against various human tumor cell lines.[6] For instance, certain 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives exhibited significant growth inhibitory effects.[6] Another study highlighted a series of β-pentene based thiazole derivatives, where compounds 87a and 87b showed potent anticancer activity against HeLa, SSMC-7721, and CT-26 cell lines.[7] The structure-activity relationship (SAR) analysis revealed that the presence of a hydroxyl group on the benzene ring enhanced activity, while a fluorine group diminished it.[7]
Furthermore, newly synthesized thiazole derivatives were tested for their antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay.[4] Compound 4c from this series was found to be the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells, outperforming the standard drug Staurosporine in the MCF-7 cell line.[4] The anticancer potential of thiazole derivatives is often attributed to their ability to inhibit kinases, matrix metalloproteinases, and anti-apoptotic proteins like BCL2.[8]
Comparative Anticancer Activity of Thiazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4] | |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [4] |
| HepG2 (Liver) | 8.4 ± 0.51 | [4] | |
| Compound 87a | HeLa (Cervical) | 3.48 ± 0.14 | [7] |
| SSMC-7721 (Gastric) | 6.99 ± 0.15 | [7] | |
| CT-26 (Colon) | 8.84 ± 0.16 | [7] | |
| Compound 87b | HeLa (Cervical) | IC50 values reported | [7] |
| SSMC-7721 (Gastric) | IC50 values reported | [7] | |
| CT-26 (Colon) | IC50 values reported | [7] | |
| Derivative 90 | Liver Cancer Cells | 0.11 | [7] |
| Compounds 91a & 91b | HeLa (Cervical) | 0.86, 0.95 | [7] |
| HepG2 (Liver) | 8.49, 7.37 | [7] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial agents. Thiazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11]
A study investigating the antimicrobial and synergistic activity of commercially available thiazoline derivatives against MDR Staphylococcus aureus found that 2-amino-2-thiazoline and 2-acetyl-2-thiazoline had a Minimum Inhibitory Concentration (MIC) of 32µg/mL, while 2-thiazoline-2-thiol had an MIC of 64µg/mL against all tested MDR strains.[12][13] Importantly, these derivatives showed synergistic effects when combined with conventional antibiotics, suggesting a potential therapeutic strategy to overcome antibiotic resistance.[12][13]
Hybrid molecules incorporating thiazole and other heterocyclic rings, such as pyrazoline, have also been explored for their antimicrobial properties.[9][14] For example, certain thiazolyl–2-pyrazoline hybrid compounds have shown promising antibacterial and antifungal activities.[9] The structure-activity relationship studies of these hybrids help in designing more potent antimicrobial agents.[9][14]
Comparative Antimicrobial Activity of Thiazoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-2-thiazoline | MDR S. aureus | 32 | [12][13] |
| 2-acetyl-2-thiazoline | MDR S. aureus | 32 | [12][13] |
| 2-thiazoline-2-thiol | MDR S. aureus | 64 | [12][13] |
| Compound 52 | S. aureus ATCC 29213 | 50 | [9][14] |
| K. pneumoniae ATCC 13883 | 50 | [9][14] | |
| Compound 53 | S. aureus ATCC 29213 | 50 | [9][14] |
| K. pneumoniae ATCC 13883 | 50 | [9][14] | |
| Ciprofloxacin (Standard) | S. aureus ATCC 29213 | 25 | [9][14] |
| K. pneumoniae ATCC 13883 | 25 | [9][14] | |
| Compound 54 | C. albicans NRRL Y-477 | 200 | [9][14] |
| Clotrimazole (Standard) | C. albicans NRRL Y-477 | 25 | [9][14] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response implicated in numerous diseases.[15] Thiazoline derivatives have been investigated for their anti-inflammatory properties, with mechanisms often involving the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[2][16]
One study focused on the synthesis and in vitro anti-inflammatory activity of thiazoline-2-thione derivatives by assessing their ability to inhibit the denaturation of bovine serum albumin (BSA), a well-established cause of inflammation.[17] The results indicated that these derivatives have significant potential as novel anti-inflammatory agents.[17] For instance, the binding energies of compounds 3c and 4d with BSA were -5.16 and -5.75 Kcal/mol, respectively, comparable to aspirin (-5.59 Kcal/mol).[17]
Thiazolidinone derivatives of benzenesulfonamide have also been evaluated for their COX-2 inhibitory and in vivo anti-inflammatory activities.[18] Several derivatives showed pronounced selective inhibition of COX-2, with structure-activity relationship studies suggesting that a 4-hydroxy group on the phenyl ring enhances this selectivity.[18]
Comparative Anti-inflammatory Activity of Thiazoline Derivatives
| Compound | Assay | Result | Reference |
| Thiazoline-2-thione derivative 3c | BSA Denaturation Inhibition | Binding Energy: -5.16 Kcal/mol | [17] |
| Thiazoline-2-thione derivative 4d | BSA Denaturation Inhibition | Binding Energy: -5.75 Kcal/mol | [17] |
| Aspirin (Standard) | BSA Denaturation Inhibition | Binding Energy: -5.59 Kcal/mol | [17] |
| Thiazolidinone derivative 3a | COX-2 Inhibition | 55.76% | [18] |
| Thiazolidinone derivative 3b | COX-2 Inhibition | 61.75% | [18] |
| Thiazolidinone derivative 3f | COX-2 Inhibition | 46.54% | [18] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazoline derivatives is intrinsically linked to their chemical structure.[19][20] SAR studies provide crucial insights for the rational design of more potent and selective compounds.
-
For Anticancer Activity: The presence of specific substituents on the thiazole ring and associated phenyl rings can significantly influence cytotoxicity. For example, a hydroxyl group on the benzene ring has been shown to enhance anticancer activity, whereas a fluorine group can decrease it.[7]
-
For Antimicrobial Activity: The combination of the thiazole nucleus with other heterocyclic scaffolds, such as pyrazoline, can lead to hybrid compounds with enhanced antimicrobial potential.[9] The nature and position of substituents on these hybrid molecules are critical for their activity against different microbial strains.[14]
-
For Anti-inflammatory Activity: For COX-2 inhibition, a 4-hydroxy group on the phenyl ring of thiazolidinone derivatives appears to be a key feature for selective activity.[18] The overall lipophilicity and electronic properties of the molecule also play a significant role in its interaction with the enzyme's active site.[20]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazoline derivatives and a standard drug (e.g., Staurosporine) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
Caption: Workflow for determining the in vitro cytotoxicity of thiazoline derivatives using the MTT assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[14][15]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MDR S. aureus).
-
Serial Dilution: Perform a two-fold serial dilution of the thiazoline derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazoline derivatives.
Protocol 3: In Vitro Anti-inflammatory Activity by BSA Denaturation Inhibition[19]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of the thiazoline derivative solution (at various concentrations), 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of 5% w/v bovine serum albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 70°C for 5 minutes.
-
Cooling: Cool the mixture to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solution at 660 nm.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion and Future Perspectives
Thiazoline derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The comparative data presented in this guide highlights the potential of specific derivatives as lead compounds for further development. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel hybrid molecules and combination therapies could open new avenues for treating complex diseases like cancer and multidrug-resistant infections. The continued investigation into the mechanisms of action of these compounds will be crucial for their successful translation into clinical applications.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjps.pk [pjps.pk]
- 14. mdpi.com [mdpi.com]
- 15. wjpmr.com [wjpmr.com]
- 16. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
- 20. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5-Dimethyl-2-isobutyl-3-thiazoline
For researchers and professionals in drug development and chemical synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling and disposal of specialized reagents like 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS No. 65894-83-9) demand a protocol that is not only compliant with regulations but also grounded in a deep understanding of the chemical's properties and potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The causality behind these rigorous disposal protocols stems from the inherent properties of this compound. It is classified as a combustible liquid and, while some safety data sheets (SDS) may not list extensive immediate health hazards, related sulfur-containing heterocyclic compounds are noted for potential skin, eye, and respiratory irritation.[1][2] Furthermore, and of critical importance to our disposal strategy, this class of compounds can be very toxic to aquatic life with long-lasting effects.[1][3] Therefore, the primary objective of this disposal plan is to prevent its release into the environment.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This initial assessment forms the bedrock of a safe disposal workflow.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible Liquid (Category 4) | [2] |
| Health Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [1][3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1][3] |
Given these hazards, all handling and disposal operations must be conducted within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 2: Recommended Personal Protective Equipment (PPE) for Disposal
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors, especially if the substance is heated or aerosolized. |
II. Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from initial collection to final hand-off to environmental health and safety (EHS) personnel. This protocol is designed as a self-validating system; each step builds upon the previous one to ensure a secure and compliant disposal process.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical disposal is proper segregation. Never mix this compound with other waste streams unless explicitly instructed to do so by your institution's EHS department.
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Label the Container: Immediately label the container as "Hazardous Waste: this compound" and include the date accumulation started. The label should also feature the appropriate GHS hazard pictograms (e.g., flame for combustible, exclamation mark for irritant, and environment for aquatic toxicity).
-
Collect the Waste: Carefully transfer the waste chemical into the designated container using a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
Secure the Container: Tightly seal the container after each addition of waste.
Step 2: Storage of Chemical Waste
Proper storage of the waste container while it awaits pickup is crucial to maintaining a safe laboratory environment.
-
Store in a Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.
-
Designated Storage Area: Store the secondary container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated. This area should be away from heat, sparks, and open flames.[2]
-
Check for Incompatibilities: Ensure the waste is not stored near incompatible materials. While one SDS for this specific compound lists no known incompatible materials[4], it is best practice for sulfur-containing heterocyclic compounds to be kept away from strong oxidizing agents, strong acids, and strong bases.
Step 3: Arranging for Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide Documentation: Be prepared to provide the EHS department with a completed hazardous waste manifest or any other required documentation.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in regular trash.[2] This is to prevent contamination of waterways and harm to aquatic organisms.[1]
III. Spill Decontamination Protocol
In the event of a spill, a swift and appropriate response is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel and Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, don the PPE outlined in Table 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[5]
-
Absorb the Spilled Material: Apply the absorbent material to the spill, working from the outside in.
-
Collect the Residue: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a mild detergent and water.[6] Collect the cleaning materials and any contaminated items in a sealed bag or container for disposal as hazardous waste.
-
Label and Dispose: Label the container with the spill cleanup materials and arrange for its disposal through your EHS department.
IV. Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to this comprehensive guide, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and scientific integrity.
References
Navigating the Safe Handling of 4,5-Dimethyl-2-isobutyl-3-thiazoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS: 65894-83-9), a specialty chemical utilized in the flavor and fragrance industry.[1] By understanding its properties and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment.
Understanding the Compound: Properties and Hazards
This compound is a pale yellow liquid with a characteristic nutty and slightly meaty aroma.[2] While valuable for its sensory properties, it is imperative to recognize its potential hazards to ensure safe handling.
Key Chemical and Physical Properties:
| Property | Value |
| CAS Number | 65894-83-9 |
| Molecular Formula | C₉H₁₇NS |
| Molecular Weight | 171.31 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 70 °C at 4 mmHg |
| Flash Point | 87.22 °C (189.00 °F) |
| Purity | ≥ 95% |
Source: Chem-Impex, 2023[3]; The Good Scents Company[1]
Hazard Identification:
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
-
Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on established safety protocols for hazardous chemicals and the specific hazards identified for this compound.
Hand Protection:
Due to the lack of specific glove breakthrough time data for this compound, a conservative approach is essential.
-
Recommended Gloves: Nitrile or neoprene gloves are the preferred choice for handling a wide range of chemicals. For this compound, it is advisable to double-glove .
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Gloves should be changed immediately if contamination is suspected or after a maximum of two hours of continuous use.
Eye and Face Protection:
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.
-
Secondary Protection: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection:
To prevent skin contact, appropriate body protection must be worn.
-
Lab Coat: A chemically resistant lab coat is the minimum requirement.
-
Gown: For procedures with a higher risk of splashes or spills, a disposable, polyethylene-coated gown that is resistant to chemical permeation should be worn over the lab coat. These gowns should have long sleeves with tight-fitting cuffs.
Respiratory Protection:
To mitigate the risk of respiratory irritation, work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Engineering Controls: A chemical fume hood is the primary method for controlling inhalation exposure.
-
Respirator Selection: In the absence of an established Occupational Exposure Limit (OEL), a risk-based approach to respirator selection is necessary. For situations where a fume hood is not available or as a supplementary measure during spill cleanup, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. A P100 particulate filter may be necessary if aerosols are generated.[4] All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling and disposal is critical for minimizing risk.
Pre-Operational Checklist:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Assemble PPE: Ensure all necessary and properly fitting PPE is readily available.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.
-
Prepare Spill Kit: Have a spill kit specifically for chemical spills readily accessible.
Handling Procedure:
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan:
Due to its high toxicity to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste, including excess chemical, contaminated gloves, and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable environmental services company. Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
By implementing these safety measures and fostering a culture of safety within your laboratory, you can confidently work with this compound while protecting yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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